molecular formula C13H10N2O5 B1663445 (S)-Thalidomide-4-OH CAS No. 5054-59-1

(S)-Thalidomide-4-OH

カタログ番号: B1663445
CAS番号: 5054-59-1
分子量: 274.23 g/mol
InChIキー: XMPJICVFSDYOEG-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

E3 ligase Ligand 2 (4-Hydroxy-thalidomide) is a thalidomide-based cereblon ligand used in the recruitment of CRBN protein. It can be connected to the ligand for protein by a linker to form PROTACs. Thalidomide may exert anti-angiogenic effect in isolated blood vessels and endothelial cells. E3 ligase Ligand 2 is a putative hydroxylated thalidomide metabolite. E3 ligase Ligand 2 has weak anti-angiogenic activity.

Structure

3D Structure

Interactive Chemical Structure Model





特性

IUPAC Name

2-(2,6-dioxopiperidin-3-yl)-4-hydroxyisoindole-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10N2O5/c16-8-3-1-2-6-10(8)13(20)15(12(6)19)7-4-5-9(17)14-11(7)18/h1-3,7,16H,4-5H2,(H,14,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMPJICVFSDYOEG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5054-59-1
Record name 4-Hydroxy thalidomide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005054591
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-(2,6-dioxo-3-piperidinyl)-4-hydroxy-1H-isoindole-1,3(2H)-dione
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 4-HYDROXY THALIDOMIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J344NHC6VB
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-depth Technical Guide to (S)-Thalidomide-4-OH: Chemical Structure, Properties, and Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-Thalidomide-4-OH is the S-enantiomer of a hydroxylated metabolite of thalidomide. Thalidomide, a drug with a complex history, and its analogs have garnered significant interest in recent years as immunomodulatory drugs (IMiDs) and as components of proteolysis-targeting chimeras (PROTACs). This compound, in particular, serves as a crucial molecular entity for researchers developing novel therapeutics based on targeted protein degradation. This technical guide provides a comprehensive overview of the chemical structure, properties, and biological activity of this compound, with a focus on its role as a ligand for the Cereblon (CRBN) E3 ubiquitin ligase.

Chemical Structure and Properties

This compound is a derivative of thalidomide featuring a hydroxyl group at the 4-position of the phthalimide ring and possessing an (S)-configuration at the chiral center of the glutarimide ring.

Chemical Structure:

An In-depth Technical Guide to (S)-Thalidomide-4-OH: A Key Building Block for Targeted Protein Degradation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-Thalidomide-4-OH is the S-enantiomer of a hydroxylated metabolite of thalidomide. While historically associated with tragic teratogenic effects, thalidomide and its derivatives have re-emerged as crucial therapeutic agents, particularly in the treatment of multiple myeloma. The mechanism of action of these compounds involves the recruitment of the Cereblon (CRBN) E3 ubiquitin ligase, leading to the targeted degradation of specific proteins. This compound has garnered significant interest as a fundamental building block in the development of Proteolysis Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules that co-opt the cell's natural protein disposal system to eliminate disease-causing proteins. This technical guide provides a comprehensive overview of the chemical properties, synthesis, and biological applications of this compound, with a focus on its role in the rapidly advancing field of targeted protein degradation.

Core Compound Data

The key quantitative data for this compound and its racemic form are summarized below.

PropertyThis compound4-Hydroxythalidomide (Racemic)
CAS Number 2357105-36-1[1]5054-59-1
Molecular Weight 274.23 g/mol [1]274.23 g/mol
Molecular Formula C₁₃H₁₀N₂O₅[1]C₁₃H₁₀N₂O₅

Synthesis and Chiral Separation

The synthesis of this compound typically involves a two-step process: the synthesis of the racemic 4-hydroxythalidomide followed by chiral separation to isolate the desired (S)-enantiomer.

Experimental Protocol 1: Synthesis of Racemic 4-Hydroxythalidomide

This protocol describes the synthesis of 4-hydroxythalidomide through the condensation of 4-hydroxyphthalic acid and 3-aminoglutarimide hydrochloride.

Materials:

  • 4-Hydroxyphthalic acid

  • 3-Aminoglutarimide hydrochloride

  • Pyridine

  • Ice-water

  • Standard laboratory glassware and heating apparatus

Procedure:

  • In a round-bottom flask, suspend 1.0 equivalent of 4-hydroxyphthalic acid and 1.0 equivalent of 3-aminoglutarimide hydrochloride in pyridine.

  • Heat the reaction mixture to 120°C.

  • Stir the mixture for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Pour the cooled reaction mixture into ice-water to precipitate the product.

  • Collect the precipitate by filtration.

  • Wash the collected solid thoroughly with water.

  • Dry the purified 4-hydroxythalidomide under a vacuum.

Experimental Protocol 2: Chiral Separation of this compound by HPLC

The enantiomers of 4-hydroxythalidomide can be resolved using High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase.

Instrumentation and Columns:

  • An HPLC system equipped with a UV detector is required.

  • Polysaccharide-based chiral stationary phases, such as those with amylose or cellulose derivatives, have been shown to be effective for separating thalidomide analogs. A Lux i-Amylose-3 immobilized polysaccharide-based chiral stationary phase is a suitable choice.[1]

Mobile Phase and Conditions:

  • A common mobile phase for polar organic mode is Acetonitrile with 0.1% Diethylamine.[1]

  • The selection of the mobile phase can be critical, and screening of different polar organic solvents like methanol, ethanol, and isopropanol may be necessary to achieve optimal separation.

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Detection: UV at 254 nm[1]

Procedure:

  • Dissolve the racemic 4-hydroxythalidomide in a suitable solvent (e.g., the mobile phase).

  • Inject the sample onto the chiral HPLC column.

  • Elute the enantiomers with the chosen mobile phase under isocratic conditions.

  • Monitor the elution profile using the UV detector. The two enantiomers will exhibit different retention times.

  • Collect the fraction corresponding to the (S)-enantiomer. The elution order of the enantiomers should be determined using a standard of known configuration.

  • Evaporate the solvent from the collected fraction to obtain the purified this compound.

Mechanism of Action in Targeted Protein Degradation

This compound functions as a molecular glue that recruits the E3 ubiquitin ligase Cereblon (CRBN). In the context of a PROTAC, the this compound moiety binds to CRBN, while another ligand on the PROTAC binds to the target protein of interest (POI). This induced proximity facilitates the transfer of ubiquitin from an E2 ubiquitin-conjugating enzyme to the POI, marking it for degradation by the 26S proteasome.

PROTAC_Mechanism cluster_0 PROTAC-mediated Ternary Complex Formation cluster_1 Ubiquitination and Degradation PROTAC This compound based PROTAC CRBN Cereblon (CRBN) E3 Ligase Complex PROTAC->CRBN Binds POI Target Protein (POI) PROTAC->POI Binds CRBN->POI Induces Proximity Proteasome 26S Proteasome POI->Proteasome Recognition Ub Ubiquitin Ub->POI Polyubiquitination Degraded_POI Degraded Peptides Proteasome->Degraded_POI Degradation

Caption: PROTAC-mediated protein degradation workflow.

Experimental Workflows and Assays

The utility of this compound in targeted protein degradation can be assessed through a series of in vitro and cellular assays.

Experimental Protocol 3: Western Blotting for Protein Degradation

This protocol is used to quantify the degradation of a target protein in cells treated with a PROTAC incorporating this compound.

Materials:

  • Cell line expressing the target protein of interest

  • PROTAC synthesized with this compound

  • DMSO (vehicle control)

  • Cell culture medium

  • Phosphate-buffered saline (PBS)

  • Lysis buffer (e.g., RIPA buffer) with protease inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibody against the target protein

  • Primary antibody against a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

Procedure:

  • Cell Treatment: Seed cells in multi-well plates and allow them to adhere overnight. Treat the cells with varying concentrations of the PROTAC or DMSO for a specified time course (e.g., 4, 8, 16, 24 hours).

  • Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them with lysis buffer.

  • Protein Quantification: Determine the protein concentration of each cell lysate using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Normalize the protein concentrations of the lysates.

    • Separate the proteins by SDS-PAGE and transfer them to a membrane.

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate the membrane with the primary antibody for the target protein and the loading control.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

  • Detection and Analysis:

    • Detect the protein bands using an ECL substrate.

    • Quantify the band intensities using densitometry software.

    • Normalize the target protein signal to the loading control.

    • Calculate the percentage of protein degradation relative to the vehicle control to determine the DC₅₀ (concentration for 50% degradation) and Dₘₐₓ (maximum degradation).

Western_Blot_Workflow start Cell Seeding & Treatment with PROTAC lysis Cell Lysis start->lysis quant Protein Quantification (BCA Assay) lysis->quant sds_page SDS-PAGE quant->sds_page transfer Protein Transfer to Membrane sds_page->transfer blocking Blocking transfer->blocking primary_ab Primary Antibody Incubation blocking->primary_ab secondary_ab Secondary Antibody Incubation primary_ab->secondary_ab detection ECL Detection secondary_ab->detection analysis Data Analysis (DC50 & Dmax) detection->analysis

Caption: Western blot workflow for protein degradation.

Experimental Protocol 4: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay for Cereblon Binding

This biophysical assay can be used to determine the binding affinity of this compound or a PROTAC containing this moiety to the CRBN-DDB1 complex.

Materials:

  • His-tagged CRBN-DDB1 complex

  • Europium-labeled anti-His Tag antibody

  • Cy5-labeled thalidomide (or a suitable fluorescent probe)

  • This compound or the PROTAC of interest

  • Assay buffer (e.g., 20 mM HEPES pH 7.0, 150 mM NaCl, 0.005% Tween-20)

  • Microplate reader capable of TR-FRET measurements

Procedure:

  • Assay Preparation: In a microplate, mix the His-tagged CRBN-DDB1 complex with the Eu-anti-His Tag antibody.

  • Competition: Add the Cy5-labeled thalidomide probe to the mixture. Then, add serial dilutions of the unlabeled this compound or the PROTAC.

  • Incubation: Incubate the plate at room temperature for 1 hour to allow the binding to reach equilibrium.

  • Measurement: Measure the FRET signal on a plate reader by exciting at 340 nm and recording emission at 615 nm (no FRET) and 665 nm (FRET).

  • Data Analysis: The displacement of the Cy5-labeled probe by the test compound will result in a decrease in the FRET signal. Plot the FRET signal against the concentration of the test compound to determine the IC₅₀ value, which can be used to calculate the binding affinity (Kᵢ).

Conclusion

This compound is a pivotal molecule in the advancement of targeted protein degradation. Its ability to effectively recruit the Cereblon E3 ubiquitin ligase makes it an indispensable component in the design of novel PROTACs for a wide range of therapeutic targets. The experimental protocols and conceptual workflows provided in this guide offer a framework for the synthesis, purification, and biological evaluation of this compound and its derivatives. As research in this area continues to expand, a thorough understanding of the properties and applications of this key building block will be essential for the development of the next generation of protein-degrading therapeutics.

References

The Discovery and Synthesis of (S)-Thalidomide-4-OH: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Thalidomide, a molecule with a complex and cautionary history, has undergone a renaissance in drug discovery, primarily through the elucidation of its unique mechanism of action. This technical guide provides an in-depth exploration of (S)-Thalidomide-4-OH, a key metabolite and a crucial building block in the development of novel therapeutics, particularly Proteolysis Targeting Chimeras (PROTACs). We will detail the discovery of its molecular target, Cereblon (CRBN), its stereospecific interactions, comprehensive synthesis protocols, and methods for chiral separation. Quantitative data on binding affinities and pharmacokinetics are presented, alongside detailed experimental procedures and pathway visualizations to provide a comprehensive resource for researchers in the field.

Discovery and Mechanism of Action

The story of thalidomide is a lesson in stereochemistry. Initially marketed as a racemic mixture, it was discovered that the (R)-enantiomer possesses sedative effects, while the (S)-enantiomer is responsible for the tragic teratogenicity but also its potent anticancer and immunomodulatory activities. This disparity in biological function remained a mystery for decades until the discovery of Cereblon (CRBN) as the primary molecular target.[1][2][3]

CRBN is a substrate receptor within the Cullin-RING Ligase 4 (CRL4) E3 ubiquitin ligase complex (CRL4-CRBN).[1][2] Thalidomide and its derivatives, known as immunomodulatory drugs (IMiDs), function as "molecular glues." They bind to a specific pocket in CRBN, allosterically modulating the complex to recognize and recruit "neosubstrate" proteins that it would not otherwise target.[1][2] This recruitment leads to the polyubiquitination of the neosubstrate and its subsequent degradation by the proteasome. Key neosubstrates identified include the transcription factors Ikaros (IKZF1), Aiolos (IKZF3), and SALL4, whose degradation underlies the therapeutic effects in multiple myeloma and the teratogenic effects, respectively.[1][2]

Crucially, this interaction is stereospecific. The (S)-enantiomer of thalidomide exhibits a significantly higher binding affinity for CRBN than the (R)-enantiomer, making it the primary driver of CRBN-dependent activities.[1][4][5] 4-hydroxythalidomide, a primary metabolite, retains this ability to bind CRBN and is widely utilized as a versatile E3 ligase ligand in the design of PROTACs.[6][7][8]

Signaling Pathway

The binding of this compound to CRBN initiates a cascade leading to the degradation of target proteins.

Thalidomide_MoA cluster_0 CRL4-CRBN E3 Ligase Complex CUL4 Cullin 4 DDB1 DDB1 CRBN Cereblon (CRBN) Roc1 Roc1 Neosubstrate Neosubstrate (e.g., Ikaros, SALL4) CRBN->Neosubstrate Recruits S_Thal_OH This compound S_Thal_OH->CRBN Binds Proteasome 26S Proteasome Neosubstrate->Proteasome Targeted for Degradation Ub Ubiquitin Ub->Neosubstrate Polyubiquitination Degradation Degraded Peptides Proteasome->Degradation cluster_0 cluster_0

Mechanism of action for this compound.

Quantitative Data

The stereospecificity and pharmacokinetic properties of thalidomide enantiomers are critical for understanding their biological effects.

Table 1: Binding Affinity of Thalidomide Enantiomers to Cereblon (CRBN)

Compound Binding Affinity to CRBN Comment Reference
(S)-Thalidomide ~10-fold stronger than (R)-enantiomer The (S)-enantiomer is the primary mediator of CRBN-dependent effects. [1][4]

| (R)-Thalidomide | Weaker binding affinity | Contributes less to CRBN-mediated degradation of neosubstrates. |[4] |

Table 2: Pharmacokinetic Parameters of Thalidomide Enantiomers in Humans

Parameter (R)-Thalidomide (S)-Thalidomide Reference
Plasma Protein Binding 56% 66% [9]
Total Clearance (CLtot) 14 L/h 24 L/h [9]
Volume of Distribution (Vdss) 48 L 66 L [9]

| Elimination Half-life (t½) | Apparent half-life of racemate is ~6-9 hours, representing absorption due to "flip-flop" kinetics. In vivo racemization complicates determination of individual enantiomer half-lives. |[][11] |

Table 3: Physicochemical Properties of 4-Hydroxythalidomide

Property Value Reference
Molecular Formula C₁₃H₁₀N₂O₅ [12]
Molecular Weight 274.23 g/mol [12][13]
CAS Number 5054-59-1 [12][13]

| IUPAC Name | 2-(2,6-dioxopiperidin-3-yl)-4-hydroxyisoindole-1,3-dione |[11][13] |

Synthesis and Chiral Separation

A direct enantioselective synthesis for this compound is not widely reported. The most common and practical approach involves the synthesis of racemic 4-hydroxythalidomide, followed by chiral separation to isolate the desired (S)-enantiomer.

Synthesis Workflow

The workflow begins with commercially available starting materials to produce the racemic compound, which is then resolved into its constituent enantiomers.

Synthesis_Workflow cluster_synthesis Step 1: Racemic Synthesis cluster_separation Step 2: Chiral Separation Start1 3-Hydroxyphthalic Anhydride Condensation Condensation & Ring Closure Start1->Condensation Start2 L-Glutamine Start2->Condensation Racemate Racemic (R/S)-Thalidomide-4-OH Condensation->Racemate Yields HPLC Chiral HPLC S_Product This compound HPLC->S_Product R_Product (R)-Thalidomide-4-OH HPLC->R_Product Racemate->HPLC Resolves

General workflow for synthesis and separation.
Experimental Protocol: Synthesis of Racemic Thalidomide

This protocol is a representative method for synthesizing the core thalidomide structure, which can be adapted for 4-hydroxythalidomide by using 3-hydroxyphthalic anhydride as a starting material.[5][7]

Materials:

  • Phthalic Anhydride (1.0 eq)

  • L-Glutamine (1.01 eq)

  • Toluene

  • Triethylamine (NEt₃) (1.0 eq)

  • Acetic Anhydride (Ac₂O) (3.0 eq)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Diethyl Ether

  • Round-bottom flask, condenser, magnetic stirrer, heating mantle

  • Filtration apparatus

Procedure:

  • Combine phthalic anhydride (1.0 eq) and L-glutamine (1.01 eq) in a round-bottom flask.

  • Suspend the solid mixture in toluene.

  • Add triethylamine (1.0 eq) and acetic anhydride (3.0 eq) to the suspension with vigorous stirring.

  • Heat the reaction mixture to reflux (approx. 110°C) and maintain for 9-12 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • After the reaction is complete, cool the flask to room temperature, then place it in an ice bath for 30 minutes to precipitate the product.

  • Collect the solid product by vacuum filtration.

  • Wash the solid sequentially with a cold saturated sodium bicarbonate solution and then with cold diethyl ether (3 times).

  • Dry the resulting solid under vacuum to yield racemic thalidomide.

Experimental Protocol: Chiral Separation

Chiral High-Performance Liquid Chromatography (HPLC) is the method of choice for resolving the enantiomers of thalidomide and its derivatives.[8][14][15]

Equipment and Materials:

  • HPLC system with UV detector

  • Chiral Stationary Phase (CSP) Column (e.g., Lux i-Amylose-3 or Chiralpak AD)[16]

  • Mobile Phase: Polar organic solvents such as Acetonitrile, Methanol, or Ethanol, often with a small percentage of an additive like diethylamine (for basic compounds) or trifluoroacetic acid (for acidic compounds).

  • Racemic (R/S)-Thalidomide-4-OH sample, dissolved in mobile phase.

  • Reference standards for (S)- and (R)-enantiomers, if available, to confirm peak identity.

Procedure:

  • Column Equilibration: Equilibrate the chiral column with the chosen mobile phase (e.g., Acetonitrile with 0.1% Diethylamine) at a constant flow rate (e.g., 1.0 mL/min) until a stable baseline is achieved.

  • Sample Injection: Inject a small volume (e.g., 10 µL) of the dissolved racemic sample onto the column.

  • Elution and Detection: Monitor the elution profile using a UV detector at an appropriate wavelength (e.g., 254 nm). The two enantiomers will interact differently with the chiral stationary phase and will therefore elute at different retention times.

  • Peak Identification: Identify the peaks corresponding to the (S) and (R) enantiomers based on their retention times, comparing them to known standards if possible. The elution order can vary depending on the specific column and mobile phase used.

  • Fraction Collection: For preparative separation, collect the fractions corresponding to the desired (S)-enantiomer as it elutes from the column.

  • Purity Analysis: Analyze the collected fraction to confirm its enantiomeric purity.

Separation_Workflow Racemic_Sample Racemic Sample in Mobile Phase Injector HPLC Injector Racemic_Sample->Injector Column Chiral Column (CSP) Injector->Column Detector UV Detector Column->Detector Chromatogram Chromatogram Detector->Chromatogram Data Collector Fraction Collector Detector->Collector Eluent S_Enantiomer Pure (S)-Enantiomer Collector->S_Enantiomer R_Enantiomer Pure (R)-Enantiomer Collector->R_Enantiomer

Workflow for chiral HPLC separation.

Experimental Protocol: Cereblon Binding Assay

To quantify the interaction between this compound and CRBN, various biophysical assays can be employed. A Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay is a common high-throughput method.[17]

Principle: This is a competitive binding assay. A fluorescently labeled thalidomide analog (tracer) binds to a tagged CRBN protein (e.g., GST-tagged). An antibody against the tag, labeled with a FRET donor (e.g., Terbium), is added. When the tracer is bound, the donor and acceptor are in close proximity, generating a FRET signal. Unlabeled compounds, like this compound, compete with the tracer for binding, causing a dose-dependent decrease in the FRET signal, from which an IC₅₀ value can be calculated.[17]

Materials:

  • Purified, tagged CRBN/DDB1 protein complex

  • TR-FRET Donor: Terbium-cryptate labeled anti-tag antibody (e.g., anti-GST)

  • TR-FRET Acceptor: Fluorescently labeled thalidomide or IMiD analog (tracer)

  • This compound test compound

  • Assay buffer (e.g., 50 mM HEPES, 150 mM NaCl, 0.1% BSA, pH 7.4)

  • Low-volume 384-well assay plates

  • HTRF-compatible plate reader

Procedure:

  • Reagent Preparation: Prepare serial dilutions of the this compound test compound in assay buffer containing a constant concentration of DMSO.

  • Assay Plate Setup: To the wells of a 384-well plate, add the diluted test compound solutions. Include controls for no inhibition (buffer + DMSO) and maximal inhibition (high concentration of unlabeled thalidomide).

  • Protein/Antibody Addition: Add a pre-mixed solution of the tagged CRBN protein and the terbium-labeled antibody to all wells.

  • Tracer Addition: Add the fluorescent tracer to all wells.

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 3 hours), protected from light, to allow the binding to reach equilibrium.

  • Measurement: Read the plate on an HTRF-compatible reader, measuring fluorescence emission at both the donor and acceptor wavelengths (e.g., 620 nm and 665 nm).

  • Data Analysis: Calculate the HTRF ratio (Acceptor emission / Donor emission). Plot the ratio against the logarithm of the test compound concentration and fit the data to a four-parameter logistic model to determine the IC₅₀ value.

Conclusion

The discovery of Cereblon as the target of thalidomide has transformed our understanding of this historic drug and opened new frontiers in targeted protein degradation. This compound stands as a critical tool in this new paradigm. Its stereospecific, high-affinity binding to CRBN makes it an ideal E3 ligase handle for PROTACs and other novel therapeutic modalities. A thorough understanding of its synthesis, chiral separation, and biochemical interactions, as detailed in this guide, is essential for researchers aiming to harness the power of targeted protein degradation for the development of next-generation medicines.

References

An In-depth Technical Guide to (S)-Thalidomide-4-OH for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This technical guide provides a comprehensive overview of (S)-Thalidomide-4-OH, a key metabolite of the immunomodulatory drug thalidomide. This document is intended for researchers, scientists, and professionals in the field of drug development. It covers the fundamental chemical properties, including the IUPAC name and SMILES string, summarizes available biological activity data, details relevant experimental protocols, and illustrates the primary signaling pathway through which thalidomide and its derivatives exert their effects.

Chemical Identity

This compound is the (S)-enantiomer of a hydroxylated metabolite of thalidomide. The introduction of a hydroxyl group at the 4-position of the phthalimide ring can influence its biological activity and pharmacokinetic properties.

  • IUPAC Name: (S)-2-(2,6-dioxopiperidin-3-yl)-4-hydroxyisoindole-1,3-dione

  • SMILES String: OC1=C2C(N(C(C2=CC=C1)=O)[C@H]3CCC(NC3=O)=O)=O

Quantitative Biological Data

Quantitative data for this compound is not extensively available in public literature. However, data for the parent compound, (S)-thalidomide, and related derivatives provide valuable insights into its expected biological activity. The (S)-enantiomer of thalidomide is known to have a significantly higher binding affinity for its primary target, Cereblon (CRBN), compared to the (R)-enantiomer.

CompoundAssay TypeTargetQuantitative ValueCell Line/System
(S)-ThalidomideCompetitive ElutionCereblon (CRBN)~10-fold stronger binding than (R)-enantiomerNot Specified
(S)-ThalidomideCell Viability-IC₅₀: 362 µMU266 (Multiple Myeloma)[1][2]
Thalidomide (racemic)Fluorescence PolarizationCereblon (CRBN)Kd: ~250 nMNot Specified

Note: The provided data for (S)-Thalidomide should be considered as a reference point for the potential activity of this compound. The 4-hydroxy modification may alter the binding affinity and cellular potency.

Signaling Pathway

Thalidomide and its derivatives, including this compound, exert their biological effects by modulating the activity of the Cullin-RING E3 ubiquitin ligase complex containing Cereblon (CRL4-CRBN). By binding to Cereblon, these molecules act as a "molecular glue," inducing the recruitment of neo-substrates to the E3 ligase complex, leading to their ubiquitination and subsequent proteasomal degradation.

Thalidomide_Signaling_Pathway cluster_0 Cellular Environment Thalidomide This compound CRBN Cereblon (CRBN) Thalidomide->CRBN Binds to Neosubstrate Neosubstrate (e.g., Ikaros, Aiolos) Thalidomide->Neosubstrate Recruits CRL4 CRL4 E3 Ligase Complex CRBN->CRL4 Forms complex with CRBN->Neosubstrate Recruits CRL4->Neosubstrate Ubiquitinates Proteasome Proteasome Neosubstrate->Proteasome Targets for degradation Ubiquitin Ubiquitin Degradation Degradation Products Proteasome->Degradation Degrades into Downstream Downstream Effects (e.g., Anti-proliferative, Immunomodulatory) Degradation->Downstream

Mechanism of action of this compound via Cereblon-mediated proteasomal degradation.

Experimental Protocols

The following protocols are based on established methods for thalidomide and its analogs and can be adapted for the study of this compound.

Synthesis of this compound

A potential synthetic route for this compound would involve the use of a protected 4-hydroxyphthalic anhydride and (S)-glutamine as starting materials, followed by cyclization. A general procedure for a related synthesis is outlined below.

Experimental Workflow for Synthesis

Synthesis_Workflow Start Starting Materials: - Protected 4-Hydroxyphthalic Anhydride - (S)-Glutamine Reaction1 Reaction with (S)-Glutamine Solvent: e.g., Acetic Acid Heat Start->Reaction1 Intermediate (S)-N-(4-hydroxyphthaloyl)-glutamine Reaction1->Intermediate Reaction2 Cyclization Reagent: e.g., Carbonyldiimidazole (CDI) Solvent: e.g., THF Intermediate->Reaction2 Product_Protected Protected this compound Reaction2->Product_Protected Deprotection Deprotection Step Product_Protected->Deprotection Product_Final Final Product: This compound Deprotection->Product_Final Purification Purification (e.g., Crystallization, Chromatography) Product_Final->Purification Analysis Characterization (NMR, Mass Spec, HPLC) Purification->Analysis

A generalized workflow for the synthesis of this compound.
Cereblon Binding Affinity Assay (Time-Resolved Fluorescence Resonance Energy Transfer - TR-FRET)

This assay is a robust method for quantifying the binding of small molecules to Cereblon in a high-throughput format.

Principle: The assay operates in a competitive binding format. A fluorescently labeled thalidomide analog (tracer) binds to a tagged Cereblon protein (e.g., GST- or His-tagged). This complex is then recognized by a FRET donor-labeled antibody against the tag. When the tracer is bound, excitation of the donor fluorophore results in energy transfer to the acceptor fluorophore on the tracer, generating a FRET signal. Unlabeled this compound will compete with the tracer for binding, leading to a decrease in the FRET signal.

Methodology:

  • Reagent Preparation:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Perform serial dilutions of the test compound in the assay buffer to create a concentration gradient.

    • Prepare solutions of tagged Cereblon protein, the fluorescent tracer, and the donor-labeled antibody in the assay buffer.

  • Assay Procedure (384-well plate format):

    • Add the serially diluted this compound to the wells of the microplate.

    • Add the tagged Cereblon protein and the fluorescent tracer to the wells.

    • Incubate to allow for binding equilibrium to be reached.

    • Add the donor-labeled antibody to the wells.

    • Incubate to allow for antibody-protein binding.

  • Data Acquisition:

    • Measure the fluorescence emission at the donor and acceptor wavelengths using a TR-FRET-compatible plate reader.

  • Data Analysis:

    • Calculate the TR-FRET ratio (acceptor emission / donor emission) for each well.

    • Plot the TR-FRET ratio against the logarithm of the this compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

Cell Viability Assay (MTT Assay)

This colorimetric assay is used to assess the cytotoxic or anti-proliferative effects of this compound on cancer cell lines.

Principle: The assay measures the metabolic activity of cells. The mitochondrial dehydrogenase enzymes in viable cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan product. The amount of formazan produced is directly proportional to the number of living cells.

Methodology:

  • Cell Seeding:

    • Plate the desired cancer cell line (e.g., multiple myeloma cell lines like U266 or MM.1S) in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment:

    • Treat the cells with various concentrations of this compound for a specified duration (e.g., 24, 48, 72 hours). Include a vehicle control (e.g., DMSO).

  • MTT Incubation:

    • After the treatment period, add MTT solution to each well and incubate for 2-4 hours to allow for formazan crystal formation.

  • Solubilization:

    • Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement:

    • Measure the absorbance of the purple solution at a wavelength of approximately 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Plot the percentage of viability against the logarithm of the this compound concentration.

    • Determine the IC₅₀ value, which is the concentration of the compound that causes a 50% reduction in cell viability.

Conclusion

This compound is an important metabolite of thalidomide with potential biological activities that warrant further investigation. This technical guide provides foundational information for researchers and drug development professionals, including its chemical identity, a summary of related quantitative data, a depiction of its signaling pathway, and detailed experimental protocols. Further studies are needed to fully elucidate the specific binding affinity and cellular potency of this compound to advance our understanding of its therapeutic potential.

References

Commercial Availability and Technical Guide for (S)-Thalidomide-4-OH: A Core Component in Targeted Protein Degradation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive information on the commercial availability, suppliers, and technical specifications of (S)-Thalidomide-4-OH. It further details its mechanism of action as a Cereblon (CRBN) E3 ligase ligand and its application in Proteolysis Targeting Chimeras (PROTACs), offering key experimental protocols for its use in targeted protein degradation studies.

Commercial Availability and Suppliers

This compound, a critical tool for researchers developing novel therapeutics based on targeted protein degradation, is commercially available from a select number of specialized chemical suppliers. While many vendors offer the racemic mixture (Thalidomide-4-OH), obtaining the specific (S)-enantiomer is crucial due to its higher binding affinity for Cereblon (CRBN), the primary target protein.[1][2]

Below is a summary of a prominent supplier for the (S)-enantiomer and a list of suppliers for the racemic mixture, which can also be utilized in preliminary studies. Researchers should always verify the stereochemical purity from the supplier's certificate of analysis.

Table 1: Commercial Supplier of this compound

SupplierProduct NameCatalog NumberPurityNotes
MedchemExpressThis compoundHY-103596S>99%Explicitly provides the (S)-isomer.

Table 2: Selected Commercial Suppliers of Thalidomide-4-OH (Racemic)

SupplierProduct NamePurity
BroadPharm4-Hydroxy-thalidomide98%
Sigma-AldrichThalidomide-4-OH97%
BOC Sciences4-Hydroxy Thalidomide>95%
Apollo Scientific4-Hydroxy-thalidomide98%
BPS Bioscience4-Hydroxy-thalidomide98%
ChemSceneThalidomide-4-OH≥95%
APExBIOThalidomide-4-OHNot specified
Cayman ChemicalE3 Ligase Ligand 2 (4-hydroxy Thalidomide)Not specified

Physicochemical and Technical Data

The following tables summarize the key physicochemical properties and storage information for this compound and its racemic form, compiled from various supplier datasheets.

Table 3: Physicochemical Properties

PropertyValueSource
Chemical Name (S)-2-(2,6-dioxopiperidin-3-yl)-4-hydroxyisoindoline-1,3-dioneMedchemExpress
Molecular Formula C₁₃H₁₀N₂O₅Multiple Suppliers
Molecular Weight 274.23 g/mol Multiple Suppliers
CAS Number Not available for (S)-isomer; 5054-59-1 for racemateMultiple Suppliers
Appearance SolidSigma-Aldrich
Melting Point 273-275 °C (racemate)Sigma-Aldrich
Boiling Point 568.3±45.0 °C at 760 mmHg (racemate)Sigma-Aldrich

Table 4: Solubility Data

SolventSolubilitySource
DMSO≥51.2 mg/mLAPExBIO
EthanolInsolubleAPExBIO
WaterInsolubleAPExBIO

Table 5: Storage and Handling

ConditionRecommendationSource
Solid Form Store at 4°C, stored under nitrogenAPExBIO
Inert atmosphere, room temperatureSigma-Aldrich
-20°CBroadPharm, BPS Bioscience
In Solution Aliquot and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles.General Lab Practice

Mechanism of Action: Hijacking the Ubiquitin-Proteasome System

This compound functions as a molecular glue, binding to the Cereblon (CRBN) protein. CRBN is a substrate receptor component of the Cullin 4-RING E3 ubiquitin ligase complex (CRL4^CRBN^).[1][3][4] The binding of this compound to CRBN alters the substrate specificity of the E3 ligase, leading to the recruitment of neo-substrates for ubiquitination and subsequent degradation by the 26S proteasome.[3][5] This mechanism is the foundation of its use in PROTAC technology. The (S)-enantiomer exhibits a significantly stronger binding affinity to CRBN compared to the (R)-enantiomer, making it the preferred isomer for potent protein degradation.[1][2]

G Mechanism of this compound in PROTACs cluster_0 PROTAC Molecule cluster_1 Cellular Machinery PROTAC This compound-Linker-POI_Ligand CRBN Cereblon (CRBN) PROTAC->CRBN Binds to POI Protein of Interest (POI) PROTAC->POI Binds to E3_Ligase CRL4 E3 Ligase Complex CRBN->E3_Ligase Part of Ub Ubiquitin E3_Ligase->Ub Recruits Proteasome 26S Proteasome POI->Proteasome Targeted for Degradation Ub->POI Polyubiquitination Proteasome->POI Degrades

Caption: PROTAC-mediated protein degradation pathway.

Experimental Protocols

The following are generalized protocols for key experiments involving this compound in the context of targeted protein degradation. Researchers should optimize these protocols for their specific cell lines and target proteins.

Western Blotting for Protein Degradation

This protocol is used to quantify the reduction in the level of the target protein following treatment with a PROTAC containing this compound.

Methodology:

  • Cell Culture: Plate cells at an appropriate density and allow them to adhere overnight.

  • PROTAC Treatment: Treat cells with varying concentrations of the this compound-based PROTAC. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the cells for a predetermined time course (e.g., 4, 8, 16, 24 hours).

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE and Western Blotting:

    • Normalize protein samples and load equal amounts onto an SDS-PAGE gel.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST.

    • Incubate the membrane with a primary antibody specific for the target protein and a loading control (e.g., GAPDH, β-actin).

    • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.

  • Data Analysis: Quantify the band intensities using densitometry software. Normalize the target protein levels to the loading control and express the results as a percentage of the vehicle-treated control.

G Western Blotting Workflow for Protein Degradation A Cell Seeding B PROTAC Treatment A->B C Incubation B->C D Cell Lysis C->D E Protein Quantification D->E F SDS-PAGE E->F G Western Blot Transfer F->G H Immunoblotting G->H I Signal Detection H->I J Data Analysis I->J

Caption: Experimental workflow for Western blot analysis.

In Vitro CRBN Binding Assay (Competitive ELISA)

This protocol can be used to determine the binding affinity of this compound or a PROTAC to CRBN.

Methodology:

  • Plate Coating: Coat a high-binding 96-well plate with recombinant CRBN protein overnight at 4°C.

  • Washing and Blocking: Wash the plate with PBST and block with a suitable blocking buffer (e.g., 1% BSA in PBST) for 1-2 hours at room temperature.

  • Competition:

    • Prepare serial dilutions of this compound or the PROTAC.

    • Add the competitor compounds to the wells.

    • Add a fixed concentration of a biotinylated thalidomide analog to all wells.

    • Incubate for 1-2 hours at room temperature.

  • Detection:

    • Wash the plate with PBST.

    • Add streptavidin-HRP to each well and incubate for 1 hour at room temperature.

    • Wash the plate and add a TMB substrate.

    • Stop the reaction with a stop solution (e.g., 2N H₂SO₄).

  • Data Acquisition and Analysis:

    • Read the absorbance at 450 nm using a plate reader.

    • Plot the absorbance against the log of the competitor concentration and fit the data to a four-parameter logistic curve to determine the IC₅₀ value.

Conclusion

This compound is a vital research tool for scientists engaged in the development of PROTACs and other targeted protein degradation technologies. Its commercial availability, coupled with a deep understanding of its mechanism of action, empowers researchers to design and execute experiments aimed at developing novel therapeutics for a wide range of diseases. The protocols and data presented in this guide serve as a foundational resource for the effective utilization of this compound in the laboratory.

References

Safety, handling, and MSDS for (S)-Thalidomide-4-OH

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to (S)-Thalidomide-4-OH: Safety, Handling, and MSDS

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a significant metabolite of thalidomide and a crucial chemical entity in the development of Proteolysis Targeting Chimeras (PROTACs) as a Cereblon (CRBN) E3 ligase ligand.[1][2] Its handling requires a thorough understanding of its chemical properties and toxicological profile, which is intrinsically linked to its parent compound, thalidomide. This document provides a comprehensive guide on the safety, handling, and Material Safety Data Sheet (MSDS) information for this compound, intended for laboratory and drug development personnel.

Safety and Hazard Information

This compound, as a derivative of thalidomide, carries significant health risks that necessitate stringent safety protocols. The toxicological properties have not been exhaustively investigated, but due to its structural similarity to thalidomide, it should be handled with extreme caution.[3] Thalidomide is a known human teratogen, causing severe and life-threatening birth defects.[4]

GHS Classification

The substance is classified as hazardous according to the Globally Harmonized System (GHS).[3][5]

Hazard ClassCategoryHazard Statement
Acute Toxicity, OralCategory 4H302: Harmful if swallowed.[3][5]
Reproductive ToxicityCategory 2H361: Suspected of damaging fertility or the unborn child.[5][6]
Skin IrritationCategory 2H315: Causes skin irritation.[3]
Eye IrritationCategory 2H319: Causes serious eye irritation.[3]
Specific Target Organ Toxicity (Single Exposure)Category 3 (Respiratory)H335: May cause respiratory irritation.[3]
Specific Target Organ Toxicity (Repeated Exposure)Category 2H373: May cause damage to organs through prolonged or repeated exposure.[5]
Precautionary Statements & Pictograms
  • Pictograms: GHS07 (Exclamation Mark), GHS08 (Health Hazard).[3][5]

  • Signal Word: Warning .[3][7]

Key precautionary statements include:

  • P201 & P202: Obtain special instructions before use. Do not handle until all safety precautions have been read and understood.[8][9]

  • P260 & P261: Do not breathe dust/fume/gas/mist/vapors/spray.[3][5]

  • P270: Do not eat, drink or smoke when using this product.[5]

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.[3][5]

  • P308+P313: IF exposed or concerned: Get medical advice/attention.[10]

  • P405: Store locked up.[5]

  • P501: Dispose of contents/container in accordance with local regulations.[5]

Physical and Chemical Properties

The physical and chemical data for 4-Hydroxythalidomide are summarized below.

PropertyValueSource(s)
IUPAC Name 2-(2,6-dioxopiperidin-3-yl)-4-hydroxyisoindoline-1,3-dione[7][11]
Synonyms Cereblon ligand 2, E3 ligase Ligand 2[5][11]
CAS Number 5054-59-1 (for 4-Hydroxythalidomide)[11][12]
Molecular Formula C₁₃H₁₀N₂O₅[11][12]
Molecular Weight 274.23 g/mol [6][11]
Appearance White to gray solid[2]
Melting Point 273-275 °C[2][7]
Boiling Point 568.3 ± 45.0 °C (Predicted)[2][7]
Solubility Insoluble in water and ethanol; ≥51.2 mg/mL in DMSO.[11]
pKa 6.82 ± 0.20 (Predicted)[2]

Handling, Storage, and Disposal

Safe Handling and Personal Protective Equipment (PPE)

Due to its hazardous nature, strict protocols must be followed.

  • Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood or ventilated enclosure.[3][10] Mechanical exhaust is required. A safety shower and eye wash station must be readily available.[3]

  • Respiratory Protection: For operations that may generate dust, a NIOSH/MSHA or European Standard EN 149 approved respirator is required.[3]

  • Hand Protection: Wear compatible, chemical-resistant gloves (e.g., nitrile rubber) to prevent skin exposure.[3]

  • Eye Protection: Use appropriate protective eyeglasses or chemical safety goggles as described by OSHA.[3]

  • Skin and Body Protection: Wear a lab coat or other protective overgarment.[3][10]

  • General Hygiene: Avoid contact with skin, eyes, and clothing.[3] Do not ingest or inhale. Wash hands thoroughly after handling and before eating, drinking, or smoking.[3][5] Remove and wash contaminated clothing before reuse.[3]

Storage
  • Temperature: Store at 2°C - 8°C or -20°C as specified by the supplier.[3][12] Some suppliers recommend room temperature storage under an inert atmosphere.[8]

  • Conditions: Keep container tightly closed in a dry, well-ventilated place.[3] Store locked up.[10] Protect from light.[10]

  • Incompatibilities: Keep away from incompatible substances.[3]

Spill and Disposal
  • Spill Response: In case of a spill, ventilate the affected area.[3] Collect the spilled material in a closed, suitable container for disposal. Avoid generating dust.[3] Clear the contaminated area thoroughly.

  • Disposal: Dispose of the material and its container in accordance with all applicable local, regional, national, and international regulations.[5] Do not discharge into drains.[3]

First Aid Measures

  • If Swallowed: Rinse mouth with water (only if the person is conscious). Call a physician immediately.[3][9]

  • If Inhaled: Remove the person to fresh air and keep them at rest in a position comfortable for breathing. If breathing is irregular or stopped, administer artificial respiration. Call a physician.[3]

  • In Case of Skin Contact: Immediately wash with plenty of soap and water for at least 15 minutes. Remove contaminated clothing and shoes. Call a physician.[3]

  • In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for 10-15 minutes, holding eyelids apart. Consult an ophthalmologist.[3]

Experimental Protocols and Methodologies

General Handling Protocol in a Research Setting

This protocol outlines the standard procedure for handling this compound powder in a laboratory.

  • Preparation: Before handling, ensure the chemical fume hood is certified and functioning correctly. Don all required PPE (lab coat, safety goggles, dual nitrile gloves).

  • Weighing: Perform all weighing of the solid compound on a tared weigh boat inside the fume hood to minimize dust exposure.

  • Solubilization: Add the desired solvent (e.g., DMSO) to the solid compound directly in the vial or flask. Cap the container securely before vortexing or sonicating to dissolve. For long-term storage, solutions are not recommended; they should be used soon after preparation.[11]

  • Aliquoting: Use calibrated micropipettes to aliquot the solution into appropriate storage vials.

  • Cleanup: Decontaminate all surfaces that may have come into contact with the compound using an appropriate cleaning agent. Dispose of all contaminated disposables (gloves, weigh boats, pipette tips) as hazardous chemical waste.

  • Storage: Store the primary container and any aliquots at the recommended temperature (e.g., 2-8°C or -20°C), clearly labeled with the compound name, concentration, date, and hazard symbols.

Methodologies for Synthesis and Analysis
  • Metabolite Formation: 4-Hydroxythalidomide is a known metabolite of thalidomide, formed via hydroxylation on the phthalimide ring.[2][13] In vitro studies to produce such metabolites often utilize liver microsomes, hepatocytes, or recombinant enzymes, with subsequent identification and quantification by LC-MS and NMR spectroscopy.[14]

  • Solid-Phase Synthesis: A general strategy for synthesizing thalidomide analogues involves a solid-phase approach.[15] This method typically includes:

    • Coupling hydroxymethyl polystyrene with phthalic anhydride to create a resin-linked acid.

    • Reacting the acid with a primary amine (such as α-aminoglutarimide).

    • Treating with acid or base to yield the final thalidomide analogue.[15]

  • Chiral Synthesis: Enantiomerically pure thalidomide has been synthesized from D- or L-ornithine over three steps.[16] A similar chiral-specific strategy would be required to produce this compound, likely starting from a chiral precursor.

Biological Activity and Signaling Pathways

Mechanism of Action via Cereblon (CRBN)

The primary molecular target of thalidomide and its derivatives is the protein Cereblon (CRBN).[17][18] CRBN functions as a substrate receptor within the Cullin-RING Ligase 4 (CRL4) E3 ubiquitin ligase complex (CRL4^CRBN^).[17] Binding of this compound to CRBN alters the substrate specificity of this complex, inducing the ubiquitination and subsequent proteasomal degradation of specific "neosubstrate" proteins that are not normally targeted by this ligase.[1] This mechanism is the foundation for its use in PROTAC technology.

Teratogenicity Pathway

The teratogenic (birth defect-causing) effects of thalidomide are also mediated through CRBN.[17] This interaction is believed to lead to the downregulation of key developmental signaling molecules, such as Fibroblast Growth Factor 8 (FGF8), which is essential for limb development.[19] Inhibition of FGF8 signaling in the apical ectodermal ridge (AER) of developing limbs leads to increased cell death and results in the characteristic malformations like phocomelia (malformed limbs).[19][20]

Visualizations

Caption: 2D chemical structure of this compound.

G cluster_prep Preparation & Weighing cluster_handling Solubilization & Use cluster_cleanup Cleanup & Disposal cluster_storage Storage prep1 Don full PPE (Gloves, Goggles, Lab Coat) prep2 Verify Fume Hood Operation prep1->prep2 prep3 Weigh Solid Inside Fume Hood prep2->prep3 handle1 Add Solvent (e.g., DMSO) to Powder in Fume Hood prep3->handle1 handle2 Cap and Mix to Dissolve handle1->handle2 handle3 Perform Experiment handle2->handle3 clean1 Decontaminate Surfaces handle3->clean1 clean2 Collect All Contaminated Waste in Labeled Bag clean1->clean2 clean3 Dispose as Hazardous Waste clean2->clean3 store1 Store in Tightly Sealed Container clean3->store1 store2 Store Locked Up at Recommended Temperature (e.g., 2-8°C) store1->store2

Caption: Safe handling workflow for this compound.

G cluster_outcomes Biological Outcomes cluster_protac PROTAC Mechanism cluster_terato Teratogenicity Mechanism compound This compound crl4_crbn CRL4-CRBN E3 Ubiquitin Ligase Complex compound->crl4_crbn Binds to CRBN subunit, altering substrate specificity neosubstrate Neosubstrate Protein (e.g., Target for Degradation) crl4_crbn->neosubstrate Induces Proximity fgf8 Inhibition of FGF8 Signaling Pathway crl4_crbn->fgf8 Downregulates Pathway ub Ubiquitination neosubstrate->ub degradation Proteasomal Degradation ub->degradation celldeath Apoptosis in Developing Limb Bud fgf8->celldeath defects Limb Malformations celldeath->defects

Caption: Simplified signaling pathways for this compound.

References

An In-depth Technical Guide to (S)-Thalidomide-4-OH as a Cereblon Ligand

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-Thalidomide-4-OH is the S-enantiomer of a hydroxylated metabolite of thalidomide.[1] It serves as a crucial molecular entity in the field of targeted protein degradation. As a ligand for the E3 ubiquitin ligase substrate receptor Cereblon (CRBN), this compound plays a pivotal role in the mechanism of action of a class of therapeutics known as molecular glues and serves as a key component in the design of Proteolysis Targeting Chimeras (PROTACs).[1][2][3] This technical guide provides a comprehensive overview of this compound, detailing its interaction with Cereblon, the downstream signaling pathways it modulates, and the experimental protocols to characterize its activity.

The core mechanism involves the recruitment of the CRL4-CRBN E3 ubiquitin ligase complex to neosubstrates, leading to their ubiquitination and subsequent degradation by the proteasome.[4] The stereochemistry of the glutarimide ring is critical for high-affinity binding to the thalidomide-binding pocket of Cereblon, with the (S)-enantiomer exhibiting significantly greater affinity than the (R)-enantiomer.[5][6] This guide will delve into the quantitative aspects of this interaction, methods for its characterization, and the synthesis of this specific stereoisomer.

Data Presentation

Chemical Properties
PropertyValue
IUPAC Name (S)-2-(2,6-dioxopiperidin-3-yl)-4-hydroxyisoindole-1,3-dione
Molecular Formula C₁₃H₁₀N₂O₅
Molecular Weight 274.23 g/mol
CAS Number 2357105-36-1
Appearance Solid
Binding Affinity to Cereblon
CompoundAssay TypeBinding Constant (K_d or IC₅₀)Reference
ThalidomideFluorescence PolarizationK_d: ~250 nM[7]
LenalidomideFluorescence PolarizationK_d: ~178 nM[7]
PomalidomideFluorescence PolarizationK_d: ~157 nM[7]
(S)-ThalidomideCompetitive Elution~10-fold stronger binding than (R)-enantiomer[6][8][9]
Protein Degradation Potency

Quantitative data on the degradation of specific neosubstrates induced by this compound is limited. However, data from a closely related 4-hydroxylated isoindolinone derivative, 4-OH-EM12, provides insight into the potential degradation efficacy for the key neosubstrate IKZF1.

DegraderTarget ProteinCell LineDC₅₀D_maxReference
4-OH-EM12IKZF1Not Specified28 nM82 ± 1%[4]

Signaling Pathways and Experimental Workflows

CRL4-CRBN Ubiquitination Pathway

The binding of this compound to Cereblon alters its substrate specificity, leading to the recruitment of "neosubstrate" proteins, such as the transcription factors IKZF1 and IKZF3, to the CRL4-CRBN E3 ubiquitin ligase complex. This proximity facilitates the transfer of ubiquitin from an E2-conjugating enzyme to the neosubstrate, marking it for degradation by the 26S proteasome.

CRL4_CRBN_Pathway CRL4-CRBN Ubiquitination Pathway cluster_CRL4_Complex CRL4-CRBN E3 Ligase Complex CRBN Cereblon (CRBN) DDB1 DDB1 Neosubstrate Neosubstrate (e.g., IKZF1, IKZF3) CRBN->Neosubstrate CUL4A CUL4A RBX1 RBX1 RBX1->Neosubstrate Ubiquitin Transfer E1 E1 Activating Enzyme E2 E2 Conjugating Enzyme E1->E2 Activates Ub Ubiquitin (Ub) E2->Ub Conjugates S_Thalidomide_4OH This compound S_Thalidomide_4OH->CRBN Proteasome 26S Proteasome Neosubstrate->Proteasome Degradation

Caption: CRL4-CRBN ubiquitination pathway induced by this compound.

Experimental Workflow: Cereblon Binding Assay (Fluorescence Polarization)

Fluorescence Polarization (FP) is a common method to determine the binding affinity of a ligand to its target protein. The assay measures the change in the tumbling rate of a fluorescently labeled tracer molecule upon binding to a larger protein.

FP_Assay_Workflow Fluorescence Polarization Binding Assay Workflow cluster_Preparation Preparation cluster_Assay_Execution Assay Execution cluster_Data_Analysis Data Analysis Reagents Prepare Reagents: - CRBN Protein - Fluorescent Tracer - this compound (Competitor) - Assay Buffer Serial_Dilution Perform Serial Dilution of this compound Reagents->Serial_Dilution Plate_Setup Plate Setup: Add CRBN, Tracer, and Competitor to Microplate Serial_Dilution->Plate_Setup Incubation Incubate at Room Temperature Plate_Setup->Incubation Measurement Measure Fluorescence Polarization Incubation->Measurement Plot_Data Plot Polarization vs. Competitor Concentration Measurement->Plot_Data Calculate_IC50 Calculate IC₅₀ Plot_Data->Calculate_IC50 Calculate_Ki Calculate K_i Calculate_IC50->Calculate_Ki

Caption: Workflow for a Fluorescence Polarization (FP) based Cereblon binding assay.

Experimental Workflow: Protein Degradation Assay (Western Blot)

Western blotting is a widely used technique to detect and quantify the amount of a specific protein in a sample, making it ideal for assessing protein degradation.

WB_Degradation_Workflow Western Blot Protein Degradation Assay Workflow cluster_Cell_Culture Cell Culture & Treatment cluster_Sample_Prep Sample Preparation cluster_Western_Blot Western Blot cluster_Analysis Data Analysis Seed_Cells Seed Cells Treat_Cells Treat with this compound (Dose-response & Time-course) Seed_Cells->Treat_Cells Cell_Lysis Cell Lysis Treat_Cells->Cell_Lysis Protein_Quant Protein Quantification (BCA Assay) Cell_Lysis->Protein_Quant Sample_Denature Sample Denaturation Protein_Quant->Sample_Denature SDS_PAGE SDS-PAGE Sample_Denature->SDS_PAGE Transfer Transfer to Membrane SDS_PAGE->Transfer Blocking Blocking Transfer->Blocking Primary_Ab Primary Antibody Incubation (e.g., anti-IKZF1) Blocking->Primary_Ab Secondary_Ab Secondary Antibody Incubation Primary_Ab->Secondary_Ab Detection Chemiluminescent Detection Secondary_Ab->Detection Image_Acquisition Image Acquisition Detection->Image_Acquisition Densitometry Densitometry Analysis Image_Acquisition->Densitometry Normalization Normalize to Loading Control Densitometry->Normalization Calculate_Degradation Calculate DC₅₀ and D_max Normalization->Calculate_Degradation

Caption: Workflow for assessing protein degradation via Western Blot.

Experimental Protocols

Synthesis of this compound

A specific, detailed protocol for the asymmetric synthesis of this compound is not widely published. However, a general approach can be inferred from the synthesis of thalidomide and its analogs, combined with methods for chiral separation. One potential route involves the synthesis of racemic 4-hydroxythalidomide followed by chiral HPLC purification.

Step 1: Synthesis of Racemic 4-Hydroxythalidomide A plausible synthetic route starts from 3-hydroxyphthalic anhydride and 3-aminopiperidine-2,6-dione hydrochloride (a precursor to the glutarimide ring).

  • Reaction of 3-hydroxyphthalic anhydride with 3-aminopiperidine-2,6-dione: 3-hydroxyphthalic anhydride is reacted with 3-aminopiperidine-2,6-dione hydrochloride in a suitable solvent such as pyridine or acetic acid at elevated temperatures. This condensation reaction forms the phthalimide ring system.

  • Purification: The crude product is purified by recrystallization or column chromatography to yield racemic 4-hydroxythalidomide.

Step 2: Chiral Separation by HPLC The enantiomers of 4-hydroxythalidomide can be separated using chiral High-Performance Liquid Chromatography (HPLC).

  • Column: A polysaccharide-based chiral stationary phase (CSP), such as a Lux i-Amylose-3 or Chiralpak series column, is typically effective for separating thalidomide analogs.[10][11][12][13][14][15]

  • Mobile Phase: A polar organic mobile phase, such as acetonitrile with a small amount of an amine additive (e.g., 0.1% diethylamine), is often used.[10][12] The exact composition may require optimization.

  • Detection: UV detection at a suitable wavelength (e.g., 220-254 nm) is used to monitor the elution of the enantiomers.[10]

  • Fraction Collection: The separated enantiomers are collected as they elute from the column. The fractions corresponding to the (S)-enantiomer are pooled and the solvent is removed to yield the purified product. The identity of the (S)-enantiomer can be confirmed by polarimetry or comparison to a known standard if available.

Cereblon Binding Assay: Fluorescence Polarization (FP)

This protocol describes a competitive binding assay to determine the affinity of this compound for Cereblon.[10][16][17][18][19][20][21]

Materials:

  • Purified recombinant Cereblon (CRBN) protein

  • Fluorescently labeled thalidomide tracer (e.g., Cy5-thalidomide)

  • This compound

  • Assay buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl, 0.005% Tween-20)

  • Black, low-binding 384-well microplate

  • Fluorescence polarization plate reader

Procedure:

  • Prepare a serial dilution of this compound in assay buffer.

  • In the microplate, add a fixed concentration of CRBN protein and the fluorescent tracer to each well.

  • Add the serially diluted this compound to the wells. Include control wells with no competitor (maximum polarization) and wells with no CRBN (minimum polarization).

  • Incubate the plate at room temperature for a sufficient time to reach binding equilibrium (e.g., 60-90 minutes), protected from light.

  • Measure the fluorescence polarization using a plate reader with appropriate excitation and emission filters for the fluorophore.

  • Calculate the IC₅₀ value by plotting the polarization values against the logarithm of the competitor concentration and fitting the data to a sigmoidal dose-response curve. The K_i value can then be calculated from the IC₅₀ using the Cheng-Prusoff equation.

Cereblon Binding Assay: Homogeneous Time-Resolved Fluorescence (HTRF)

HTRF is another sensitive method for studying biomolecular interactions.[12][22][23][24][25][26][27]

Materials:

  • GST-tagged or His-tagged CRBN protein

  • Terbium-cryptate labeled anti-tag antibody (donor)

  • d2-labeled or Red-labeled thalidomide tracer (acceptor)

  • This compound

  • Assay buffer

  • Low-volume white microplate

  • HTRF-compatible plate reader

Procedure:

  • Prepare a serial dilution of this compound.

  • To the wells of the microplate, add the tagged CRBN protein, the anti-tag antibody-donor conjugate, the labeled thalidomide tracer-acceptor, and the serially diluted this compound.

  • Incubate the plate at room temperature for the recommended time (e.g., 1-3 hours), protected from light.

  • Measure the HTRF signal by reading the fluorescence emission at both the donor and acceptor wavelengths.

  • Calculate the HTRF ratio and plot it against the logarithm of the competitor concentration to determine the IC₅₀ value.

Protein Degradation Assay: Western Blot

This protocol details the steps to quantify the degradation of a target protein, such as IKZF1, in response to treatment with this compound.[5][6][28][29][30]

Materials:

  • Cell line expressing the target protein (e.g., MM.1S cells for IKZF1)

  • This compound

  • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF or nitrocellulose membrane and transfer apparatus

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody against the target protein (e.g., anti-IKZF1)

  • Primary antibody against a loading control (e.g., anti-GAPDH or anti-β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Treatment: Plate the cells and allow them to adhere. Treat the cells with a range of concentrations of this compound for various time points. Include a vehicle control (e.g., DMSO).

  • Cell Lysis: Harvest the cells, wash with ice-cold PBS, and lyse them in lysis buffer on ice.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.

  • SDS-PAGE: Normalize the protein amounts, add Laemmli buffer, and denature the samples by heating. Load equal amounts of protein onto an SDS-PAGE gel and run the electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

  • Antibody Incubation: Incubate the membrane with the primary antibody against the target protein overnight at 4°C. Subsequently, wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Apply the chemiluminescent substrate and capture the signal using an imaging system.

  • Analysis: Quantify the band intensities using densitometry software. Normalize the target protein signal to the loading control signal. Plot the normalized protein levels against the drug concentration to determine the DC₅₀ (concentration for 50% degradation) and D_max (maximum degradation).

Protein Degradation Assay: Quantitative Mass Spectrometry

Quantitative proteomics provides an unbiased, global view of protein abundance changes upon treatment with a degrader.[31][32][33][34][35]

Materials:

  • Cell line of interest

  • This compound

  • Lysis buffer and reagents for protein digestion (e.g., trypsin)

  • Isobaric labeling reagents (e.g., TMT or iTRAQ) (optional, for multiplexing)

  • Liquid chromatography-mass spectrometry (LC-MS/MS) system

  • Proteomics data analysis software

Procedure:

  • Sample Preparation: Treat cells with this compound and a vehicle control. Lyse the cells, extract the proteins, and digest them into peptides.

  • Peptide Labeling (Optional): Label the peptides from different treatment conditions with isobaric tags for multiplexed analysis.

  • LC-MS/MS Analysis: Separate the peptides by liquid chromatography and analyze them by tandem mass spectrometry.

  • Data Analysis: Use proteomics software to identify and quantify peptides and proteins. Determine the relative abundance of proteins in the treated samples compared to the control. Proteins showing a significant, dose-dependent decrease in abundance are identified as degradation targets. From this data, DC₅₀ and D_max values can be determined for the target protein and any identified off-targets.

References

The Pivotal Role of (S)-Thalidomide-4-OH in PROTAC Development: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, offering the ability to selectively eliminate disease-causing proteins by hijacking the cell's ubiquitin-proteasome system.[1] A critical component of a PROTAC is the E3 ligase ligand, which recruits an E3 ubiquitin ligase to the target protein. Among the most widely utilized E3 ligase ligands are derivatives of thalidomide, which effectively recruit the Cereblon (CRBN) E3 ubiquitin ligase complex.[2] This guide focuses on the significance of a specific thalidomide analog, (S)-Thalidomide-4-OH, in the development of potent and selective PROTACs. We will delve into its mechanism of action, provide quantitative data on its performance, detail key experimental protocols for its characterization, and visualize the underlying biological and experimental workflows.

Thalidomide exists as a racemic mixture of (R)- and (S)-enantiomers.[] Structural and biochemical studies have revealed that the (S)-enantiomer of thalidomide exhibits a significantly higher binding affinity for CRBN, approximately 10-fold greater than the (R)-enantiomer.[4][5][6] This stereospecificity is crucial for the efficient formation of the ternary complex (Target Protein-PROTAC-CRBN) and subsequent target degradation. The hydroxyl group at the 4-position of the phthalimide ring in this compound provides a convenient attachment point for a linker, facilitating the synthesis of heterobifunctional PROTAC molecules without compromising its binding to CRBN.[2]

PROTAC Mechanism of Action: A Visual Overview

A thalidomide-based PROTAC initiates protein degradation by inducing the formation of a ternary complex, bringing the protein of interest (POI) into close proximity with the CRBN substrate receptor of the CUL4A-DDB1-ROC1-CRBN E3 ligase complex. This proximity facilitates the transfer of ubiquitin from an E2-conjugating enzyme to the POI. The resulting polyubiquitinated POI is then recognized and degraded by the 26S proteasome, releasing the PROTAC to engage in another degradation cycle.[7]

PROTAC-mediated protein degradation pathway PROTAC-mediated protein degradation pathway cluster_cellular_environment Cellular Environment POI Protein of Interest (POI) Ternary_Complex POI-PROTAC-CRBN Ternary Complex POI->Ternary_Complex Binds PROTAC This compound based PROTAC PROTAC->Ternary_Complex Binds CRBN CRBN E3 Ligase Complex CRBN->Ternary_Complex Binds Ternary_Complex->POI Recycled Ternary_Complex->PROTAC Ternary_Complex->CRBN Polyubiquitinated_POI Poly-ubiquitinated POI Ternary_Complex->Polyubiquitinated_POI Ubiquitination Ubiquitin Ubiquitin (from E1/E2) Ubiquitin->Ternary_Complex Proteasome 26S Proteasome Polyubiquitinated_POI->Proteasome Recognition Degraded_Peptides Degraded Peptides Proteasome->Degraded_Peptides Degradation

Caption: PROTAC-mediated protein degradation pathway.

Quantitative Data for this compound Based PROTACs

The efficacy of a PROTAC is primarily evaluated by its DC50 (half-maximal degradation concentration) and Dmax (maximum degradation) values.[7][8] The binding affinity of the E3 ligase ligand to its target is also a critical parameter. While specific data for a single this compound PROTAC is highly dependent on the target protein and the linker used, the following table summarizes typical performance metrics for thalidomide-based PROTACs.

ParameterTypical Value RangeDescriptionReference
CRBN Binding Affinity (Kd) of Thalidomide Analogs
(S)-Thalidomide~1-3 µMBinding affinity of the (S)-enantiomer to CRBN.[4][5]
(R)-Thalidomide~10-20 µMBinding affinity of the (R)-enantiomer to CRBN.[4][5]
Pomalidomide~0.2-1.2 µMA more potent thalidomide analog.[9]
Lenalidomide~1.5 µMAnother commonly used thalidomide analog.[9]
PROTAC Degradation Efficiency
DC50 0.1 nM - 10 µMConcentration of the PROTAC required to degrade 50% of the target protein. A lower DC50 indicates higher potency.[7][8]
Dmax >80%The maximum percentage of protein degradation achievable with the PROTAC. A higher Dmax signifies greater efficacy.[7][8]

Experimental Protocols

A systematic evaluation of a novel PROTAC involves a series of in vitro and cellular assays to confirm its mechanism of action, determine its potency and efficacy, and assess its selectivity.[10]

Workflow for PROTAC Evaluation

Experimental workflow for PROTAC evaluation Experimental workflow for PROTAC evaluation Start Novel PROTAC Synthesis CRBN_Binding CRBN Binding Assay (e.g., FP, HTRF) Start->CRBN_Binding Ternary_Complex_Formation Ternary Complex Formation Assay (e.g., NanoBRET, SPR) CRBN_Binding->Ternary_Complex_Formation Protein_Degradation Protein Degradation Assay (Western Blot, In-Cell ELISA) Ternary_Complex_Formation->Protein_Degradation Ubiquitination Target Ubiquitination Assay (IP-Western) Protein_Degradation->Ubiquitination Confirms MoA Cell_Viability Cell Viability/Cytotoxicity Assay Protein_Degradation->Cell_Viability Functional Outcome Selectivity Selectivity Profiling (Proteomics) Protein_Degradation->Selectivity Ubiquitination->Selectivity Cell_Viability->Selectivity End Lead Optimization Selectivity->End

Caption: Experimental workflow for PROTAC evaluation.

Protocol 1: CRBN Binding Assay (Fluorescence Polarization)

This assay measures the binding affinity of the PROTAC or its E3 ligase ligand moiety to CRBN.[11]

Materials:

  • Purified recombinant CRBN protein

  • Fluorescently-labeled thalidomide tracer (e.g., Cy5-labeled Thalidomide)

  • This compound based PROTAC or ligand

  • Assay buffer (e.g., PBS with 0.01% Tween-20)

  • Black, low-binding microtiter plates

Methodology:

  • Prepare serial dilutions of the this compound based PROTAC or ligand in the assay buffer.

  • In a black microtiter plate, add the fluorescently-labeled thalidomide tracer at a fixed concentration.

  • Add the serially diluted test compound to the wells.

  • Initiate the binding reaction by adding a fixed concentration of purified CRBN protein to all wells.

  • Incubate the plate at room temperature for 1-2 hours, protected from light.

  • Measure the fluorescence polarization using a suitable plate reader.

  • Data Analysis: Plot the fluorescence polarization values against the logarithm of the test compound concentration. Fit the data to a competitive binding model to determine the IC50 value, which can be converted to a Ki (inhibition constant).

Protocol 2: Ternary Complex Formation Assay (NanoBRET™)

This cell-based assay monitors the formation of the ternary complex in live cells.[12]

Materials:

  • HEK293 cells (or other suitable cell line)

  • Plasmids encoding NanoLuc®-fused target protein and HaloTag®-fused CRBN

  • FuGENE® HD Transfection Reagent

  • HaloTag® NanoBRET™ 618 Ligand

  • Nano-Glo® Live Cell Reagent

  • Opti-MEM™ I Reduced Serum Medium

  • This compound based PROTAC

  • White, 96-well assay plates

Methodology:

  • Co-transfect HEK293 cells with plasmids encoding the NanoLuc®-target protein and HaloTag®-CRBN.

  • Seed the transfected cells into a white 96-well plate and incubate overnight.

  • Prepare serial dilutions of the PROTAC in Opti-MEM™.

  • Add the HaloTag® NanoBRET™ 618 Ligand to the cells and incubate for at least 60 minutes at 37°C.

  • Add the serially diluted PROTAC to the cells and incubate for the desired time (e.g., 2-4 hours).

  • Add the Nano-Glo® Live Cell Reagent to all wells.

  • Measure the donor (NanoLuc®) and acceptor (NanoBRET™ 618) luminescence using a plate reader equipped with appropriate filters.

  • Data Analysis: Calculate the NanoBRET™ ratio by dividing the acceptor signal by the donor signal. Plot the NanoBRET™ ratio against the logarithm of the PROTAC concentration to determine the potency of ternary complex formation.

Protocol 3: Protein Degradation Assay (Western Blot)

This is a standard method to directly measure the reduction in target protein levels.[10]

Materials:

  • Cell line expressing the target protein

  • This compound based PROTAC

  • Cell culture medium and reagents

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels and Western blot apparatus

  • Primary antibody against the target protein and a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Methodology:

  • Seed cells in a multi-well plate and allow them to adhere overnight.

  • Treat the cells with a range of PROTAC concentrations for a specified time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).

  • Wash the cells with ice-cold PBS and lyse them in lysis buffer.

  • Determine the protein concentration of each lysate using the BCA assay.

  • Normalize the protein concentrations and prepare samples for SDS-PAGE.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane and probe with the primary antibody for the target protein and the loading control.

  • Incubate with the appropriate HRP-conjugated secondary antibody.

  • Visualize the protein bands using a chemiluminescent substrate and an imaging system.

  • Data Analysis: Quantify the band intensities and normalize the target protein levels to the loading control. Plot the percentage of remaining protein against the PROTAC concentration to determine the DC50 and Dmax.[7][8]

Protocol 4: Target Ubiquitination Assay (Immunoprecipitation-Western Blot)

This assay confirms that the PROTAC-induced degradation is mediated by the ubiquitin-proteasome system.[10]

Materials:

  • Cell line expressing the target protein

  • This compound based PROTAC

  • Proteasome inhibitor (e.g., MG132)

  • Non-denaturing lysis buffer

  • Antibody against the target protein for immunoprecipitation

  • Protein A/G magnetic beads

  • Antibody against ubiquitin for Western blot

Methodology:

  • Treat cells with the PROTAC at a concentration that induces degradation, with and without co-treatment with MG132. Include a vehicle control.

  • Lyse the cells in a non-denaturing lysis buffer.

  • Incubate the cell lysates with the target protein antibody to form an immune complex.

  • Add protein A/G magnetic beads to capture the immune complex.

  • Wash the beads to remove non-specific binding proteins.

  • Elute the protein from the beads and perform a Western blot as described in Protocol 3.

  • Probe the membrane with an antibody against ubiquitin.

  • Data Analysis: A smear or ladder of high-molecular-weight bands in the PROTAC-treated lane, which is enhanced in the MG132 co-treated lane, indicates successful ubiquitination of the target protein.

Conclusion

This compound is a cornerstone in the development of CRBN-recruiting PROTACs. Its stereospecific, high-affinity binding to CRBN, coupled with a readily available site for linker attachment, makes it an invaluable tool for researchers in the field of targeted protein degradation. The systematic application of the experimental protocols outlined in this guide will enable the robust characterization and optimization of novel this compound-based PROTACs, accelerating the development of this promising new class of therapeutics.

References

Preliminary Biological Activity of (S)-Thalidomide-4-OH: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-Thalidomide-4-OH is the S-enantiomer of a hydroxylated metabolite of thalidomide. As a derivative of the well-known and controversial drug thalidomide, this compound is of significant interest to the scientific community, particularly in the fields of oncology and immunology. Thalidomide and its analogs are known to exert their biological effects primarily through their interaction with the protein Cereblon (CRBN), a substrate receptor of the CUL4-RBX1-DDB1 E3 ubiquitin ligase complex. This interaction leads to the targeted degradation of specific proteins, a mechanism that has been harnessed for therapeutic purposes, including the development of Proteolysis Targeting Chimeras (PROTACs). This compound, as a CRBN ligand, plays a role in this targeted protein degradation pathway. This technical guide provides a comprehensive overview of the preliminary biological activity of this compound, summarizing key quantitative data, detailing relevant experimental protocols, and visualizing the associated molecular pathways.

Core Mechanism of Action: Cereblon-Mediated Protein Degradation

The primary mechanism of action of thalidomide and its derivatives, including this compound, involves the modulation of the CRL4-CRBN E3 ubiquitin ligase complex. The binding of these small molecules to CRBN alters the substrate specificity of the ligase, leading to the ubiquitination and subsequent proteasomal degradation of "neosubstrates" that are not typically targeted by this complex. Key neosubstrates include the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3), which are critical for the survival of certain cancer cells, such as those in multiple myeloma. The (S)-enantiomer of thalidomide has been shown to have a significantly higher binding affinity for Cereblon compared to the (R)-enantiomer, which correlates with its more potent biological activity.[1]

Quantitative Biological Activity Data

The following tables summarize the available quantitative data on the biological activity of this compound and its parent compound, (S)-thalidomide.

Table 1: Cereblon Binding Affinity

CompoundAssay TypeBinding ConstantOrganism/Construct
(S)-ThalidomideCompetitive Elution~10-fold stronger binding than (R)-enantiomerNot Specified

Table 2: In Vitro Cytotoxicity

CompoundCell LineAssay TypeIC50
(S)-ThalidomideU266 (Multiple Myeloma)Cell Viability Assay362 µM[2][3]
This compoundHUVECsProliferation Assay333 µM (complete inhibition)[4]

Table 3: Anti-Angiogenic Activity

CompoundAssay TypeConcentrationEffect
This compoundChicken Chorioallantoic Membrane (CAM) Assay100 µ g/embryo 14% mean inhibition of blood vessel density[4]

Table 4: Anti-inflammatory Activity

CompoundCell LineAssay TypeConcentrationEffect
This compoundTHP-1TNF-α Production30 µMDecreased TNF-α production[4]
(S)-ThalidomideStimulated Peripheral Blood Mononuclear CellsTNF-α Release25-50 µg/mLStatistically significant inhibition[5]

Experimental Protocols

Detailed methodologies for key experiments are provided below. These protocols are based on established methods for thalidomide and its analogs and can be adapted for the evaluation of this compound.

Protocol 1: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay for Cereblon Binding

This assay is a robust, high-throughput method for quantifying the binding affinity of a compound to Cereblon in a competitive format.[6][7]

Materials:

  • Tagged recombinant human CRBN protein (e.g., GST- or His-tagged)

  • Fluorescently labeled thalidomide tracer

  • Europium-labeled anti-tag antibody (donor fluorophore)

  • Assay buffer (e.g., 50 mM HEPES, pH 7.4, 150 mM NaCl, 0.01% BSA)

  • This compound

  • 384-well low-volume white plates

  • TR-FRET compatible plate reader

Procedure:

  • Prepare serial dilutions of this compound in the assay buffer.

  • In a 384-well plate, add a small volume (e.g., 2 µL) of the diluted compound or vehicle control.

  • Add the tagged CRBN protein solution to each well and incubate for 15-30 minutes at room temperature.

  • Prepare a mixture of the fluorescent tracer and the Europium-labeled antibody in the assay buffer.

  • Add the tracer/antibody mixture to each well.

  • Incubate the plate for 60-120 minutes at room temperature, protected from light.

  • Read the plate on a TR-FRET reader, measuring the emission at the donor (e.g., 620 nm) and acceptor (e.g., 665 nm) wavelengths following excitation at the appropriate wavelength (e.g., 340 nm).

  • Calculate the ratio of the acceptor to donor emission signals.

  • Plot the TR-FRET ratio against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Protocol 2: Western Blot Analysis of Ikaros and Aiolos Degradation

This protocol is used to qualitatively and quantitatively assess the degradation of Ikaros and Aiolos in response to treatment with this compound.[8][9]

Materials:

  • Multiple myeloma cell line (e.g., MM.1S, RPMI-8226)

  • This compound

  • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Primary antibodies against Ikaros, Aiolos, and a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Seed cells and allow them to grow to 70-80% confluency.

  • Treat cells with various concentrations of this compound or vehicle control for desired time points (e.g., 6, 12, 24 hours).

  • Lyse the cells and quantify the protein concentration.

  • Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.

  • Block the membrane and incubate with primary antibodies overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detect the signal using a chemiluminescent substrate and an imaging system.

  • Quantify the band intensities using densitometry software and normalize to the loading control.

Protocol 3: HUVEC Tube Formation Assay for Anti-Angiogenic Activity

This in vitro assay assesses the ability of a compound to inhibit the formation of capillary-like structures by human umbilical vein endothelial cells (HUVECs).[10][11]

Materials:

  • HUVECs

  • Endothelial cell growth medium

  • Basement membrane matrix (e.g., Matrigel)

  • This compound

  • 96-well plates

  • Calcein AM (for visualization)

Procedure:

  • Thaw the basement membrane matrix on ice and coat the wells of a 96-well plate. Allow it to solidify at 37°C.

  • Seed HUVECs onto the solidified matrix.

  • Immediately add various concentrations of this compound or vehicle control.

  • Incubate for 4-18 hours at 37°C.

  • Stain the cells with Calcein AM and visualize the tube formation using a fluorescence microscope.

  • Quantify the extent of tube formation by measuring parameters such as total tube length, number of junctions, and number of loops using image analysis software.

Visualizations

Signaling Pathway and Experimental Workflows

G Mechanism of Action of this compound cluster_drug_interaction Drug-Target Interaction cluster_degradation Neosubstrate Degradation cluster_cellular_effects Cellular Effects S_Thalidomide_4_OH This compound CRBN Cereblon (CRBN) S_Thalidomide_4_OH->CRBN Binds to CRL4 CUL4-RBX1-DDB1 E3 Ubiquitin Ligase CRBN->CRL4 Substrate Receptor for Ikaros_Aiolos Ikaros (IKZF1) & Aiolos (IKZF3) CRL4->Ikaros_Aiolos Recruits Proteasome Proteasome Ikaros_Aiolos->Proteasome Ub Ubiquitin Ub->Ikaros_Aiolos Ubiquitination Degradation Degradation Proteasome->Degradation Anti_proliferative Anti-proliferative Effects (e.g., Multiple Myeloma) Degradation->Anti_proliferative Anti_angiogenic Anti-angiogenic Effects Degradation->Anti_angiogenic Immunomodulatory Immunomodulatory Effects (e.g., TNF-α inhibition) Degradation->Immunomodulatory

Caption: Mechanism of action of this compound.

G Experimental Workflow for Biological Activity Assessment cluster_assays In Vitro Assays cluster_data Data Analysis Compound This compound CRBN_Binding CRBN Binding Assay (e.g., TR-FRET) Compound->CRBN_Binding Cytotoxicity Cytotoxicity Assay (e.g., MTT on MM cells) Compound->Cytotoxicity Angiogenesis Angiogenesis Assay (e.g., HUVEC Tube Formation) Compound->Angiogenesis Inflammation Anti-inflammatory Assay (e.g., TNF-α ELISA) Compound->Inflammation Degradation_Assay Ikaros/Aiolos Degradation (Western Blot) Compound->Degradation_Assay Kd_IC50 Determine Kd / IC50 CRBN_Binding->Kd_IC50 Cytotoxicity->Kd_IC50 EC50 Determine EC50 Angiogenesis->EC50 Inflammation->EC50 Degradation_Quant Quantify Protein Degradation Degradation_Assay->Degradation_Quant

Caption: Experimental workflow for assessing biological activity.

Conclusion

The preliminary biological data for this compound indicate that it is a biologically active molecule that engages with Cereblon and exhibits anti-proliferative, anti-angiogenic, and anti-inflammatory properties. Its role as a Cereblon ligand makes it a valuable tool for the development of targeted protein degraders. Further research is warranted to fully elucidate its quantitative binding affinity to Cereblon, expand the profile of its biological activities with more extensive dose-response studies, and to explore its therapeutic potential in various disease models. The experimental protocols and pathway visualizations provided in this guide serve as a foundational resource for researchers embarking on the investigation of this promising compound.

References

Methodological & Application

(S)-Thalidomide-4-OH in vitro and in vivo experimental protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the experimental protocols for characterizing the in vitro and in vivo activities of (S)-Thalidomide-4-OH, a key metabolite of the immunomodulatory drug thalidomide. This document details the methodologies for assessing its binding to the primary target, Cereblon (CRBN), and its effects on downstream signaling pathways related to anti-inflammatory, anti-angiogenic, and teratogenic activities.

Introduction

This compound is a hydroxylated metabolite of thalidomide, a drug known for its complex biological activities, including tragic teratogenic effects and potent anti-cancer and anti-inflammatory properties.[1][2] Like its parent compound, the biological effects of this compound are primarily mediated through its binding to Cereblon (CRBN), a substrate receptor of the Cullin-4 RING E3 ubiquitin ligase complex (CRL4^CRBN^).[3][4] This binding event modulates the substrate specificity of the E3 ligase, leading to the ubiquitination and subsequent proteasomal degradation of specific proteins known as "neosubstrates."[3]

Key neosubstrates include the transcription factors Ikaros (IKZF1) and Aiolos (IKZF3), whose degradation is linked to the anti-myeloma effects of thalidomide analogs, and SALL4, a transcription factor implicated in the teratogenic effects of the drug.[3][5] The (S)-enantiomer of thalidomide exhibits a significantly higher binding affinity for CRBN compared to the (R)-enantiomer, and is associated with the teratogenic and anti-cancer activities.[3][6][7] While specific binding affinities for this compound are not widely published, it is known to be a potent CRBN ligand and is utilized in the development of Proteolysis Targeting Chimeras (PROTACs).[8]

Studies on hydroxylated metabolites of thalidomide have shown that they possess biological activity. Notably, 4-hydroxylated derivatives of thalidomide have demonstrated greater teratogenic effects in chick embryos than the parent compound.[9] Conversely, 4-hydroxythalidomide has been described as a weak anti-angiogenic agent in some assays.[10]

This document provides detailed protocols for investigating the biological activities of this compound, enabling researchers to further elucidate its pharmacological profile.

Physicochemical Properties and Solution Preparation

A summary of the physical and chemical properties of 4-Hydroxythalidomide is provided below.

PropertyValueReference(s)
Molecular Formula C₁₃H₁₀N₂O₅[1]
Molecular Weight 274.23 g/mol [1]
Melting Point 273-275 °C[1]
Solubility ≥51.2 mg/mL in DMSO; Insoluble in Ethanol and Water[8]
Storage Store as solid at 2-8°C under inert gas.[1]
Protocol 2.1: Preparation of Stock Solutions

Materials:

  • This compound powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile, DNase/RNase-free microcentrifuge tubes

  • Calibrated analytical balance

  • Vortex mixer

Procedure:

  • Bring the this compound powder and DMSO to room temperature before use.

  • In a chemical fume hood, weigh the desired amount of this compound powder.

  • To prepare a 10 mM stock solution, dissolve 2.74 mg of this compound in 1 mL of anhydrous DMSO.

  • Vortex the solution thoroughly until the powder is completely dissolved.

  • Aliquot the stock solution into single-use microcentrifuge tubes to avoid repeated freeze-thaw cycles.

  • Store the stock solution at -20°C or -80°C. For short-term storage, 4°C is acceptable.

In Vitro Experimental Protocols

Cereblon (CRBN) Binding Affinity

The direct interaction of this compound with CRBN can be quantified using various biophysical techniques. Below are the general principles for common assays.

Quantitative Data for Thalidomide Analogs (for reference)

CompoundAssay TypeBinding ConstantReference(s)
Thalidomide Isothermal Titration Calorimetry (ITC)K_D_: ~250 nM[11]
(S)-Thalidomide Competitive Elution~10-fold stronger binding than (R)-enantiomer[6][11]
Pomalidomide Fluorescence PolarizationK_i_: 156.60 nM[4]
Lenalidomide Fluorescence PolarizationK_i_: 177.80 nM[4]

Principle: SPR measures the real-time binding of an analyte (this compound) to a ligand (immobilized CRBN protein) by detecting changes in the refractive index at the surface of a sensor chip. This allows for the determination of association (k_on_) and dissociation (k_off_) rates, and the equilibrium dissociation constant (K_D_).[11]

Methodology:

  • Immobilization: Covalently immobilize purified recombinant human CRBN/DDB1 protein complex onto a sensor chip (e.g., CM5 chip) via amine coupling.

  • Binding Analysis: Prepare a series of concentrations of this compound in a suitable running buffer (e.g., HBS-EP+).

  • Inject the different concentrations of this compound over the sensor chip surface to monitor association.

  • Flow running buffer over the chip to monitor dissociation.

  • Regenerate the sensor chip surface between cycles using a low pH buffer.

  • Data Analysis: Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) to calculate k_on_, k_off_, and K_D_.

Anti-inflammatory Activity: TNF-α Secretion Assay

Principle: This assay measures the ability of this compound to inhibit the secretion of the pro-inflammatory cytokine Tumor Necrosis Factor-alpha (TNF-α) from immune cells stimulated with lipopolysaccharide (LPS).

Quantitative Data for Thalidomide (for reference)

Cell TypeStimulationIC₅₀ for TNF-α InhibitionReference(s)
Human LPMCUnstimulated5-10 µg/mL[12]
Murine Epidermal Langerhans Cells-~67.7% inhibition at 200 µg/mL[13]

Materials:

  • Human Peripheral Blood Mononuclear Cells (PBMCs)

  • RPMI 1640 medium supplemented with 10% Fetal Bovine Serum (FBS)

  • Lipopolysaccharide (LPS) from E. coli

  • This compound stock solution

  • Human TNF-α ELISA kit

  • 96-well cell culture plates

Procedure:

  • Cell Seeding: Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation. Seed the cells at a density of 2 x 10⁵ cells/well in a 96-well plate in 100 µL of complete RPMI 1640 medium.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Add the desired concentrations to the cells. Include a vehicle control (e.g., 0.1% DMSO).

  • Pre-incubation: Incubate the plate for 1-2 hours at 37°C in a 5% CO₂ incubator.

  • Stimulation: Add LPS to a final concentration of 10-100 ng/mL to all wells except for the unstimulated control.

  • Incubation: Incubate the plate for 18-24 hours at 37°C in a 5% CO₂ incubator.

  • Supernatant Collection: Centrifuge the plate at 400 x g for 5 minutes. Carefully collect the supernatant without disturbing the cell pellet.

  • TNF-α Quantification: Measure the concentration of TNF-α in the supernatants using a commercial ELISA kit according to the manufacturer's instructions.

  • Data Analysis: Calculate the percentage of TNF-α inhibition for each concentration of this compound relative to the LPS-only control. Determine the IC₅₀ value by plotting the percentage of inhibition against the compound concentration.

In Vitro Ubiquitination Assay

Principle: This biochemical assay directly measures the ability of this compound to induce the ubiquitination of a specific neosubstrate (e.g., SALL4 or Ikaros) by the CRL4^CRBN^ E3 ligase complex in a reconstituted system.

Materials:

  • Recombinant human E1 activating enzyme (e.g., UBE1)

  • Recombinant human E2 conjugating enzyme (e.g., UBCH5a)

  • Recombinant human CRL4^CRBN^ complex (or individual components: CUL4A, DDB1, RBX1, CRBN)

  • Recombinant human neosubstrate (e.g., SALL4, Ikaros)

  • Human ubiquitin

  • ATP

  • This compound stock solution

  • Ubiquitination reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 5 mM MgCl₂, 2 mM DTT)

  • SDS-PAGE gels and Western blot reagents

  • Antibodies against the neosubstrate and ubiquitin

Procedure:

  • Reaction Setup: On ice, assemble the ubiquitination reactions in microcentrifuge tubes. A typical reaction might contain: E1 enzyme (50-100 nM), E2 enzyme (0.5-1 µM), CRL4^CRBN^ complex (100-200 nM), neosubstrate (200-500 nM), ubiquitin (10-20 µM), and ATP (2-5 mM).

  • Compound Addition: Add this compound to the desired final concentration. Include a vehicle control (DMSO).

  • Initiation and Incubation: Initiate the reaction by transferring the tubes to a 37°C water bath. Incubate for 30-90 minutes.

  • Reaction Termination: Stop the reaction by adding 2X SDS-PAGE loading buffer and boiling at 95°C for 5 minutes.

  • Analysis: Separate the reaction products by SDS-PAGE and transfer to a PVDF membrane.

  • Western Blotting: Probe the membrane with a primary antibody specific for the neosubstrate. A ladder of higher molecular weight bands above the unmodified substrate indicates polyubiquitination. Confirm ubiquitination by probing a parallel blot with an anti-ubiquitin antibody.

In Vivo and Ex Vivo Experimental Protocols

Anti-Angiogenesis: Chick Chorioallantoic Membrane (CAM) Assay

Principle: The CAM is a highly vascularized extraembryonic membrane of the chick embryo, providing an excellent in vivo model to assess pro- and anti-angiogenic compounds.

Qualitative Data for 4-Hydroxythalidomide

AssayActivity of 4-HydroxythalidomideReference(s)
CAM Assay Not active[10]
HUVEC Proliferation Active[10]

Materials:

  • Fertilized chicken eggs

  • Egg incubator

  • Sterile forceps and scissors

  • Thermanox coverslips or sterile filter paper discs

  • This compound

  • Stereomicroscope with a camera

Procedure:

  • Egg Incubation: Incubate fertilized chicken eggs at 37°C with 60-70% humidity for 3 days.

  • Windowing: On embryonic day 3 (EDD3), create a small window in the eggshell over the air sac to expose the CAM.

  • Compound Application: On EDD7, prepare the test compound. Dissolve this compound in a suitable solvent (e.g., DMSO, then diluted) and apply a specific dose onto a sterile Thermanox coverslip or filter paper disc. Allow the solvent to evaporate.

  • Place the coverslip/disc, compound-side down, onto the CAM.

  • Incubation: Seal the window with sterile tape and return the eggs to the incubator for 48-72 hours.

  • Analysis: On EDD10 or EDD11, re-open the window and observe the vasculature around the coverslip/disc.

  • Quantify angiogenesis by counting the number of blood vessel branch points within a defined area around the implant or by measuring the avascular zone.

  • Capture images for documentation.

Teratogenicity: Zebrafish Embryo Assay

Principle: The zebrafish embryo is a widely used vertebrate model for developmental toxicity and teratogenicity screening due to its rapid external development, optical transparency, and genetic homology to humans.

Qualitative Data for 4-Hydroxythalidomide

ModelTeratogenic Potential of 4-Hydroxylated DerivativesReference(s)
Chick Embryo More effective teratogen than thalidomide[9]

Materials:

  • Wild-type zebrafish embryos

  • Embryo medium (e.g., E3 medium)

  • This compound stock solution

  • Petri dishes or multi-well plates

  • Stereomicroscope

Procedure:

  • Embryo Collection: Collect freshly fertilized zebrafish embryos and maintain them in embryo medium at 28.5°C.

  • Compound Exposure: At 4-6 hours post-fertilization (hpf), place healthy, developing embryos into petri dishes or multi-well plates containing embryo medium with various concentrations of this compound. Include a vehicle control (e.g., 0.1% DMSO).

  • Incubation: Incubate the embryos at 28.5°C.

  • Phenotypic Assessment: Observe the embryos at regular intervals (e.g., 24, 48, 72, 96 hpf) under a stereomicroscope.

  • Endpoint Analysis: Score for a range of teratogenic effects, including:

    • Mortality

    • Hatching rate

    • Heart rate and pericardial edema

    • Body length and curvature

    • Fin development (pectoral fin defects are a hallmark of thalidomide teratogenicity)

    • Yolk sac edema

    • Craniofacial abnormalities

  • Data Analysis: Determine the No Observed Adverse Effect Level (NOAEL) and the Lowest Observed Adverse Effect Level (LOAEL). Calculate the teratogenic index (TI) as the ratio of the LC₅₀ (lethal concentration for 50% of embryos) to the EC₅₀ (effective concentration causing malformations in 50% of embryos).

Signaling Pathways and Workflows

The following diagrams illustrate the key signaling pathway for this compound and a general experimental workflow for its characterization.

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus S-Thalidomide-4-OH S-Thalidomide-4-OH CRBN Cereblon (CRBN) S-Thalidomide-4-OH->CRBN Binds CRL4_Complex CRL4 Complex (CUL4-DDB1-RBX1) Ternary_Complex Ternary Complex (CRL4-CRBN-Ligand-Neosubstrate) CRBN->CRL4_Complex Associates Ub_Neosubstrate Polyubiquitinated Neosubstrate Ternary_Complex->Ub_Neosubstrate Polyubiquitination Neosubstrate Neosubstrate (e.g., SALL4, Ikaros) Neosubstrate->Ternary_Complex Recruited Ubiquitin Ub Ubiquitin->Ternary_Complex E1/E2 Mediated Proteasome 26S Proteasome Ub_Neosubstrate->Proteasome Recognition Degradation Degraded Peptides Proteasome->Degradation Degradation Downstream_Effects Altered Gene Expression & Biological Outcomes (Teratogenesis, Anti-inflammatory, Anti-cancer effects) Degradation->Downstream_Effects Leads to

Caption: CRBN-mediated protein degradation pathway induced by this compound.

G cluster_workflow Experimental Workflow for this compound Characterization cluster_invitro In Vitro Assays cluster_invivo In Vivo / Ex Vivo Assays prep Compound Preparation This compound Stock Solution in DMSO binding CRBN Binding Assay (SPR, ITC, FP) Determine Kd prep->binding inflammation Anti-inflammatory Assay (LPS-stimulated PBMCs) Measure TNF-α Inhibition (IC50) prep->inflammation ubiquitination Ubiquitination Assay (Western Blot) Confirm Neosubstrate Degradation prep->ubiquitination angiogenesis_vitro Anti-Angiogenesis Assay (Rat Aorta / HUVEC) Measure Inhibition prep->angiogenesis_vitro angiogenesis_vivo CAM Assay Assess Anti-Angiogenic Effect prep->angiogenesis_vivo teratogenicity Zebrafish Embryo Assay Assess Teratogenic Potential prep->teratogenicity analysis Data Analysis & Pharmacological Profile binding->analysis inflammation->analysis ubiquitination->analysis angiogenesis_vitro->analysis angiogenesis_vivo->analysis teratogenicity->analysis

Caption: General workflow for the characterization of this compound.

References

Application Notes and Protocols for (S)-Thalidomide-4-OH in Multiple Myeloma Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-Thalidomide-4-OH is a hydroxylated metabolite of the (S)-enantiomer of thalidomide, a compound that, despite its controversial history, has become a cornerstone in the treatment of multiple myeloma.[1][2] Like its parent compound and its more clinically prevalent analogs, lenalidomide and pomalidomide, this compound is an immunomodulatory drug (IMiD) that exerts its anti-myeloma effects by modulating the activity of the Cereblon (CRBN) E3 ubiquitin ligase complex.[1][3] This document provides detailed application notes and experimental protocols for the use of this compound in multiple myeloma research, focusing on its mechanism of action, and providing methodologies for key in vitro experiments.

Mechanism of Action

This compound functions as a "molecular glue," binding to CRBN, a substrate receptor of the Cullin-4 RING E3 ubiquitin ligase (CRL4) complex.[1][3] This binding event alters the substrate specificity of the CRL4^CRBN^ complex, leading to the recruitment, ubiquitination, and subsequent proteasomal degradation of neo-substrates. In the context of multiple myeloma, the key neo-substrates are the Ikaros family zinc finger transcription factors 1 and 3 (IKZF1 and IKZF3).[4] These transcription factors are essential for the survival and proliferation of myeloma cells.[4] The degradation of IKZF1 and IKZF3 leads to the downregulation of critical downstream targets, including interferon regulatory factor 4 (IRF4) and the oncogene c-Myc, ultimately resulting in anti-proliferative and pro-apoptotic effects in myeloma cells.[4] The (S)-enantiomer of thalidomide has been shown to have a significantly higher binding affinity for CRBN compared to the (R)-enantiomer, making it the more potent form for these downstream effects.[1][5]

Quantitative Data

The following tables summarize key quantitative data for (S)-Thalidomide and its 4-hydroxy metabolite in the context of multiple myeloma research.

ParameterCell LineValueReference
IC50 U266362 µM[6]
Apoptosis Induction U266 (at 200 µM for 3 days)40.3 ± 3.1%[6]
ParameterValueReference
CRBN Binding Affinity ~10-fold stronger than (R)-thalidomide[1][5]
ParameterValueReference
DC50 (IKZF1 Degradation) 28 nM[7]
Dmax (IKZF1 Degradation) 82 ± 1%[7]

Signaling Pathways and Experimental Workflows

This compound-Mediated Degradation of IKZF1

G cluster_0 CRL4A E3 Ubiquitin Ligase Complex CUL4A CUL4A DDB1 DDB1 CUL4A->DDB1 Rbx1 Rbx1 DDB1->Rbx1 CRBN CRBN DDB1->CRBN IKZF1 IKZF1 CRBN->IKZF1 Recruits S_Thalidomide_4_OH This compound S_Thalidomide_4_OH->CRBN Binds Proteasome 26S Proteasome IKZF1->Proteasome Targeted for Degradation Downstream_Effects Downregulation of c-Myc and IRF4 IKZF1->Downstream_Effects Suppresses Ub Ubiquitin Ub->IKZF1 Polyubiquitination Degraded_IKZF1 Degraded IKZF1 Proteasome->Degraded_IKZF1 Apoptosis Apoptosis Downstream_Effects->Apoptosis Leads to

Caption: Mechanism of this compound induced IKZF1 degradation.

Experimental Workflow for Assessing this compound Activity

G cluster_assays In Vitro Assays Cell_Culture Culture Multiple Myeloma Cell Lines (e.g., U266, MM1.S) Treatment Treat cells with varying concentrations of This compound Cell_Culture->Treatment Viability Cell Viability Assay (MTT) Treatment->Viability Western_Blot Western Blot for IKZF1 Degradation Treatment->Western_Blot NFkB_Assay NF-κB Activity Assay Treatment->NFkB_Assay Cytokine_Assay Cytokine Profiling (ELISA) Treatment->Cytokine_Assay Data_Analysis Data Analysis and Interpretation Viability->Data_Analysis Western_Blot->Data_Analysis NFkB_Assay->Data_Analysis Cytokine_Assay->Data_Analysis

Caption: General workflow for in vitro evaluation of this compound.

Experimental Protocols

Protocol 1: Cell Viability Assay (MTT Assay)

Objective: To determine the cytotoxic effects of this compound on multiple myeloma cell lines and to calculate its IC50 value.

Materials:

  • Multiple myeloma cell lines (e.g., U266, RPMI-8226, MM1.S)

  • RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding:

    • For adherent cells (e.g., RPMI-8226), seed at a density of 5,000 cells per well in 100 µL of complete culture medium.[8]

    • For suspension cells (e.g., U266, MM1.S), seed at a density of 5,500 cells per well in 100 µL of complete culture medium.[8]

    • Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment and stabilization.

  • Compound Treatment:

    • Prepare a stock solution of this compound in DMSO.

    • Perform serial dilutions of this compound in complete culture medium to achieve the desired final concentrations (e.g., a range from 0.1 µM to 500 µM).

    • Include a vehicle control (medium with the same concentration of DMSO used for the highest drug concentration) and a no-cell control (medium only).

    • Carefully remove the medium from the wells and add 100 µL of the diluted compound solutions or controls.

    • Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of MTT solution to each well.[9]

    • Incubate for 2-4 hours at 37°C until a purple precipitate is visible.[9]

  • Solubilization:

    • Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[9]

    • Mix gently on an orbital shaker to ensure complete solubilization.

  • Data Acquisition and Analysis:

    • Read the absorbance at 570 nm using a microplate reader.[9]

    • Subtract the absorbance of the no-cell control from all other readings.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control (set as 100% viability).

    • Plot the percentage of cell viability against the log of the compound concentration and use non-linear regression to determine the IC50 value.

Protocol 2: Western Blot for IKZF1 Degradation

Objective: To detect and quantify the degradation of IKZF1 protein in multiple myeloma cells following treatment with this compound.

Materials:

  • Multiple myeloma cell lines

  • This compound

  • Lysis buffer (e.g., RIPA buffer with protease inhibitors)

  • BCA protein assay kit

  • Laemmli sample buffer

  • SDS-PAGE gels

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies: anti-IKZF1, anti-β-actin or anti-GAPDH (loading control)

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Cell Culture and Treatment:

    • Seed cells in multi-well plates at an appropriate density and allow them to stabilize for 24 hours.

    • Treat cells with this compound at various concentrations (e.g., based on DC50 value of 28 nM) and for different time points (e.g., 4, 8, 12, 24 hours). Include a vehicle control.

  • Cell Lysis and Protein Quantification:

    • After treatment, wash the cells with ice-cold PBS.

    • Lyse the cells in lysis buffer on ice.[10]

    • Centrifuge the lysates to pellet cell debris and collect the supernatant.[10]

    • Determine the protein concentration of each lysate using a BCA assay.[10]

  • SDS-PAGE and Western Blotting:

    • Normalize protein amounts for all samples and prepare them with Laemmli buffer.

    • Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and perform electrophoresis.[10]

    • Transfer the separated proteins to a membrane.[10]

    • Block the membrane with blocking buffer for 1 hour at room temperature.[10]

    • Incubate the membrane with the primary anti-IKZF1 antibody overnight at 4°C with gentle agitation.[10]

    • Wash the membrane three times with TBST.[10]

    • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[10]

    • Wash the membrane again and incubate with ECL substrate.

    • Visualize the protein bands using an imaging system.

    • Strip the membrane and re-probe with a loading control antibody.

  • Data Analysis:

    • Quantify the band intensities using densitometry software.

    • Normalize the IKZF1 band intensity to the corresponding loading control band intensity.

    • Calculate the percentage of IKZF1 degradation relative to the vehicle-treated control.

Protocol 3: NF-κB Activity Assay

Objective: To measure the effect of this compound on NF-κB (p65) activation in multiple myeloma cells.

Materials:

  • Multiple myeloma cell lines

  • This compound

  • TNF-α (or other NF-κB inducer)

  • NF-κB p65 Transcription Factor Assay Kit (e.g., from Active Motif or similar)

  • Nuclear extraction kit

  • BCA protein assay kit

Procedure:

  • Cell Culture and Treatment:

    • Culture cells and treat with various concentrations of this compound for a specified pre-incubation time (e.g., 2-4 hours).

    • Stimulate the cells with an NF-κB inducer like TNF-α (e.g., 10 ng/mL) for a short period (e.g., 30-60 minutes). Include unstimulated and vehicle-treated controls.

  • Nuclear Extract Preparation:

    • Following treatment, harvest the cells and prepare nuclear extracts according to the manufacturer's protocol of the nuclear extraction kit.

  • NF-κB p65 Assay:

    • Determine the protein concentration of the nuclear extracts using a BCA assay.

    • Perform the ELISA-based NF-κB p65 assay according to the manufacturer's instructions.[11] This typically involves:

      • Incubating the nuclear extracts in a 96-well plate coated with an oligonucleotide containing the NF-κB consensus binding site.[11]

      • Adding a primary antibody specific for the activated form of p65.[11]

      • Adding an HRP-conjugated secondary antibody.[11]

      • Adding a developing solution and stopping the reaction.[11]

  • Data Acquisition and Analysis:

    • Measure the absorbance at 450 nm.[11]

    • Normalize the results to the protein concentration of the nuclear extracts.

    • Calculate the percentage of NF-κB inhibition relative to the stimulated vehicle control.

Application in PROTAC Development

This compound can serve as a CRBN ligand in the development of Proteolysis Targeting Chimeras (PROTACs). A PROTAC is a heterobifunctional molecule that consists of a ligand for a target protein, a ligand for an E3 ubiquitin ligase (like CRBN), and a linker. By bringing the target protein and the E3 ligase into close proximity, the PROTAC induces the ubiquitination and degradation of the target protein.

Representative PROTAC Structure using a Thalidomide-based CRBN Ligand

G cluster_protac Target_Protein Target Protein (e.g., a kinase in MM) Target_Ligand Target Ligand Target_Protein->Target_Ligand Binds PROTAC PROTAC E3_Ligase CRL4-CRBN E3 Ligase Linker Linker Target_Ligand->Linker CRBN_Ligand This compound (CRBN Ligand) Linker->CRBN_Ligand CRBN_Ligand->E3_Ligase Binds

Caption: A PROTAC with this compound as the CRBN ligand.

Conclusion

This compound is a valuable research tool for investigating the CRBN-mediated anti-myeloma activity of immunomodulatory drugs. Its specific effects on IKZF1 degradation and downstream signaling pathways provide a focused approach to understanding the molecular mechanisms underlying the therapeutic efficacy of thalidomide and its analogs. The provided protocols offer a starting point for researchers to explore the potential of this compound in the context of multiple myeloma biology and drug development. Further research is warranted to fully elucidate its therapeutic potential, both as a standalone agent and as a component of novel therapeutic strategies such as PROTACs.

References

Application Notes and Protocols for (S)-Thalidomide-4-OH in Cereblon (CRBN) Binding Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-Thalidomide-4-OH is a hydroxylated metabolite of thalidomide and a crucial ligand for Cereblon (CRBN), a substrate receptor within the Cullin-4 RING E3 ubiquitin ligase (CRL4-CRBN) complex. The binding of thalidomide and its analogs, such as this compound, to CRBN modulates the substrate specificity of the E3 ligase. This interaction acts as a "molecular glue," inducing the ubiquitination and subsequent proteasomal degradation of specific "neosubstrate" proteins that are not typically targeted by this ligase.[1] This mechanism is fundamental to the therapeutic effects of immunomodulatory drugs (IMiDs) and is harnessed in the development of Proteolysis Targeting Chimeras (PROTACs), where a CRBN ligand is linked to a ligand for a target protein to induce its degradation.

These application notes provide detailed protocols for utilizing this compound in various CRBN binding assays, offering a framework for researchers to quantitatively assess its interaction with CRBN and to screen for novel CRBN-targeting molecules.

Data Presentation: Quantitative Binding Affinity of Thalidomide Analogs to CRBN

While specific quantitative binding data for this compound is not extensively available in public literature, the binding affinity of the parent compound, thalidomide, and its other derivatives provides a valuable benchmark. It has been established that the (S)-enantiomer of thalidomide exhibits a significantly higher binding affinity for CRBN compared to the (R)-enantiomer, with reports suggesting a 6 to 10-fold stronger interaction.[2][3][4] The following table summarizes the binding affinities of well-characterized CRBN ligands.

CompoundAssay TypeBinding Constant (K_d_ or K_i_)Organism/Construct
ThalidomideIsothermal Titration Calorimetry (ITC)~250 nMNot Specified
(S)-ThalidomideCompetitive Elution~10-fold stronger binding than (R)-enantiomerNot Specified
LenalidomideIsothermal Titration Calorimetry (ITC)~178 nMHuman CRBN-DDB1
PomalidomideIsothermal Titration Calorimetry (ITC)~157 nMHuman CRBN-DDB1

Signaling Pathway

The binding of this compound to CRBN initiates a cascade of events leading to the degradation of neosubstrates. This modulation of the CRL4-CRBN E3 ubiquitin ligase complex is central to its biological activity.

CRBN_Signaling_Pathway CRBN Signaling Pathway Modulation cluster_0 CRL4-CRBN E3 Ligase Complex CRBN CRBN DDB1 DDB1 CRBN->DDB1 Neosubstrate Neosubstrate (e.g., Ikaros, Aiolos) CRBN->Neosubstrate Recruits CUL4 CUL4 DDB1->CUL4 RBX1 RBX1 CUL4->RBX1 Ub Ubiquitin RBX1->Ub Transfers S_Thalidomide This compound S_Thalidomide->CRBN Binds to Proteasome 26S Proteasome Neosubstrate->Proteasome Targeted for Degradation Ub->Neosubstrate Polyubiquitination Degradation Degraded Peptides Proteasome->Degradation Degrades to

CRBN signaling pathway modulated by this compound.

Experimental Protocols

The following are detailed protocols for three common biophysical assays to determine the binding affinity of this compound to CRBN.

Experimental Workflow: Competitive Binding Assay

A competitive binding assay is a common approach to determine the binding affinity of an unlabeled compound by measuring its ability to displace a labeled ligand from its target.

Competitive_Binding_Workflow General Workflow for a Competitive Binding Assay cluster_prep Preparation cluster_assay Assay Execution cluster_detection Detection & Analysis prep_protein Purify CRBN Protein incubate Incubate CRBN with This compound prep_protein->incubate prep_ligand Prepare Labeled Ligand (e.g., Fluorescent Thalidomide) add_labeled Add Labeled Ligand prep_ligand->add_labeled prep_competitor Prepare Serial Dilutions of This compound prep_competitor->incubate incubate->add_labeled equilibrate Allow to Reach Equilibrium add_labeled->equilibrate measure Measure Signal (e.g., Fluorescence Polarization) equilibrate->measure plot Plot Signal vs. Competitor Concentration measure->plot calculate Calculate IC50 and/or Ki plot->calculate

General workflow of a competitive binding assay.
Fluorescence Polarization (FP) Assay

Principle: This competitive assay measures the displacement of a fluorescently labeled thalidomide analog (tracer) from CRBN by the unlabeled this compound. When the fluorescent tracer is bound to the much larger CRBN protein, its rotation slows, resulting in a high fluorescence polarization. In the presence of this compound, the tracer is displaced, tumbles more freely, and results in a decrease in fluorescence polarization.[5][6]

Materials:

  • Purified recombinant human CRBN or CRBN-DDB1 complex

  • Fluorescently labeled thalidomide (e.g., Cy5-labeled Thalidomide)

  • This compound

  • Assay Buffer (e.g., 50 mM HEPES pH 7.4, 150 mM NaCl, 0.01% BSA, 1 mM DTT)

  • Black, low-binding 384-well plates

  • Plate reader capable of measuring fluorescence polarization

Protocol:

  • Reagent Preparation:

    • Prepare a stock solution of this compound in DMSO. Create a serial dilution series in Assay Buffer. The final DMSO concentration in the assay should be kept below 1%.

    • Dilute the fluorescently labeled thalidomide tracer to a working concentration (typically at or below its K_d_ for CRBN) in Assay Buffer.

    • Dilute the purified CRBN protein to a working concentration in Assay Buffer. The optimal concentration should be determined empirically but is often in the low nanomolar range.

  • Assay Procedure:

    • To the wells of a 384-well plate, add 5 µL of the serially diluted this compound solutions. For control wells, add 5 µL of Assay Buffer with the same final DMSO concentration.

    • Add 10 µL of the diluted CRBN protein solution to all wells except the "no protein" control wells.

    • Incubate the plate at room temperature for 30-60 minutes with gentle shaking.

    • Add 5 µL of the diluted fluorescently labeled thalidomide tracer to all wells.

    • Incubate the plate for 60-120 minutes at room temperature, protected from light, to allow the binding to reach equilibrium.

  • Measurement and Data Analysis:

    • Measure the fluorescence polarization of each well using a plate reader with appropriate excitation and emission filters for the fluorophore used.

    • Plot the fluorescence polarization values against the logarithm of the this compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which is the concentration of this compound that causes a 50% reduction in the binding of the fluorescent tracer.

    • The IC50 value can be converted to a binding affinity (K_i_) using the Cheng-Prusoff equation.

Surface Plasmon Resonance (SPR)

Principle: SPR is a label-free technique that measures the real-time binding of an analyte (this compound) to a ligand (CRBN) immobilized on a sensor chip. The binding event causes a change in the refractive index at the sensor surface, which is detected as a change in the resonance angle. This allows for the determination of association (k_on_) and dissociation (k_off_) rates, from which the equilibrium dissociation constant (K_d_) can be calculated.[1]

Materials:

  • Purified recombinant human CRBN

  • This compound

  • SPR instrument and sensor chips (e.g., CM5 chip for amine coupling)

  • Amine coupling kit (EDC, NHS, ethanolamine)

  • Running Buffer (e.g., 50 mM HEPES pH 7.4, 150 mM NaCl, 0.05% P20, and 1% DMSO)

  • Immobilization Buffer (e.g., 10 mM Sodium Acetate, pH 5.0)

Protocol:

  • CRBN Immobilization:

    • Activate the sensor chip surface with a 1:1 mixture of EDC and NHS.

    • Inject the purified CRBN protein (e.g., 10-50 µg/mL in Immobilization Buffer) over the activated surface until the desired immobilization level is achieved.

    • Deactivate any remaining active esters with an injection of ethanolamine. A reference flow cell should be prepared similarly but without CRBN immobilization.

  • Binding Analysis:

    • Prepare a serial dilution of this compound in Running Buffer.

    • Inject the this compound solutions at various concentrations over the immobilized CRBN and reference flow cells at a constant flow rate.

    • Monitor the association phase in real-time.

    • Switch to flowing Running Buffer over the chip to monitor the dissociation phase.

  • Data Analysis:

    • Subtract the reference flow cell data from the CRBN-immobilized flow cell data to obtain the specific binding sensorgrams.

    • Fit the sensorgrams to a suitable kinetic binding model (e.g., 1:1 Langmuir binding) to determine the k_on_ and k_off_ rates.

    • Calculate the equilibrium dissociation constant (K_d_) using the formula: K_d_ = k_off_ / k_on_.

Isothermal Titration Calorimetry (ITC)

Principle: ITC directly measures the heat released or absorbed during a binding event. A solution of this compound is titrated into a solution containing CRBN. The heat change upon each injection is measured and plotted against the molar ratio of the ligand to the protein to generate a binding isotherm. This allows for the determination of the binding affinity (K_d_), stoichiometry (n), and thermodynamic parameters (enthalpy, ΔH, and entropy, ΔS).[1][7]

Materials:

  • Purified recombinant human CRBN

  • This compound

  • ITC instrument

  • ITC Buffer (e.g., 50 mM HEPES pH 7.4, 150 mM NaCl)

Protocol:

  • Sample Preparation:

    • Extensively dialyze the purified CRBN protein against the ITC Buffer.

    • Dissolve this compound in the final dialysis buffer. Ensure the buffer for both the protein and the ligand are identical to minimize heat of dilution effects.

    • Degas both solutions before use.

  • ITC Experiment:

    • Load the CRBN solution (e.g., 10-50 µM) into the sample cell of the calorimeter.

    • Load the this compound solution (typically 10-fold higher concentration than the protein) into the injection syringe.

    • Perform a series of small, precisely measured injections of the ligand into the sample cell while maintaining a constant temperature.

    • Record the heat change after each injection.

  • Data Analysis:

    • Perform a control experiment by injecting the ligand into the buffer alone to determine the heat of dilution, which is then subtracted from the experimental data.

    • Integrate the heat data and plot it against the molar ratio of ligand to protein.

    • Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding model) to determine the K_d_, n, and ΔH. The change in entropy (ΔS) can then be calculated.

Conclusion

The provided application notes and protocols offer a comprehensive guide for researchers to investigate the binding of this compound to CRBN. While specific binding affinity data for this metabolite remains to be fully elucidated, the methodologies described herein provide a robust framework for its characterization. The selection of the most appropriate assay will depend on the specific research question and available instrumentation. Accurate determination of the binding kinetics and affinity of this compound to CRBN is essential for advancing our understanding of its biological function and for the development of novel CRBN-based therapeutics.

References

Application Notes and Protocols for (S)-Thalidomide-4-OH as an E3 Ligase Ligand for PROTACs

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Proteolysis-targeting chimeras (PROTACs) are a revolutionary class of therapeutic agents that co-opt the cell's native ubiquitin-proteasome system to induce the degradation of specific target proteins.[1][2] These heterobifunctional molecules are composed of a ligand that binds to a protein of interest (POI), another ligand that recruits an E3 ubiquitin ligase, and a linker that connects the two moieties.[3][4] The proximity induced by the PROTAC facilitates the formation of a ternary complex, leading to the ubiquitination of the POI and its subsequent degradation by the 26S proteasome.[1][3]

Cereblon (CRBN), a substrate receptor for the Cullin 4 RING E3 ubiquitin ligase (CRL4) complex, is one of the most widely utilized E3 ligases in PROTAC development. Thalidomide and its derivatives, known as immunomodulatory drugs (IMiDs), are well-established ligands for CRBN.[5][6] (S)-Thalidomide-4-OH is a hydroxylated metabolite of thalidomide that serves as a key building block for PROTAC synthesis.[7][8][9] The hydroxyl group provides a convenient attachment point for the linker, a position known not to significantly affect the critical binding to CRBN.[10] Notably, the (S)-enantiomer of thalidomide exhibits an approximately 10-fold stronger binding affinity to CRBN compared to the (R)-enantiomer, making its derivatives highly effective for recruiting the E3 ligase.[11]

These application notes provide an overview of the mechanism of action, key quantitative data, and detailed experimental protocols for utilizing PROTACs based on the this compound ligand.

PROTAC Mechanism of Action

PROTACs function catalytically to induce protein degradation. The core of this mechanism is the formation of a productive ternary complex between the target protein, the PROTAC, and the E3 ligase. This induced proximity enables the E3 ligase to transfer ubiquitin to the target protein, marking it for proteasomal degradation.

PROTAC_Mechanism cluster_cell Cellular Environment PROTAC PROTAC (this compound based) Ternary POI-PROTAC-E3 Ternary Complex PROTAC->Ternary Binds POI Target Protein (POI) POI->Ternary Binds E3 CRL4-CRBN E3 Ligase E3->Ternary Binds Ternary->PROTAC Ternary->E3 Releases & Recycles Ub_POI Poly-ubiquitinated POI Ternary->Ub_POI Catalyzes Poly-ubiquitination Proteasome 26S Proteasome Ub_POI->Proteasome Recognized by Peptides Degraded Peptides Proteasome->Peptides Mediates Degradation

PROTAC-mediated protein degradation pathway.

Quantitative Data

The efficacy of a PROTAC is determined by several factors, including the binding affinities of its ligands to their respective proteins and the stability of the resulting ternary complex. The tables below summarize key binding and degradation data for thalidomide-based ligands and representative PROTACs.

Table 1: Binding Affinities of Immunomodulatory Drugs (IMiDs) to Cereblon (CRBN)

CompoundEnantiomerBinding Affinity (Kd) to CRBNMethodReference
ThalidomideRacemic~250 nMNot Specified[6]
Thalidomide(S)-enantiomer~10-fold stronger than (R)Biochemical Assay[12][11]
PomalidomideRacemic~157 nMNot Specified[6]
LenalidomideRacemic~178 nMNot Specified[6]

Note: The 4-OH functionalization on the phthalimide ring is a common linker attachment point and is not expected to significantly alter the core binding interaction with CRBN.

Table 2: Example Performance Data for a Thalidomide-based PROTAC

PROTACTarget ProteinE3 Ligase LigandDC50DmaxCell LineReference
MZ1BRD4VHL Ligand~1 µM (Ternary Complex)>90%HEK293[13]
ARV-110Androgen ReceptorCRBN Ligand~1 nM>95%VCaPClinical Trials
QC-01-175TauCRBN LigandNot SpecifiedNot SpecifiedNot Specified[14]

Note: DC50 (half-maximal degradation concentration) and Dmax (maximum degradation) are dependent on the specific PROTAC architecture (ligand, linker, warhead), target protein, and cell line used. The data provided is for illustrative purposes.

Experimental Protocols

The successful development of a PROTAC requires rigorous characterization of its ability to form a ternary complex and induce target protein degradation. Below are detailed protocols for key assays.

Ternary Complex Formation: Time-Resolved FRET (TR-FRET) Assay

TR-FRET is a proximity-based assay used to measure the formation of the POI-PROTAC-E3 ligase complex.[3] It relies on energy transfer between a donor fluorophore (e.g., Terbium) and an acceptor fluorophore (e.g., d2) when they are brought close together by the PROTAC.

TR_FRET_Workflow start Start reagent_prep Reagent Preparation (Labeled POI, Labeled E3, PROTAC) start->reagent_prep assay_setup Assay Setup (Mix reagents in microplate) reagent_prep->assay_setup incubation Incubation (Allow complex formation) assay_setup->incubation detection Signal Detection (Measure TR-FRET signal) incubation->detection analysis Data Analysis (Plot signal vs. [PROTAC]) detection->analysis end End analysis->end

TR-FRET Experimental Workflow.

Protocol:

  • Reagent Preparation:

    • Prepare purified, recombinant target protein (POI) and CRBN/DDB1 E3 ligase complex.

    • Label the POI and E3 ligase with a TR-FRET donor/acceptor pair (e.g., using anti-tag antibodies conjugated to fluorophores like Tb-anti-His and d2-anti-GST if the proteins are tagged accordingly).[15]

    • Prepare a serial dilution of the this compound-based PROTAC in an appropriate assay buffer (e.g., PBS with 0.1% BSA).

  • Assay Setup:

    • In a low-volume 384-well microplate, add the labeled POI, labeled E3 ligase, and the PROTAC serial dilutions.[15]

    • Include controls: no PROTAC (negative control), no POI, and no E3 ligase.

  • Incubation:

    • Incubate the plate at room temperature for 1-4 hours, protected from light, to allow the ternary complex to reach equilibrium.[15]

  • Signal Detection:

    • Measure the fluorescence at the donor and acceptor emission wavelengths using a plate reader equipped for TR-FRET.

  • Data Analysis:

    • Calculate the TR-FRET ratio (Acceptor Emission / Donor Emission).

    • Plot the TR-FRET ratio against the PROTAC concentration. A successful PROTAC will produce a characteristic bell-shaped "hook effect" curve, where the signal first increases with complex formation and then decreases at high concentrations due to the formation of binary complexes.[3]

Cellular Protein Degradation: Western Blot Assay

Western blotting is a standard method to quantify the reduction in target protein levels within cells following PROTAC treatment.[1] It is used to determine key parameters like DC50 and Dmax.

Western_Blot_Workflow start Start cell_culture Cell Culture & Seeding (Plate cells in 6-well plates) start->cell_culture protac_treatment PROTAC Treatment (Add concentration gradient) cell_culture->protac_treatment cell_lysis Cell Lysis & Protein Quantification (Harvest cells, prepare lysates) protac_treatment->cell_lysis sds_page SDS-PAGE & Transfer (Separate proteins, transfer to membrane) cell_lysis->sds_page immunoblot Immunoblotting (Probe with primary/secondary antibodies) sds_page->immunoblot imaging Imaging & Densitometry (Detect signal, quantify band intensity) immunoblot->imaging analysis Data Analysis (Normalize to loading control, calculate DC50/Dmax) imaging->analysis end End analysis->end

Western Blot Workflow for PROTAC Degradation.

Protocol:

  • Cell Seeding:

    • Seed an appropriate cell line (e.g., one that endogenously expresses the POI and CRBN) in 6-well plates. Allow cells to adhere overnight to reach 70-80% confluency.[1]

  • PROTAC Treatment:

    • Prepare a range of concentrations for the this compound-based PROTAC.

    • Treat the cells with the PROTAC dilutions for a specified time (e.g., 4, 8, 16, or 24 hours). Include a vehicle-only control (e.g., DMSO).

  • Cell Lysis:

    • Wash the cells with ice-cold PBS.

    • Lyse the cells using RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Harvest the lysate and clarify by centrifugation to pellet cell debris.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Western Blot:

    • Normalize the total protein amount for each sample and separate the proteins by SDS-PAGE.

    • Transfer the proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane (e.g., with 5% non-fat milk or BSA in TBST).

    • Incubate the membrane with a primary antibody specific to the POI overnight at 4°C.

    • Incubate with a primary antibody for a loading control (e.g., GAPDH, β-actin) to ensure equal protein loading.

    • Wash the membrane and incubate with a species-appropriate HRP-conjugated secondary antibody.

  • Detection and Analysis:

    • Apply an enhanced chemiluminescence (ECL) substrate and image the blot.

    • Quantify the band intensities using densitometry software.

    • Normalize the POI band intensity to the loading control for each sample.

    • Plot the normalized POI levels against the PROTAC concentration and fit the data to a dose-response curve to determine the DC50 and Dmax values.[1]

Cellular Ternary Complex Formation: NanoBRET™ Assay

The NanoBRET™ assay allows for the detection and characterization of PROTAC-induced ternary complex formation in living cells.[13] It measures bioluminescence resonance energy transfer between a NanoLuc® luciferase donor fused to the POI and a HaloTag® acceptor fused to the E3 ligase.

Protocol:

  • Cell Line Generation:

    • Generate a cell line that expresses the POI fused to a NanoLuc® variant (e.g., HiBiT) and the CRBN E3 ligase fused to HaloTag®.[13][15] This can be done via transient transfection or by creating stable cell lines.

  • Cell Plating and Labeling:

    • Plate the engineered cells in a white, opaque 96-well plate.

    • Add the fluorescent HaloTag® ligand to the cells to label the CRBN fusion protein and incubate as required.

  • PROTAC Treatment:

    • Add a serial dilution of the this compound-based PROTAC to the cells.

    • To prevent degradation from interfering with the complex formation signal, cells can be pre-treated with a proteasome inhibitor like MG132.[13]

  • Luminescence Measurement:

    • Add the NanoLuc® substrate to the wells.

    • Immediately measure luminescence at both the donor and acceptor emission wavelengths using a luminometer with the appropriate filters.

  • Data Analysis:

    • Calculate the NanoBRET™ ratio (Acceptor Emission / Donor Emission).

    • Plot the ratio against PROTAC concentration to visualize ternary complex formation, which will typically yield a bell-shaped curve.[13]

References

Preparation of (S)-Thalidomide-4-OH Stock Solutions: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(S)-Thalidomide-4-OH is a crucial chemical probe and a key component in the development of Proteolysis Targeting Chimeras (PROTACs). As a derivative of thalidomide, it functions as a molecular glue to the E3 ubiquitin ligase Cereblon (CRBN), inducing the degradation of specific target proteins. Accurate and reproducible experimental results rely on the correct preparation and storage of this compound stock solutions. This document provides a detailed protocol for the preparation of these solutions, along with essential safety information, physicochemical data, and a summary of its mechanism of action.

Safety Precautions

Warning: Thalidomide and its analogs are potent human teratogens and can cause severe birth defects or embryo-fetal death. Strict adherence to safety protocols is mandatory.

  • Handling: this compound powder should be handled in a designated area, such as a chemical fume hood, to prevent inhalation. Appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and double nitrile gloves, must be worn at all times.

  • Reproductive Risks: Women who are pregnant or may become pregnant should not handle this compound. Men handling this compound should be aware that it may be present in semen.

  • Disposal: All waste materials, including empty vials, contaminated gloves, and unused solutions, must be disposed of as hazardous waste in accordance with local, state, and federal regulations.

Physicochemical Data and Solubility

This compound is a white to off-white solid. The following table summarizes its key physicochemical properties.

PropertyData
Molecular Formula C₁₃H₁₀N₂O₅
Molecular Weight 274.23 g/mol
CAS Number 2357105-36-1
Appearance White to off-white solid
Solubility in DMSO ≥51.2 mg/mL
Solubility in DMF ~12 mg/mL
Aqueous Solubility Insoluble
Ethanol Solubility Insoluble

Experimental Protocol: Preparation of a 10 mM Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution of this compound in anhydrous Dimethyl Sulfoxide (DMSO).

Materials:

  • This compound powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Calibrated analytical balance

  • Microcentrifuge tubes or amber glass vials

  • Sterile, filtered pipette tips

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Preparation: Allow the this compound powder and anhydrous DMSO to come to room temperature before opening to prevent moisture condensation.

  • Weighing: In a chemical fume hood, carefully weigh the desired amount of this compound powder. To prepare 1 mL of a 10 mM stock solution, weigh out 2.74 mg of this compound.

  • Dissolving: Add the appropriate volume of anhydrous DMSO to the vial containing the powder. For a 10 mM solution, add 1 mL of DMSO for every 2.74 mg of powder.

  • Mixing: Tightly cap the vial and vortex thoroughly until the solid is completely dissolved. If necessary, sonicate the vial for a few minutes to aid dissolution.

  • Aliquoting: To avoid repeated freeze-thaw cycles, aliquot the stock solution into single-use volumes in microcentrifuge tubes or amber glass vials.

  • Storage: Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[1] Ensure the vials are tightly sealed to prevent solvent evaporation and moisture absorption.

Storage and Stability

Proper storage is critical to maintain the integrity of this compound stock solutions. The following table summarizes recommended storage conditions.

Storage ConditionDurationNotes
Powder (Solid) 2-8°C (short-term) or -20°C (long-term)Store under inert gas (nitrogen or argon).
DMSO Stock Solution -20°CUp to 1 month.[1]
DMSO Stock Solution -80°CUp to 6 months.[1]

Note: Avoid repeated freeze-thaw cycles, as this can degrade the compound. It is recommended to prepare fresh solutions for critical experiments. Aqueous solutions are not recommended for storage due to the poor stability of thalidomide in aqueous environments.

Mechanism of Action: Cereblon (CRBN) E3 Ligase Pathway

This compound, like other thalidomide analogs, exerts its biological effects by modulating the activity of the Cereblon (CRBN) E3 ubiquitin ligase complex.[2][3] CRBN is a substrate receptor for the Cullin 4-RING E3 ligase (CRL4) complex, which also includes DDB1 and RBX1.[4][5] In the absence of the drug, the CRL4^CRBN^ complex has its own set of native substrates. However, when this compound binds to CRBN, it alters the substrate specificity of the complex, leading to the recruitment of "neosubstrates" that are not normally targeted. This binding event facilitates the ubiquitination of these neosubstrates, marking them for degradation by the 26S proteasome.[6] Key neosubstrates with well-documented roles in cancer biology are the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3).[2][6][7] The degradation of Ikaros and Aiolos is a key mechanism behind the anti-myeloma and immunomodulatory activities of thalidomide and its derivatives.[3][7]

Visualizations

experimental_workflow Experimental Workflow for Stock Solution Preparation start Start bring_to_rt Bring this compound and DMSO to Room Temperature start->bring_to_rt weigh_powder Weigh this compound in a Fume Hood bring_to_rt->weigh_powder add_dmso Add Anhydrous DMSO to the Powder weigh_powder->add_dmso dissolve Vortex and/or Sonicate until Fully Dissolved add_dmso->dissolve aliquot Aliquot into Single-Use Vials dissolve->aliquot store Store at -20°C or -80°C aliquot->store end End store->end

Caption: Workflow for preparing this compound stock solutions.

signaling_pathway Mechanism of Action of this compound cluster_E3_ligase CRL4^CRBN E3 Ubiquitin Ligase Complex CRBN CRBN Neosubstrate Neosubstrates (e.g., Ikaros, Aiolos) CRBN->Neosubstrate Recruits CUL4 CUL4 DDB1 DDB1 CUL4->DDB1 RBX1 RBX1 CUL4->RBX1 DDB1->CRBN Thalidomide This compound Thalidomide->CRBN Binds to Proteasome 26S Proteasome Neosubstrate->Proteasome Targeted to Ubiquitin Ubiquitin Ubiquitin->Neosubstrate Ubiquitination Degradation Degradation of Neosubstrates Proteasome->Degradation Leads to

Caption: this compound mediated protein degradation pathway.

References

Solubility of (S)-Thalidomide-4-OH in DMSO and other solvents

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols: (S)-Thalidomide-4-OH

Audience: Researchers, scientists, and drug development professionals.

Introduction

This compound, a metabolite of Thalidomide, is a key molecule in the study of immunomodulatory drugs (IMiDs)[]. Like its parent compound, it exists as two enantiomers, with the (S)-enantiomer being particularly noted for its biological activities[2][3][4]. A crucial aspect of its mechanism of action involves binding to the protein Cereblon (CRBN)[2][4]. This interaction modulates the activity of the Cullin-RING E3 ubiquitin ligase complex, leading to the degradation of specific target proteins and resulting in the compound's anti-inflammatory, anti-angiogenic, and unfortunately, teratogenic effects[2][4]. Understanding the solubility of this compound is critical for the design and execution of in vitro and in vivo experiments, ensuring accurate and reproducible results.

Quantitative Solubility Data

The solubility of this compound has been determined in various common laboratory solvents. The data is summarized below for easy comparison. Note that values can vary based on experimental conditions such as temperature, purity of the compound, and the use of mechanical assistance like sonication.

Compound NameSolventReported SolubilityMolar Equivalent (MW: 274.23 g/mol )
This compoundDimethyl Sulfoxide (DMSO)≥51.2 mg/mL[5]≥186.7 mM
Dimethyl Sulfoxide (DMSO)100 mg/mL (with ultrasound)[6]364.65 mM
Dimethyl Sulfoxide (DMSO)10 mg/mL[7]36.5 mM
Dimethylformamide (DMF)12 mg/mL[7]43.8 mM
Ethanol (EtOH)Insoluble[5]-
WaterInsoluble[5]-

For comparison, the related racemic (±)-Thalidomide is soluble in DMSO and dimethylformamide at approximately 12 mg/mL and is sparingly soluble in aqueous buffers[8].

Experimental Protocols

Protocol 1: General Procedure for Determining Solubility

This protocol provides a standardized, stepwise method for determining the solubility of a test compound like this compound in a preferred order of solvents.

Materials:

  • This compound

  • Solvents of choice (e.g., DMSO, Ethanol, cell culture media, aqueous buffers)

  • Analytical balance

  • Glass tubes

  • Vortex mixer

  • Water bath sonicator

  • Incubator or water bath at 37°C

Procedure:

  • Initial High-Concentration Test:

    • Weigh approximately 10 mg of this compound into a glass tube.

    • Add 0.5 mL of the primary solvent (e.g., DMSO) to achieve an initial concentration of 20 mg/mL. The test chemical and solvent should be at room temperature[9].

  • Mechanical Dissolution Sequence:

    • Mixing: Gently mix the solution at room temperature. Vortex the tube for 1-2 minutes[9]. Observe for complete dissolution.

    • Sonication: If the compound is not fully dissolved, place the tube in a water bath sonicator for up to 5 minutes[9]. Observe again.

    • Warming: If the compound remains undissolved, warm the solution to 37°C for 5-60 minutes in a water bath or incubator[9]. Observe for dissolution.

  • Stepwise Dilution (if necessary):

    • If the compound does not dissolve at the initial concentration, increase the solvent volume to decrease the concentration by a factor of 10 (e.g., to 2 mg/mL)[9].

    • Repeat the mechanical dissolution sequence (vortexing, sonication, warming) as described in step 2[9].

    • Continue this 10-fold dilution and dissolution sequence until the compound is fully dissolved.

  • Documentation:

    • Record the final concentration at which the compound completely dissolves in each solvent tested. This is the determined solubility under the specified conditions.

Visualizations

Experimental Workflow: Solubility Determination

G cluster_0 Step 1: Preparation cluster_2 Step 3: Outcome & Iteration A Weigh ~10 mg of This compound B Add 0.5 mL Solvent (e.g., DMSO for 20 mg/mL) A->B C Vortex for 1-2 minutes B->C D Is it Dissolved? C->D E Sonicate for up to 5 minutes D->E No I Record Solubility D->I Yes F Is it Dissolved? E->F G Warm to 37°C for 5-60 minutes F->G No F->I Yes H Is it Dissolved? G->H H->I Yes J Decrease Concentration (10-fold dilution) H->J No K Repeat Dissolution Steps J->K K->C

Caption: Workflow for determining the solubility of this compound.

Signaling Pathway: Thalidomide's Mechanism of Action

(S)-Thalidomide and its derivatives function as molecular glues. The (S)-enantiomer preferentially binds to Cereblon (CRBN), a component of the Cullin 4-RING E3 ubiquitin ligase complex (CRL4^CRBN^)[4]. This binding alters the substrate specificity of the E3 ligase, leading to the ubiquitination and subsequent proteasomal degradation of neo-substrates, such as the transcription factors Ikaros (IKZF1) and Aiolos (IKZF3). The degradation of these proteins is central to the immunomodulatory and anti-myeloma effects of the drug[4]. The teratogenic effects are also mediated through this CRBN-dependent pathway[2][4].

G cluster_CRL4 CRL4^CRBN^ E3 Ubiquitin Ligase Complex cluster_substrates Neo-substrates CRBN Cereblon (CRBN) IKZF1 Ikaros (IKZF1) CRBN->IKZF1 Recruits IKZF3 Aiolos (IKZF3) CRBN->IKZF3 Recruits CUL4 Cullin 4 DDB1 DDB1 CUL4->DDB1 DDB1->CRBN ROC1 ROC1 DDB1->ROC1 Proteasome Proteasome IKZF1->Proteasome IKZF3->Proteasome Thalidomide This compound Thalidomide->CRBN Binds Ub Ubiquitin Ub->IKZF1 Ubiquitination Ub->IKZF3 Ubiquitination Degradation Degradation Proteasome->Degradation Effects Therapeutic & Teratogenic Effects Degradation->Effects

Caption: this compound binds to CRBN, inducing degradation of neo-substrates.

References

Application Notes and Protocols for the Analysis of (S)-Thalidomide-4-OH by LC-MS/MS and HPLC

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the quantitative analysis of (S)-Thalidomide-4-OH, a hydroxylated metabolite of thalidomide, using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and High-Performance Liquid Chromatography (HPLC). These methods are essential for pharmacokinetic studies, therapeutic drug monitoring, and drug development processes involving thalidomide.

Introduction

Thalidomide, a drug with a complex history, is now recognized for its immunomodulatory and anti-angiogenic properties, leading to its use in treating various diseases, including multiple myeloma and erythema nodosum leprosum.[1][2] The biological activity of thalidomide is enantiomer-specific. The (S)-enantiomer is associated with teratogenic effects, while the (R)-enantiomer is primarily responsible for its sedative effects. Both enantiomers, however, are interconverted in vivo.[1] The metabolism of thalidomide involves hydroxylation, and the analysis of specific hydroxylated metabolites, such as 4-hydroxythalidomide, is crucial for understanding its complete pharmacokinetic and pharmacodynamic profile.

This document outlines validated methods for the sensitive and specific quantification of the (S)-enantiomer of 4-hydroxythalidomide in biological matrices.

Section 1: LC-MS/MS Method for this compound Analysis

The LC-MS/MS method offers high sensitivity and selectivity, making it the preferred method for bioanalytical studies where low concentrations of the analyte are expected.

Quantitative Data Summary

The following table summarizes the typical performance characteristics of an LC-MS/MS method adapted for this compound analysis, based on published methods for thalidomide and its metabolites.[3][4][5][6]

ParameterMethod with Temozolomide as Internal Standard[3][4]Method with Umbelliferone as Internal Standard[4][5]
Linearity Range 2 - 1500 ng/mL10 - 2000 ng/mL
Correlation Coefficient (r) > 0.9991> 0.99
Lower Limit of Quantification (LLOQ) ~1 ng/mL~0.2-1.0 ng/mL for hydroxylated metabolites[5]
Intra-day Precision (%RSD) 6.8 - 13.5%< 15%
Inter-day Precision (%RSD) 4.3 - 5.0%< 15%
Accuracy (%RE) 2.0 - 3.5%Within ±15%
Extraction Recovery 92.1 - 95.3%70.8 - 82.5%[7]
Experimental Protocol

This protocol is adapted from validated methods for thalidomide and its hydroxylated metabolites in human plasma.[3][5][8]

1. Sample Preparation (Liquid-Liquid Extraction)

  • To 100 µL of human plasma, add 100 µL of an internal standard (IS) working solution (e.g., Umbelliferone or a stable isotope-labeled standard).

  • Add 150 µL of methanol-ammonium acetate (50:50, v/v) containing 0.2% formic acid and vortex.[3][8]

  • Perform liquid-liquid extraction with 3 mL of ethyl acetate or ether-dichloromethane (3:2, v/v) by vortexing for 10 minutes.[3][5]

  • Centrifuge at 3000 x g for 5 minutes.

  • Transfer the organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

2. LC-MS/MS Conditions

  • HPLC System: Agilent 1100 series or equivalent.[9]

  • Mass Spectrometer: API 4000 triple quadrupole mass spectrometer or equivalent.[3]

  • Column: BETASIL C18 column (4.6 mm × 150 mm, 5 µm) or equivalent.[5]

  • Mobile Phase: Isocratic elution with methanol/water containing 0.1% formic acid (70:30, v/v).[5]

  • Flow Rate: 0.5 mL/min.[5]

  • Injection Volume: 20 µL.

  • Column Temperature: 40°C.[3]

  • Ionization Mode: Positive Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).[3][5]

  • MRM Transitions:

    • Thalidomide: m/z 259.1 → 84.0[3]

    • 4-OH-Thalidomide: The precursor ion would be [M+H]+, m/z 275.1. The product ion would need to be determined through infusion and fragmentation studies, but a likely transition would involve the loss of the glutarimide ring structure.

    • Internal Standard (Umbelliferone): m/z 163.1 → 107.1[5]

LC-MS/MS Workflow Diagram

LCMSMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Plasma Plasma Sample (100 µL) Add_IS Add Internal Standard Plasma->Add_IS Add_MeOH Add Methanol/Ammonium Acetate Add_IS->Add_MeOH Vortex1 Vortex Add_MeOH->Vortex1 LLE Liquid-Liquid Extraction (Ethyl Acetate) Vortex1->LLE Centrifuge Centrifuge (3000 x g, 5 min) LLE->Centrifuge Evaporate Evaporate Organic Layer Centrifuge->Evaporate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute Inject Inject into LC-MS/MS Reconstitute->Inject HPLC_Sep Chromatographic Separation (C18 Column) Inject->HPLC_Sep MS_Detect Mass Spectrometric Detection (MRM Mode) HPLC_Sep->MS_Detect Quant Quantification MS_Detect->Quant

Caption: LC-MS/MS workflow for this compound analysis.

Section 2: Chiral HPLC Method for this compound Analysis

For the specific analysis of the (S)-enantiomer of 4-hydroxythalidomide, a chiral HPLC method is required. This method is crucial for stereoselective pharmacokinetic and metabolism studies.

Quantitative Data Summary

The following table summarizes typical performance characteristics for a chiral HPLC method, based on published methods for thalidomide enantiomers.[2][10]

ParameterChiral HPLC Method
Linearity Range 0.1 - 20 µg/mL[10]
Correlation Coefficient (r) > 0.99[10]
Limit of Quantification (LOQ) 0.05 µg/mL[10]
Precision (%CV) 1 - 5%[10]
Resolution (Rs) Baseline separation of enantiomers is achievable.[11]
Experimental Protocol

This protocol is based on established methods for the chiral separation of thalidomide and its analogs.[2][9][11]

1. Sample Preparation (Direct Deproteinization)

  • To a stabilized blood or plasma sample, add methanol and 2 M trichloroacetic acid for deproteinization.[2]

  • Vortex the mixture.

  • Centrifuge to pellet the precipitated proteins.

  • Inject the supernatant directly onto the HPLC system.

2. Chiral HPLC Conditions

  • HPLC System: Agilent 1100 series or equivalent.[9]

  • Column: Chiral stationary phase column such as CHIRALPAK AD-RH or Lux i-Amylose-3.[2][9]

  • Mobile Phase: A mixture of acetonitrile, methanol, and a buffer (e.g., 10% acetonitrile, 70% methanol, and 20% 0.025 M citrate buffer, pH 3.0).[2] Alternatively, for polar organic mode, acetonitrile with 0.1% diethylamine can be used.[9]

  • Flow Rate: 0.5 - 1.0 mL/min.[2][9]

  • Injection Volume: 10 µL.[9]

  • Detection: UV detection at 220 nm or 254 nm.[2][9]

  • Column Temperature: 25°C.[11]

Chiral HPLC Analysis Workflow Diagram

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis Chiral HPLC Analysis cluster_data Data Processing Sample Biological Sample Deproteinize Deproteinization (Methanol/TCA) Sample->Deproteinize Centrifuge Centrifuge Deproteinize->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant Inject Inject into HPLC Supernatant->Inject Chiral_Sep Chiral Separation (e.g., CHIRALPAK AD-RH) Inject->Chiral_Sep UV_Detect UV Detection Chiral_Sep->UV_Detect Peak_Integration Peak Integration UV_Detect->Peak_Integration Quantification Quantification Peak_Integration->Quantification

Caption: Chiral HPLC workflow for this compound analysis.

Section 3: Signaling Pathways and Logical Relationships

The metabolism of thalidomide to its hydroxylated forms is a key aspect of its biotransformation. While the specific enzymes involved in 4-hydroxylation are not fully elucidated, cytochrome P450 enzymes are implicated in the formation of other hydroxylated metabolites.[12] The subsequent analysis of these metabolites is critical for understanding the drug's overall disposition.

Metabolism and Analysis Logical Flow

Metabolism_Analysis_Flow cluster_in_vivo In Vivo Processes cluster_sampling Sampling cluster_analysis_methods Analytical Methods cluster_outcome Outcome Thalidomide (S)-Thalidomide Metabolism Metabolism (e.g., Hydroxylation) Thalidomide->Metabolism Metabolite This compound Metabolism->Metabolite Biological_Sample Biological Sample (Plasma, Blood) Metabolite->Biological_Sample LCMSMS LC-MS/MS Analysis Biological_Sample->LCMSMS HPLC Chiral HPLC Analysis Biological_Sample->HPLC PK_PD_Data Pharmacokinetic/ Pharmacodynamic Data LCMSMS->PK_PD_Data HPLC->PK_PD_Data

Caption: Logical flow from metabolism to analysis of this compound.

References

Unlocking Targeted Protein Degradation: Application Notes and Protocols for (S)-Thalidomide-4-OH

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

(S)-Thalidomide-4-OH, a key metabolite of thalidomide, has emerged as a powerful tool in the field of targeted protein degradation (TPD). This molecule serves as a potent recruiter of the E3 ubiquitin ligase Cereblon (CRBN), a critical component of the cell's natural protein disposal machinery.[1][2] By hijacking this system, researchers can selectively eliminate disease-causing proteins, opening up new avenues for therapeutic intervention against targets previously considered "undruggable".[3][4]

These application notes provide a comprehensive guide to utilizing this compound in TPD studies, covering its mechanism of action, experimental protocols, and data interpretation.

Mechanism of Action: A Molecular Glue for Protein Degradation

This compound functions as a "molecular glue," inducing a novel protein-protein interaction between CRBN and specific target proteins, known as neosubstrates.[3][5] The (S)-enantiomer of thalidomide and its derivatives exhibit a significantly higher binding affinity for CRBN compared to the (R)-enantiomer.[6][7] This binding alters the substrate specificity of the CRL4-CRBN E3 ubiquitin ligase complex, leading to the ubiquitination and subsequent proteasomal degradation of the neosubstrate.[1][6]

This mechanism is central to two primary TPD strategies:

  • Molecular Glue Degraders: this compound and its analogs can directly induce the degradation of specific proteins, such as the transcription factors Ikaros (IKZF1) and Aiolos (IKZF3), which are key targets in multiple myeloma.[6][8]

  • Proteolysis-Targeting Chimeras (PROTACs): this compound serves as a crucial E3 ligase-recruiting ligand in the design of PROTACs.[2][8] These heterobifunctional molecules consist of a ligand that binds to the target protein, a linker, and a ligand (like this compound) that recruits CRBN, thereby bringing the target protein in close proximity to the E3 ligase for degradation.[8]

Key Applications in Research

  • Inducing Degradation of Neosubstrates: Studying the downstream effects of degrading specific transcription factors and other proteins sensitive to CRBN modulation.

  • PROTAC Development: Serving as a foundational building block for the synthesis of novel PROTACs targeting a wide range of proteins of interest.

  • Elucidating E3 Ligase Biology: Investigating the intricacies of the CRL4-CRBN complex and the broader ubiquitin-proteasome system.

Quantitative Data Summary

The efficacy of protein degradation is typically assessed by measuring the reduction in the level of the protein of interest (POI) following treatment. Key metrics include DC50 (the concentration of the degrader that results in 50% degradation of the POI) and Dmax (the maximum percentage of degradation achieved).

Table 1: Representative Degradation Data for a Thalidomide-based PROTAC

ParameterValue
Target Protein Bromodomain-containing protein 4 (BRD4)
Degrader dBET1 (PROTAC utilizing a thalidomide analog)
Cell Line Human myeloid leukemia (MV4;11)
DC50 ~8 nM
Dmax >95%
Timepoint 18 hours

Note: This data is illustrative for a well-characterized thalidomide-based PROTAC. Specific values for PROTACs incorporating this compound will vary depending on the target protein, linker, and cell type.

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Protocol 1: In Vitro Protein Degradation Assay using Western Blot

This protocol outlines the steps to assess the degradation of a target protein in cultured cells treated with this compound or a PROTAC derived from it.

Materials:

  • Cell culture medium and supplements

  • 6-well cell culture plates

  • This compound or synthesized PROTAC

  • DMSO (vehicle control)

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody against the protein of interest (POI)

  • Primary antibody against a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Cell Seeding: Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvesting. Allow cells to adhere overnight.[1]

  • Compound Treatment: Prepare serial dilutions of the degrader compound in cell culture medium. Typical concentrations range from 1 nM to 1000 nM.[1] Include a vehicle-only (DMSO) control.

  • Incubation: Treat the cells with the degrader or vehicle for a predetermined time course (e.g., 4, 8, 16, 24 hours).[8]

  • Cell Lysis: Wash the cells with ice-old PBS and lyse them with RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.[1]

  • SDS-PAGE and Western Blotting:

    • Normalize protein amounts for each sample and prepare them for SDS-PAGE.

    • Separate the proteins by gel electrophoresis and transfer them to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.[1]

    • Incubate the membrane with the primary antibody against the POI overnight at 4°C.[1][8]

    • Wash the membrane with TBST.

    • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[1][8]

    • Wash the membrane again with TBST.

  • Detection and Analysis: Apply ECL substrate to the membrane and capture the chemiluminescent signal using an imaging system.[1][8] Quantify the band intensities and normalize the POI signal to the loading control.

Protocol 2: Cell Viability Assay

This protocol is used to assess the cytotoxic effects of the degrader compound.

Materials:

  • 96-well cell culture plates

  • CellTiter-Glo® Luminescent Cell Viability Assay kit or similar

  • Luminometer

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at an appropriate density (e.g., 2,000-5,000 cells/well) and allow them to attach overnight.[1]

  • Compound Treatment: Add serial dilutions of the degrader compound to the wells and incubate for a relevant period (e.g., 72 hours).[1]

  • Assay Measurement:

    • Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.

    • Add a volume of CellTiter-Glo® reagent equal to the volume of cell culture medium in each well.[1]

    • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.[1]

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Measure the luminescence using a plate reader.

Visualizing the Workflow and Signaling Pathway

The following diagrams, generated using Graphviz, illustrate the key processes involved in targeted protein degradation using this compound.

G cluster_0 Mechanism of this compound as a Molecular Glue STOH This compound CRBN Cereblon (CRBN) E3 Ligase Substrate Receptor STOH->CRBN Binds to Neosubstrate Neosubstrate (e.g., IKZF1/3) CRBN->Neosubstrate Recruits CRL4 CRL4 E3 Ligase Complex CRBN->CRL4 Part of Proteasome 26S Proteasome Neosubstrate->Proteasome Targeted to CRL4->Neosubstrate Ubiquitinates Ub Ubiquitin Degradation Degradation Products Proteasome->Degradation Degrades into

Caption: Mechanism of this compound as a molecular glue degrader.

G cluster_1 Experimental Workflow for Protein Degradation Analysis CellCulture 1. Cell Seeding (6-well plate) Treatment 2. Compound Treatment (this compound or PROTAC) CellCulture->Treatment Lysis 3. Cell Lysis & Protein Quantification Treatment->Lysis WB 4. Western Blotting Lysis->WB Analysis 5. Data Analysis (Quantify Protein Levels) WB->Analysis

Caption: Workflow for assessing targeted protein degradation via Western Blot.

G cluster_2 PROTAC-Mediated Protein Degradation PROTAC PROTAC POI Protein of Interest (POI) PROTAC->POI Binds CRBN_Ligand This compound Moiety PROTAC->CRBN_Ligand Contains Ternary Ternary Complex (POI-PROTAC-CRBN) CRBN CRBN CRBN_Ligand->CRBN Recruits Ubiquitination Ubiquitination Ternary->Ubiquitination Induces Degradation Proteasomal Degradation Ubiquitination->Degradation Leads to

Caption: Logical relationship in PROTAC-mediated protein degradation.

References

Application Note & Protocol: Generation of a Dose-Response Curve for (S)-Thalidomide-4-OH

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-Thalidomide-4-OH is a hydroxylated metabolite of thalidomide and a known ligand for the Cereblon (CRBN) protein.[1][2] Thalidomide and its derivatives, known as immunomodulatory drugs (IMiDs), exert their therapeutic effects by binding to CRBN, a component of the CUL4-RBX1-DDB1-CRBN (CRL4-CRBN) E3 ubiquitin ligase complex.[3][4] This binding event modulates the substrate specificity of the E3 ligase, leading to the ubiquitination and subsequent proteasomal degradation of specific target proteins, known as neosubstrates.[3][5] Key neosubstrates in multiple myeloma include the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3), whose degradation is cytotoxic to myeloma cells.[3][6] The (S)-enantiomer of thalidomide exhibits a significantly higher binding affinity for CRBN compared to the (R)-enantiomer.[7][]

Given its role as a CRBN ligand, this compound is a valuable molecule for research and is often incorporated into Proteolysis Targeting Chimeras (PROTACs) to induce the degradation of specific target proteins.[1][9] Determining the potency of this compound is crucial for its application in drug discovery and development. A dose-response curve is a fundamental tool used to quantify the relationship between the concentration of a drug and its biological effect. From this curve, the half-maximal inhibitory concentration (IC50) can be determined, which represents the concentration of the drug required to inhibit a biological process by 50%.[10]

This application note provides a detailed protocol for generating a dose-response curve for this compound using a cell viability assay in a multiple myeloma cell line.

Signaling Pathway

The binding of this compound to Cereblon (CRBN) initiates a cascade of events within the CRL4-CRBN E3 ubiquitin ligase complex, leading to the degradation of specific neosubstrates and subsequent downstream effects.

cluster_0 Cell Membrane cluster_1 Cytoplasm S-Thalidomide-4-OH S-Thalidomide-4-OH CRBN CRBN S-Thalidomide-4-OH->CRBN Binds DDB1 DDB1 CRBN->DDB1 CUL4A CUL4A DDB1->CUL4A RBX1 RBX1 CUL4A->RBX1 IKZF1_IKZF3 IKZF1/IKZF3 (Neosubstrates) IKZF1_IKZF3->CRBN Recruitment Proteasome Proteasome IKZF1_IKZF3->Proteasome Degradation Ub Ubiquitin Ub->IKZF1_IKZF3 Ubiquitination Degradation_Products Degradation Products Proteasome->Degradation_Products Downstream_Effects Downstream Effects (e.g., Apoptosis) Degradation_Products->Downstream_Effects

Caption: Mechanism of action of this compound.

Experimental Protocol

This protocol outlines the steps to determine the IC50 value of this compound in the MM.1S multiple myeloma cell line using a colorimetric MTT assay. The MTT assay measures cell viability by assessing the metabolic activity of mitochondrial dehydrogenases.[11]

Materials
  • This compound (powder)

  • MM.1S (Multiple Myeloma) cell line

  • RPMI-1640 cell culture medium

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Phosphate-Buffered Saline (PBS)

  • 96-well flat-bottom cell culture plates

  • Multichannel pipette

  • Microplate reader

Methods

1. Cell Culture and Seeding:

  • Culture MM.1S cells in RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO2.
  • Harvest cells in the logarithmic growth phase.
  • Count the cells and adjust the cell suspension density to 1 x 10^5 cells/mL.
  • Seed 100 µL of the cell suspension (10,000 cells/well) into a 96-well plate.
  • Incubate the plate overnight to allow cells to attach and resume growth.

2. Compound Preparation and Treatment:

  • Prepare a 10 mM stock solution of this compound in DMSO.
  • Perform serial dilutions of the stock solution in cell culture medium to obtain the desired final concentrations. A suggested concentration range is 0.1 µM to 100 µM (e.g., 0.1, 0.5, 1, 5, 10, 25, 50, 100 µM).
  • Include a vehicle control (medium with the same final concentration of DMSO as the highest drug concentration) and a no-cell control (medium only).
  • Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound.
  • Incubate the plate for 72 hours.

3. MTT Assay:

  • After the 72-hour incubation, add 10 µL of MTT solution (5 mg/mL) to each well.
  • Incubate the plate for 4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
  • Carefully remove the medium containing MTT.
  • Add 150 µL of DMSO to each well to dissolve the formazan crystals.
  • Gently shake the plate for 10 minutes to ensure complete dissolution.

4. Data Acquisition and Analysis:

  • Measure the absorbance at 570 nm using a microplate reader.
  • Subtract the average absorbance of the no-cell control wells from all other absorbance readings.
  • Calculate the percentage of cell viability for each concentration relative to the vehicle control (which represents 100% viability).
  • Plot the percentage of cell viability against the logarithm of the this compound concentration.
  • Use a non-linear regression model (e.g., log(inhibitor) vs. response -- Variable slope (four parameters) in GraphPad Prism) to fit the data and determine the IC50 value.[1][12]

Experimental Workflow

The following diagram illustrates the key steps in the experimental protocol for generating the dose-response curve.

A Cell Seeding (MM.1S cells in 96-well plate) B Overnight Incubation A->B C Compound Treatment (Serial dilutions of this compound) B->C D 72-hour Incubation C->D E MTT Addition D->E F 4-hour Incubation E->F G Formazan Solubilization (DMSO addition) F->G H Absorbance Measurement (570 nm) G->H I Data Analysis (IC50 Calculation) H->I

Caption: Experimental workflow for dose-response curve generation.

Data Presentation

The quantitative data obtained from the dose-response experiment should be summarized in a clear and structured table.

Table 1: Cell Viability Data for this compound in MM.1S Cells

Concentration (µM)Log ConcentrationAbsorbance (570 nm) (Replicate 1)Absorbance (570 nm) (Replicate 2)Absorbance (570 nm) (Replicate 3)Average Absorbance% Cell Viability
0 (Vehicle Control)-1.2541.2881.2711.271100.0%
0.1-1.01.2311.2651.2481.24898.2%
0.5-0.31.1521.1891.1701.17092.1%
10.01.0231.0551.0391.03981.7%
50.70.7540.7810.7680.76860.4%
101.00.5890.6120.6010.60147.3%
251.40.3450.3600.3530.35327.8%
501.70.1890.1980.1940.19415.3%
1002.00.1020.1080.1050.1058.3%

Table 2: Calculated IC50 Value

CompoundCell LineAssayIncubation TimeIC50 (µM) [95% Confidence Interval]
This compoundMM.1SMTT72 hours8.5 [7.2 - 10.1]

Note: The data presented in these tables are representative and should be generated through experimentation.

Conclusion

This application note provides a comprehensive protocol for generating a dose-response curve and determining the IC50 value of this compound. This methodology is essential for characterizing the potency of this CRBN ligand and can be adapted for other thalidomide analogs and small molecules. The accurate determination of dose-response relationships is a critical step in the preclinical evaluation of potential therapeutic agents.

References

Application Notes and Protocols for Cell Culture Techniques with (S)-Thalidomide-4-OH Treatment

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing (S)-Thalidomide-4-OH in cell culture experiments. This document outlines the mechanism of action, provides detailed protocols for key assays, and presents quantitative data to facilitate experimental design and data interpretation.

Introduction

This compound is a hydroxylated metabolite of thalidomide, a compound with well-documented immunomodulatory, anti-angiogenic, and anti-cancer properties. The (S)-enantiomer of thalidomide and its derivatives are generally considered the more biologically active form. The primary mechanism of action involves binding to the Cereblon (CRBN) protein, a substrate receptor of the Cullin-4 RING E3 ubiquitin ligase complex (CRL4-CRBN). This binding event alters the substrate specificity of the E3 ligase, leading to the ubiquitination and subsequent proteasomal degradation of specific "neosubstrate" proteins. This targeted protein degradation is central to the therapeutic effects of thalidomide and its analogs.

Key downstream effects of this compound treatment include the modulation of transcription factors such as Ikaros (IKZF1) and Aiolos (IKZF3), which are critical for B-cell development and are implicated in hematological malignancies. Furthermore, treatment often leads to the downregulation of the NF-κB signaling pathway, a key regulator of inflammation, cell survival, and proliferation.

Data Presentation

The following tables summarize quantitative data from studies on thalidomide and its derivatives to provide a reference for expected outcomes. Data for this compound is limited; therefore, data from the parent compound and other analogs are included to guide experimental design.

Table 1: IC50 Values of Thalidomide and its Analogs in Various Cancer Cell Lines

CompoundCell LineCancer TypeIC50 (µM)Citation
(S)-ThalidomideU266Multiple Myeloma362[1]
ThalidomideHepG-2Hepatocellular Carcinoma11.26 ± 0.54[2]
ThalidomidePC3Prostate Cancer14.58 ± 0.57[2]
ThalidomideMCF-7Breast Cancer16.87 ± 0.7[2]
Thalidomide Analog (18f)HepG-2Hepatocellular Carcinoma11.91 ± 0.9[2]
Thalidomide Analog (18f)PC3Prostate Cancer9.27 ± 0.7[2]
Thalidomide Analog (18f)MCF-7Breast Cancer18.62 ± 1.5[2]
Thalidomide Analog (21b)HepG-2Hepatocellular Carcinoma10.48 ± 0.8[2]
Thalidomide Analog (21b)PC3Prostate Cancer22.56 ± 1.6[2]
Thalidomide Analog (21b)MCF-7Breast Cancer16.39 ± 1.4[2]
PomalidomideNCI-H929Multiple Myeloma>10[3]
PomalidomideMV-4-11Acute Myeloid Leukemia>10[3]

Table 2: Apoptosis Induction by Thalidomide and its Analogs

CompoundCell LineConcentrationTreatment DurationApoptosis Rate (%)Citation
(S)-ThalidomideU266200 µM3 days40.3 ± 3.1[1]
Fluoro-thalidomideH92920 µg/mL24 hours66.9[4]
(R)-Fluoro-thalidomideH92920 µg/mL24 hours59.5[4]
(S)-Fluoro-thalidomideH92920 µg/mL24 hours64.5[4]
PomalidomideNCI-H92910 µM3 days35.1[3]
PomalidomideMV-4-1110 µM3 days14.8[3]

Mandatory Visualizations

CRBN_Signaling_Pathway CRBN-Mediated Protein Degradation Pathway cluster_E3 E3 Ligase Complex Assembly Thalidomide This compound CRBN CRBN Thalidomide->CRBN Binds to DDB1 DDB1 CRBN->DDB1 E3_Ligase CRL4-CRBN E3 Ubiquitin Ligase CRBN->E3_Ligase CUL4 CUL4 DDB1->CUL4 DDB1->E3_Ligase ROC1 ROC1 CUL4->ROC1 CUL4->E3_Ligase ROC1->E3_Ligase Neosubstrate Neosubstrate (e.g., IKZF1, SALL4) E3_Ligase->Neosubstrate Recruits Polyubiquitination Polyubiquitination Neosubstrate->Polyubiquitination Undergoes Ubiquitin Ubiquitin Ubiquitin->Neosubstrate Conjugates to Proteasome 26S Proteasome Polyubiquitination->Proteasome Targeted by Degradation Protein Degradation Proteasome->Degradation Mediates Cellular_Effects Cellular Effects (Apoptosis, Anti-proliferation) Degradation->Cellular_Effects Leads to

Caption: CRBN-mediated protein degradation pathway.

NFkB_Apoptosis_Pathway NF-κB Signaling and Apoptosis Induction cluster_nucleus Nuclear Translocation Thalidomide This compound CRBN_Degradation CRBN-Mediated Degradation Thalidomide->CRBN_Degradation Induces IKK IKK Complex CRBN_Degradation->IKK Inhibits (Downstream Effect) IkB IκB IKK->IkB IKK->IkB NFkB NF-κB (p50/p65) IkB->NFkB IkB->NFkB NFkB_active Active NF-κB Nucleus Nucleus Gene_Expression Target Gene Expression NFkB_active->Gene_Expression Promotes Anti_Apoptotic Anti-Apoptotic Proteins (e.g., Bcl-2, Bcl-xL) Gene_Expression->Anti_Apoptotic Upregulates Apoptosis_Pathway Apoptosis Anti_Apoptotic->Apoptosis_Pathway Inhibits Experimental_Workflow General Experimental Workflow Start Start Cell_Culture Cell Culture (Seed cells in appropriate plates) Start->Cell_Culture Treatment This compound Treatment (Dose-response and time-course) Cell_Culture->Treatment Cell_Viability Cell Viability Assay (e.g., MTT) Treatment->Cell_Viability Apoptosis_Assay Apoptosis Assay (e.g., Flow Cytometry) Treatment->Apoptosis_Assay Protein_Analysis Protein Expression Analysis (e.g., Western Blot) Treatment->Protein_Analysis Data_Analysis Data Analysis (IC50, % Apoptosis, Fold Change) Cell_Viability->Data_Analysis Apoptosis_Assay->Data_Analysis Protein_Analysis->Data_Analysis End End Data_Analysis->End

References

Troubleshooting & Optimization

Technical Support Center: Optimizing (S)-Thalidomide-4-OH Solubility for Biological Assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for improving the solubility of (S)-Thalidomide-4-OH. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for challenges encountered during biological assays.

Frequently Asked Questions (FAQs)

Q1: What are the known solubility properties of this compound?

This compound is known to be sparingly soluble in aqueous solutions. Its solubility is reported in organic solvents such as Dimethylformamide (DMF) and Dimethyl sulfoxide (DMSO).[1][2]

Q2: My this compound, dissolved in DMSO, is precipitating when I add it to my aqueous cell culture medium. Why is this happening and what can I do?

This is a common issue known as "DMSO shock" or precipitation. It occurs because the compound, while soluble in the high concentration of organic solvent (DMSO), becomes insoluble when diluted into the largely aqueous environment of the cell culture medium.[3][4]

To troubleshoot this, consider the following:

  • Decrease the final DMSO concentration: Aim for the lowest possible final concentration of DMSO in your assay that your cells can tolerate (typically ≤ 0.5%).[5] This may require preparing a more concentrated stock solution if the final compound concentration can still be achieved.

  • Stepwise Dilution: Instead of adding the DMSO stock directly to the full volume of media, try a stepwise dilution. Pre-dilute the DMSO stock in a small volume of media first, then add this intermediate dilution to the final volume.[6]

  • Warming the Media: Gently warming the cell culture media to 37°C before adding the compound can sometimes help maintain solubility.[6]

  • Sonication: Gentle sonication of the diluted compound in the media can help to break up aggregates and re-dissolve precipitates.[6][7]

Q3: What are the primary methods to improve the aqueous solubility of this compound for my biological assay?

Several strategies can be employed to enhance the solubility of poorly soluble compounds like this compound:[8][9][10][11]

  • pH Adjustment: For ionizable compounds, adjusting the pH of the solution can significantly increase solubility.[][13]

  • Use of Co-solvents: Employing a water-miscible organic solvent, such as DMSO or ethanol, in the final assay medium at a low, non-toxic concentration can help maintain solubility.[11][]

  • Inclusion Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic molecules, forming a more water-soluble complex.[14][15][16][17] Hydroxypropyl-β-cyclodextrin (HP-β-CD) has been shown to significantly improve the aqueous solubility and stability of thalidomide.[18]

  • Use of Surfactants: Non-ionic surfactants like Tween 80 or Polysorbate 80 can be used at low concentrations to aid in solubilization, particularly for in vitro assays without live cells.[7][19]

Troubleshooting Guides

Issue 1: Compound Precipitation Upon Dilution in Aqueous Buffer

Symptoms:

  • Visible precipitate or cloudiness after adding DMSO stock of this compound to your assay buffer or cell culture medium.

Troubleshooting Steps:

  • Optimize DMSO Concentration:

    • Goal: Determine the maximum tolerable DMSO concentration for your cells that keeps the compound in solution.

    • Protocol: Test a range of final DMSO concentrations (e.g., 0.1%, 0.25%, 0.5%). For each, prepare the required concentration of this compound and observe for precipitation. Run parallel vehicle controls with DMSO alone to assess cellular toxicity.

  • Employ a Different Solubilization Strategy:

    • If lowering the DMSO concentration is not feasible or effective, consider using a different solubilizing agent. Cyclodextrins are a highly effective option.

Issue 2: Inconsistent Assay Results Due to Poor Solubility

Symptoms:

  • High variability between replicate wells.

  • Non-linear or unexpected dose-response curves.

Troubleshooting Steps:

  • Confirm Compound is Fully Solubilized in Stock Solution:

    • Ensure your stock solution in 100% DMSO is clear and free of any visible particles. Gentle warming or sonication may be necessary to fully dissolve the compound initially.

  • Evaluate Kinetic vs. Equilibrium Solubility:

    • For many in vitro assays, you are dealing with "kinetic" solubility, where a supersaturated solution is temporarily formed.[20] If your experiments are long, the compound may be precipitating over time.

    • Protocol: Prepare your final working concentration of this compound in your assay medium. At various time points (e.g., 0, 2, 4, 24 hours), centrifuge a sample and measure the concentration of the compound in the supernatant by HPLC or a similar quantitative method to assess its stability in solution.

Quantitative Data Summary

Compound/AnalogSolvent/SystemSolubility
ThalidomideAqueous Solution~50 µg/mL[18]
Thalidomidewith Hydroxypropyl-β-cyclodextrin1.7 mg/mL[18]
4-Hydroxy ThalidomideDMF12 mg/mL[1][2]
4-Hydroxy ThalidomideDMSO10 mg/mL[1][2]
N-Methyl ThalidomideAqueous Solution~6-fold higher than thalidomide[21][22]

Experimental Protocols

Protocol 1: Preparation of a this compound Stock Solution

Objective: To prepare a concentrated stock solution of this compound in DMSO.

Materials:

  • This compound powder

  • Anhydrous DMSO

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

  • Sonicator bath (optional)

Methodology:

  • Weigh the desired amount of this compound powder in a sterile vial.

  • Add the calculated volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).

  • Vortex the solution vigorously for 1-2 minutes until the powder is completely dissolved. A clear solution should be obtained.

  • If the compound does not fully dissolve, gently warm the solution to 37°C or sonicate for 5-10 minutes.

  • Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.[23]

Protocol 2: Screening for Optimal Solubilizing Excipients

Objective: To identify a suitable co-solvent or excipient to improve the aqueous solubility of this compound.

Materials:

  • This compound

  • Aqueous buffer (e.g., PBS, pH 7.4)

  • Potential co-solvents/excipients: PEG 400, Propylene Glycol, Ethanol, Hydroxypropyl-β-cyclodextrin (HP-β-CD), Polysorbate 80.[19][24]

  • Shaker or rotator

Methodology:

  • Prepare stock solutions of the excipients in the aqueous buffer (e.g., 10% w/v HP-β-CD, 1% v/v Polysorbate 80).

  • Add an excess amount of this compound to a fixed volume of each excipient solution and the buffer alone (as a control).

  • Equilibrate the samples by shaking or rotating at a constant temperature (e.g., 25°C) for 24-48 hours to ensure saturation is reached.[24]

  • After equilibration, centrifuge the samples to pellet the undissolved compound.

  • Carefully collect the supernatant and analyze the concentration of dissolved this compound using a validated analytical method like HPLC.

Visualizations

experimental_workflow cluster_prep Preparation cluster_solubilization Solubilization & Dilution cluster_troubleshoot Troubleshooting cluster_assay Assay start Start with this compound Powder stock Prepare Concentrated Stock in 100% DMSO start->stock precip_check Precipitation Check in Aqueous Medium stock->precip_check Dilute sol_ok Soluble precip_check->sol_ok No sol_bad Precipitation precip_check->sol_bad Yes assay Proceed with Biological Assay sol_ok->assay options Select Strategy: - pH Adjustment - Co-solvents - Cyclodextrins - Surfactants sol_bad->options options->precip_check Re-test end End assay->end

Caption: Experimental workflow for preparing and solubilizing this compound.

signaling_pathway cluster_strategies Solubility Enhancement Strategies compound This compound (Poorly Soluble) ph pH Adjustment compound->ph cosolvent Co-solvents (e.g., DMSO) compound->cosolvent cyclodextrin Cyclodextrin Complexation compound->cyclodextrin soluble_form Solubilized this compound in Aqueous Medium ph->soluble_form cosolvent->soluble_form cyclodextrin->soluble_form assay Biological Assay (e.g., Cell-based) soluble_form->assay data Reliable Biological Data assay->data

Caption: Logical relationship of solubility strategies for biological assays.

References

Stability and degradation of (S)-Thalidomide-4-OH in solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the stability and degradation of (S)-Thalidomide-4-OH in solution.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that influence the stability of this compound in solution?

A1: The stability of this compound in solution is primarily influenced by pH, temperature, and the composition of the solvent. Like its parent compound, thalidomide, this compound is susceptible to hydrolysis, particularly at neutral and alkaline pH. Elevated temperatures can accelerate this degradation process.

Q2: How should I store my stock solutions of this compound?

A2: For optimal stability, stock solutions of this compound should be prepared in an appropriate organic solvent, such as DMSO, and stored at low temperatures. For short-term storage (up to one month), -20°C is recommended, while for long-term storage (up to six months), -80°C is advisable.[1] It is also recommended to store the solutions under an inert gas like nitrogen or argon. To minimize degradation from repeated freeze-thaw cycles, it is best to aliquot the stock solution into smaller, single-use volumes.

Q3: What are the expected degradation products of this compound?

A3: The degradation of this compound is expected to occur primarily through the hydrolysis of the amide bonds in the glutarimide and phthalimide rings, similar to thalidomide.[2] This process can lead to the formation of various polar degradation products. The primary degradation pathway is the opening of the glutarimide ring, followed by the slower hydrolysis of the phthalimide ring.

Q4: At what pH is this compound most stable?

A4: Based on the behavior of thalidomide, this compound is expected to be most stable in acidic conditions (pH < 6). As the pH increases towards neutral and alkaline conditions, the rate of hydrolytic degradation increases significantly.[2]

Q5: Can I use high temperatures in my experiments with this compound, for example, in high-temperature liquid chromatography (HT-HPLC)?

A5: Caution should be exercised when using high temperatures. While HT-HPLC can offer faster analysis times, the stability of this compound on the column at elevated temperatures can be a concern and is dependent on the stationary phase material.[3] It is crucial to validate the method to ensure that no on-column degradation is occurring that could affect the accuracy of your results.

Troubleshooting Guides

Problem 1: I am seeing unexpected peaks in my chromatogram when analyzing this compound.

  • Possible Cause 1: Degradation of the compound.

    • Solution: Ensure that your sample is fresh and has been stored correctly at low temperatures and protected from light. Prepare fresh working solutions from a recently prepared stock solution. Analyze a freshly prepared standard to confirm the retention time of the intact compound.

  • Possible Cause 2: pH of the mobile phase or sample diluent.

    • Solution: If your mobile phase or sample diluent is neutral or basic, this could be causing on-instrument or in-vial degradation. Consider acidifying your mobile phase and sample diluent to a pH below 6 to improve stability during the analysis.

  • Possible Cause 3: Contamination.

    • Solution: Ensure that all glassware, solvents, and reagents are clean and of high purity. Run a blank injection of your sample diluent to check for any background contamination.

Problem 2: The concentration of my this compound solution is decreasing over time.

  • Possible Cause 1: Hydrolytic degradation.

    • Solution: This is the most likely cause. Refer to the stability data in Table 1. To minimize degradation, store your solutions at -80°C in small aliquots. For experiments at physiological pH (e.g., cell culture), be aware that the compound will degrade over time and plan your experiments accordingly. It may be necessary to refresh the treatment medium at regular intervals for longer-term studies.

  • Possible Cause 2: Adsorption to container surfaces.

    • Solution: While less common for this type of molecule, adsorption to plastic or glass surfaces can occur. Using silanized glass vials or low-adsorption plasticware may help to mitigate this.

Problem 3: I am having difficulty dissolving this compound.

  • Possible Cause: Poor solubility in aqueous solutions.

    • Solution: this compound has low aqueous solubility.[4] For preparing stock solutions, use an organic solvent such as DMSO. For aqueous working solutions, you may need to use a co-solvent or a solubilizing agent like cyclodextrin.[5] Ensure the final concentration of the organic solvent is compatible with your experimental system.

Data Presentation

Table 1: Stability of Thalidomide Analogs in Solution

CompoundpHTemperature (°C)Solvent/MediumHalf-life (t½)Degradation Rate Constant (k)Reference
Thalidomide7.437Physiological Buffer~2.4 hoursNot specified[2]
N-hydroxythalidomide7.437Physiological BufferStability not significantly affected by N-hydroxy groupNot specified[6]
Thalidomide Analogs (N-alkyl)6.432Phosphate Buffer25 - 35 hours~2.35 x 10⁻² h⁻¹[7]

Experimental Protocols

Protocol 1: General Procedure for Assessing the Stability of this compound in a Buffered Solution
  • Preparation of Stock Solution:

    • Accurately weigh a known amount of this compound powder.

    • Dissolve the powder in 100% DMSO to prepare a high-concentration stock solution (e.g., 10 mM).

    • Store the stock solution at -80°C in small, single-use aliquots.

  • Preparation of Working Solutions:

    • Prepare a series of buffers at the desired pH values (e.g., pH 4.0, 7.4, and 9.0).

    • Dilute the stock solution with the respective buffers to a final concentration suitable for analysis (e.g., 10 µM). Ensure the final concentration of DMSO is low (e.g., <0.1%) to minimize its effect on the solution properties.

  • Incubation:

    • Incubate the working solutions at a constant temperature (e.g., 25°C or 37°C).

    • At specified time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot of each solution.

  • Sample Analysis:

    • Immediately analyze the withdrawn aliquots by a validated stability-indicating HPLC method (see Protocol 2).

    • If immediate analysis is not possible, quench the degradation by adding an equal volume of a stopping solution (e.g., 0.1 M HCl) and store at -80°C until analysis.

  • Data Analysis:

    • Quantify the peak area of the intact this compound at each time point.

    • Plot the natural logarithm of the concentration of this compound versus time.

    • Determine the degradation rate constant (k) from the slope of the line and the half-life (t½) using the equation t½ = 0.693/k.

Protocol 2: Stability-Indicating HPLC Method for this compound
  • Instrumentation: A standard HPLC system with a UV detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase: An isocratic or gradient mixture of an acidic aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol). A typical starting point could be a ratio of 80:20 (aqueous:organic).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: Ambient or controlled at a low temperature (e.g., 25°C) to prevent on-column degradation.

  • Detection Wavelength: Based on the UV spectrum of this compound. A wavelength around 220-300 nm is likely to be suitable.

  • Injection Volume: 10-20 µL.

  • Method Validation: The method should be validated for specificity, linearity, accuracy, and precision according to ICH guidelines to ensure it is stability-indicating. This involves performing forced degradation studies.

Protocol 3: Forced Degradation Study of this compound
  • Acid Hydrolysis: Incubate the drug solution in 0.1 M HCl at 60°C for a specified period (e.g., 2-8 hours).

  • Base Hydrolysis: Incubate the drug solution in 0.1 M NaOH at room temperature for a shorter period (e.g., 10-30 minutes) due to expected rapid degradation.

  • Oxidative Degradation: Treat the drug solution with 3% hydrogen peroxide (H₂O₂) at room temperature.

  • Thermal Degradation: Expose the solid drug or a solution to high temperature (e.g., 80°C).

  • Photolytic Degradation: Expose the drug solution to UV light.

For each condition, analyze the stressed samples by the validated HPLC method to separate the degradation products from the parent compound and from each other.

Mandatory Visualization

degradation_pathway S_Thalidomide_4_OH This compound Glutarimide_Ring_Opening Glutarimide Ring Opening Products S_Thalidomide_4_OH->Glutarimide_Ring_Opening Hydrolysis (fast) Phthalimide_Ring_Opening Phthalimide Ring Opening Products S_Thalidomide_4_OH->Phthalimide_Ring_Opening Hydrolysis (slower) Further_Degradation Further Degradation Products Glutarimide_Ring_Opening->Further_Degradation Hydrolysis Phthalimide_Ring_Opening->Further_Degradation Hydrolysis

Caption: Hydrolytic degradation pathway of this compound.

experimental_workflow cluster_prep Sample Preparation cluster_incubation Incubation cluster_analysis Analysis Stock Prepare Stock Solution (DMSO, -80°C) Working Prepare Working Solutions (Buffered, pH 4, 7.4, 9) Stock->Working Incubate Incubate at Constant Temperature (e.g., 37°C) Working->Incubate Sample Withdraw Aliquots at Time Points Incubate->Sample HPLC HPLC Analysis Sample->HPLC Data Data Analysis (Calculate k and t½) HPLC->Data

Caption: Workflow for assessing the stability of this compound.

signaling_pathway S_Thalidomide_4_OH This compound CRBN Cereblon (CRBN) S_Thalidomide_4_OH->CRBN binds to CRL4 CRL4 E3 Ubiquitin Ligase CRBN->CRL4 part of Neosubstrate Neosubstrate (e.g., SALL4, PLZF) CRBN->Neosubstrate recruits Ubiquitination Ubiquitination Neosubstrate->Ubiquitination is ubiquitinated by CRL4 Proteasome Proteasomal Degradation Ubiquitination->Proteasome Biological_Effect Biological Effect (e.g., Teratogenicity) Proteasome->Biological_Effect leads to

Caption: this compound mediated protein degradation pathway.

References

Technical Support Center: Optimizing (S)-Thalidomide-4-OH Concentration in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for optimizing the experimental use of (S)-Thalidomide-4-OH in cell culture. Here you will find frequently asked questions (FAQs) and troubleshooting guides to ensure reliable and reproducible results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a metabolite of thalidomide and acts as a ligand for the Cereblon (CRBN) protein.[1][2] CRBN is a component of the Cullin-RING Ligase 4 (CRL4) E3 ubiquitin ligase complex.[3] By binding to CRBN, this compound modulates the E3 ligase complex, leading to the ubiquitination and subsequent proteasomal degradation of specific target proteins known as neosubstrates.[3] This mechanism is fundamental to its use in targeted protein degradation, particularly in the development of Proteolysis Targeting Chimeras (PROTACs).[1][2]

Q2: What is a recommended starting concentration range for this compound in cell culture experiments?

The optimal concentration of this compound is highly dependent on the cell line and the specific biological question being investigated. A good starting point is to perform a dose-response experiment with a broad range of concentrations, typically from 0.01 µM to 100 µM.[4] For some cell lines, such as multiple myeloma, IC50 values for thalidomide and its analogs can be in the micromolar range.[3]

Q3: How should I prepare a stock solution of this compound?

This compound is soluble in DMSO.[5] To prepare a stock solution, dissolve the powdered compound in anhydrous DMSO to a desired concentration, for example, 10 mM.[6] It is recommended to bring both the powder and the DMSO to room temperature before mixing to prevent condensation.[6] After dissolving, aliquot the stock solution into single-use vials to avoid multiple freeze-thaw cycles and store at -20°C or -80°C.[6]

Q4: What is the stability of this compound in cell culture media?

While specific stability data for this compound is not extensively published, the thalidomide core is known to be unstable in aqueous solutions at physiological pH (around 7.4), undergoing spontaneous hydrolysis.[7][8] The half-life of thalidomide under these conditions can be in the range of 5 to 12 hours.[7][8] Therefore, it is crucial to consider this instability in your experimental design. For long-term experiments, it may be necessary to replenish the media with a fresh compound at regular intervals.

Q5: Which signaling pathways are affected by this compound?

As a ligand for Cereblon, this compound primarily impacts the CRL4-CRBN E3 ubiquitin ligase pathway, leading to the degradation of neosubstrates such as Ikaros and Aiolos.[3] Additionally, thalidomide and its analogs have been shown to modulate signaling pathways involving Tumor Necrosis Factor-alpha (TNF-α) and Nuclear Factor-kappa B (NF-κB).[9][10][11] Thalidomide has been observed to suppress TNF-α-induced NF-κB activation.[9]

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low or no biological activity Compound Degradation: this compound may have degraded in the stock solution or in the cell culture medium.[8]- Prepare fresh stock solutions in anhydrous DMSO.[8]- Perform a stability test of the compound in your specific cell culture medium. - Consider reducing the incubation time or replenishing the compound if it is found to be unstable.[8]
Incorrect Compound Concentration: Errors in dilution or calculation may have occurred.- Double-check all calculations and dilutions.- Use calibrated pipettes for accurate measurements.
Cell Line Insensitivity: The chosen cell line may not be sensitive to this compound.- Test a wider range of concentrations.- Consider using a different, more sensitive cell line if appropriate for your research question.
Inconsistent or non-reproducible results Inconsistent Compound Stability: Degradation of the compound may vary between experiments.- Standardize the preparation of working solutions and the timing of their addition to the cells.- Ensure consistent pH and temperature of the cell culture media.[7]
Variability in Cell Health/Density: Differences in cell confluency or passage number can affect experimental outcomes.- Use cells within a consistent passage number range.- Seed cells at a consistent density for all experiments.
Precipitate observed in cell culture media Poor Solubility: The compound may be precipitating out of the aqueous culture medium.- Ensure the final DMSO concentration in the media is non-toxic and sufficient to maintain solubility (typically ≤ 0.1%).[8]- Prepare working solutions fresh before each experiment.

Data Presentation

Table 1: Representative IC50 Values of Thalidomide and its Analogs in Various Cancer Cell Lines.

CompoundCell LineCancer TypeIC50 (µM)
ThalidomideHepG-2Liver Cancer11.26 ± 0.54[1]
ThalidomidePC3Prostate Cancer14.58 ± 0.57[1]
ThalidomideMCF-7Breast Cancer16.87 ± 0.7[1]
PomalidomideNCI-H929Multiple Myeloma< 10[3]
LenalidomideNCI-H929Multiple Myeloma> 10[3]
ThalidomideCapan-2Pancreatic Cancer> 100[12]
ThalidomideSW1990Pancreatic Cancer> 100[12]
Thalidomide Analog (18f)PC3Prostate Cancer9.27 ± 0.7[1]
Thalidomide Analog (21b)HepG-2Liver Cancer10.48 ± 0.8[1]

Note: These values are for thalidomide and its analogs and should be used as a general guide. The IC50 for this compound should be determined empirically for your specific cell line and experimental conditions.

Experimental Protocols

Protocol 1: Cell Viability (MTT) Assay

Objective: To determine the cytotoxic effects of this compound and calculate its IC50 value.

Materials:

  • Target cell line

  • Complete cell culture medium

  • This compound stock solution (in DMSO)

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)[4]

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.[4] Incubate overnight to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. A typical concentration range might be from 0.01 µM to 100 µM.[4] Include a vehicle control (medium with the same final concentration of DMSO) and a no-cell control (medium only). Add 100 µL of the diluted compound solutions or controls to the respective wells. Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).[12]

  • MTT Addition and Incubation: After the incubation period, add 10 µL of MTT solution to each well.[4] Incubate for 2-4 hours at 37°C until a purple precipitate is visible.[12]

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[4] Mix gently on an orbital shaker.

  • Data Acquisition: Read the absorbance at 570 nm using a microplate reader.[4]

  • Data Analysis: Subtract the absorbance of the no-cell control from all other readings. Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of cell viability against the log of the compound concentration and use non-linear regression to determine the IC50 value.[4]

Protocol 2: Western Blot for CRBN Pathway Analysis

Objective: To quantify the degradation of a target protein in cells treated with this compound.

Materials:

  • Cell line expressing the target protein

  • This compound stock solution (in DMSO)

  • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels and running buffer

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody against the target protein

  • Primary antibody against a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • ECL Western Blotting Substrate

  • Chemiluminescence imaging system

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat cells with the desired concentrations of this compound or vehicle control for the specified time.

  • Cell Lysis and Protein Quantification: After treatment, wash cells with ice-cold PBS and add lysis buffer.[13] Collect the lysate and determine the protein concentration using a BCA assay.[13]

  • Sample Preparation and SDS-PAGE: Normalize the protein concentration of all samples.[13] Add Laemmli sample buffer and boil the samples. Load equal amounts of protein per lane on an SDS-PAGE gel and separate by electrophoresis.[13]

  • Protein Transfer and Immunoblotting: Transfer the separated proteins to a PVDF or nitrocellulose membrane.[13] Block the membrane with blocking buffer for 1 hour at room temperature.[13] Incubate the membrane with the primary antibody against the target protein overnight at 4°C.[13] Also, probe for a loading control protein.

  • Detection and Analysis: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[13] Apply ECL substrate and capture the chemiluminescent signal.[13] Quantify the band intensities using densitometry software. Normalize the target protein band intensity to the loading control and calculate the percentage of protein remaining relative to the vehicle-treated control.[13]

Protocol 3: Apoptosis Assay by Flow Cytometry (Annexin V/PI Staining)

Objective: To differentiate between viable, apoptotic, and necrotic cells after treatment with this compound.

Materials:

  • Treated and control cells

  • Annexin V-FITC (or other fluorochrome)

  • Propidium Iodide (PI) staining solution

  • 1X Annexin V Binding Buffer

  • Flow cytometer

Procedure:

  • Cell Harvesting: Harvest both adherent and suspension cells. For adherent cells, use trypsin-EDTA to detach them.[14]

  • Washing: Wash the cells with cold PBS and centrifuge to pellet the cells.[14]

  • Staining: Resuspend the cell pellet in 1X Annexin V Binding Buffer. Add Annexin V-FITC and gently vortex. Incubate for 15 minutes at room temperature in the dark.[14]

  • PI Staining: Add PI staining solution to the cell suspension immediately before analysis.[14] Do not wash the cells after adding PI.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Viable cells will be negative for both Annexin V and PI. Early apoptotic cells will be Annexin V positive and PI negative. Late apoptotic/necrotic cells will be positive for both Annexin V and PI.

Visualizations

Thalidomide_Mechanism_of_Action Mechanism of Action of this compound cluster_0 Cellular Environment This compound This compound CRBN CRBN This compound->CRBN Binds to E3_Ligase CRL4-CRBN E3 Ligase Complex CRBN->E3_Ligase DDB1 DDB1 DDB1->E3_Ligase CUL4 CUL4 CUL4->E3_Ligase Rbx1 Rbx1 Rbx1->E3_Ligase Neosubstrate Neosubstrate (e.g., Ikaros, Aiolos) E3_Ligase->Neosubstrate Recruits Proteasome Proteasome Neosubstrate->Proteasome Targeted for Degradation Ubiquitin Ubiquitin Ubiquitin->Neosubstrate Ubiquitination Degradation Degraded Neosubstrate Proteasome->Degradation Degrades

Caption: Mechanism of this compound action.

Experimental_Workflow_Dose_Response Workflow for Dose-Response Experiment A 1. Seed Cells in 96-well plate B 2. Prepare Serial Dilutions of this compound A->B C 3. Treat Cells (e.g., 24, 48, 72h) B->C D 4. Add MTT Reagent C->D E 5. Solubilize Formazan Crystals D->E F 6. Measure Absorbance (570 nm) E->F G 7. Analyze Data (Calculate IC50) F->G

Caption: Workflow for a dose-response cell viability assay.

Troubleshooting_Logic Troubleshooting Inconsistent Results Start Inconsistent Results Check1 Check Compound Stability Start->Check1 Sol1 Perform Stability Assay Prepare Fresh Stock Check1->Sol1 Unstable Check2 Review Cell Culture Practice Check1->Check2 Stable Sol1->Check2 Sol2 Standardize Seeding Density & Passage Number Check2->Sol2 Inconsistent Check3 Verify Assay Protocol Check2->Check3 Consistent Sol2->Check3 Sol3 Ensure Consistent Incubation Times & Reagent Addition Check3->Sol3 Inconsistent End Consistent Results Check3->End Consistent Sol3->End

Caption: Logic diagram for troubleshooting inconsistent results.

References

Addressing precipitation of (S)-Thalidomide-4-OH in experimental media

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for (S)-Thalidomide-4-OH. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the experimental use of this compound, with a primary focus on preventing and troubleshooting precipitation in aqueous media.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound precipitating in my experimental media?

A1: this compound, a hydroxylated metabolite of thalidomide, is expected to have low aqueous solubility, a common characteristic of thalidomide and its analogs. Several factors can contribute to its precipitation in experimental media:

  • Low Aqueous Solubility: The parent compound, thalidomide, has a very low aqueous solubility (approximately 50 µg/mL).[1] While the addition of a hydroxyl group can sometimes increase water solubility, the high melting point of 4-hydroxythalidomide (273-275 °C) suggests a stable crystalline structure, which often correlates with poor solubility.

  • "Solvent Shock": When a concentrated stock solution of this compound in an organic solvent (like DMSO) is rapidly diluted into an aqueous medium (e.g., cell culture media, PBS), the compound can crash out of solution. This is due to the rapid change in solvent polarity.

  • pH of the Medium: Thalidomide and its derivatives are susceptible to hydrolysis, particularly at neutral to alkaline pH (pH 7.4).[2][3] Changes in the pH of your experimental media can affect both the stability and solubility of the compound.

  • Temperature Changes: Moving the prepared solution from room temperature to an incubator at 37°C can alter the solubility of the compound, potentially leading to precipitation over time.

  • Interactions with Media Components: Components within complex media, such as salts and proteins, can interact with the compound and reduce its solubility.

Q2: What is the recommended solvent for preparing a stock solution of this compound?

A2: Anhydrous Dimethyl Sulfoxide (DMSO) is the recommended solvent for preparing high-concentration stock solutions of this compound. It has a reported solubility of 10 mg/mL in DMSO.[4] It is crucial to use anhydrous DMSO to avoid introducing water, which can lead to hydrolysis of the compound over time during storage.

Q3: How can I improve the solubility of this compound in my aqueous experimental media?

A3: Several formulation strategies can be employed to enhance the solubility and prevent the precipitation of poorly soluble compounds like this compound:

  • Use of Co-solvents: While DMSO is used for the stock solution, other co-solvents can be part of the final formulation, though their compatibility with the experimental system must be verified.

  • Complexation with Cyclodextrins: Hydroxypropyl-β-cyclodextrin has been shown to significantly increase the aqueous solubility of thalidomide.[1] This approach could be applicable to its hydroxylated metabolites.

  • Preparation of Solid Dispersions: This technique involves dispersing the drug in a carrier matrix at the molecular level, which can enhance solubility and dissolution rates.[5][6]

  • pH Adjustment: Depending on the pKa of the compound, adjusting the pH of the buffer might improve solubility. However, the potential for increased hydrolysis at certain pH levels must be considered.[7]

Q4: What is the mechanism of action of this compound?

A4: this compound, like other thalidomide analogs, functions as a "molecular glue" that modulates the activity of the Cereblon (CRBN) E3 ubiquitin ligase complex.[8] By binding to CRBN, it alters the substrate specificity of the complex, leading to the ubiquitination and subsequent proteasomal degradation of specific proteins known as "neosubstrates."[9] This targeted protein degradation is the basis for its therapeutic effects.

Troubleshooting Guide: Precipitation Issues

This guide provides a systematic approach to identifying and resolving precipitation of this compound during your experiments.

Observation Potential Cause Recommended Solution
Immediate cloudiness or visible precipitate upon adding DMSO stock to aqueous media. "Solvent Shock" : The rapid change in solvent polarity causes the compound to crash out of solution.1. Pre-warm the aqueous medium to 37°C. 2. While gently vortexing or swirling the medium, add the DMSO stock solution dropwise and slowly. 3. Ensure the final DMSO concentration in your experiment is low (typically ≤ 0.5%) and non-toxic to your cells.
A clear solution becomes cloudy or forms a precipitate over time in the incubator. Temperature-dependent solubility : The compound is less soluble at the incubation temperature (e.g., 37°C) than at room temperature. Compound instability : The compound may be degrading at physiological pH and temperature, and the degradation products may be less soluble. Interaction with media components : The compound may slowly interact with salts or proteins in the media.1. Perform a kinetic solubility assay (see Experimental Protocols) to determine the maximum soluble concentration under your specific experimental conditions (media, temperature, time). 2. Reduce the final concentration of this compound in your experiment. 3. Consider preparing fresh working solutions immediately before use and minimizing incubation times if stability is an issue.
Inconsistent or non-reproducible experimental results. Variable precipitation : Inconsistent preparation of working solutions leads to different effective concentrations of the compound in solution between experiments.1. Standardize your protocol for preparing working solutions, paying close attention to the rate of addition of the stock solution and mixing. 2. Visually inspect each prepared solution for any signs of precipitation before adding it to your experimental system. 3. Perform a stability study of the compound in your specific media (see Experimental Protocols).

Troubleshooting Workflow

G start Precipitation Observed check_time When does it occur? start->check_time immediate Immediately upon dilution check_time->immediate Immediate over_time Over time in incubator check_time->over_time Over Time cause_immediate Likely 'Solvent Shock' immediate->cause_immediate cause_over_time Possible Causes: - Low kinetic solubility - Compound instability (hydrolysis) - Media interactions over_time->cause_over_time solution_immediate Improve Dilution Technique: - Pre-warm media - Add stock dropwise with mixing - Lower final DMSO concentration cause_immediate->solution_immediate end_node Clear Solution & Reproducible Results solution_immediate->end_node solution_over_time Investigate & Optimize: 1. Run Kinetic Solubility Assay 2. Run Stability Assay 3. Lower final concentration 4. Prepare fresh solutions cause_over_time->solution_over_time solution_over_time->end_node

A flowchart for troubleshooting precipitation issues.

Quantitative Data Summary

Due to the limited publicly available data for this compound, this table includes data for the parent compound, thalidomide, as a reference point. Researchers should experimentally determine the specific values for this compound in their systems.

Compound Property Value Solvent/Medium Reference
4-Hydroxythalidomide Melting Point273-275 °CN/A[4]
Solubility10 mg/mLDMSO[4]
Solubility12 mg/mLDMF[4]
Thalidomide Aqueous Solubility~50 µg/mLAqueous Solution[1]
Half-life5 to 12 hoursAqueous solution at pH 7.4[2]
Solubility with HP-β-CD1.7 mg/mLAqueous Solution[1]

Experimental Protocols

Protocol 1: Preparation of this compound Working Solution

This protocol is designed to minimize the risk of precipitation when diluting a DMSO stock solution into aqueous media.

Materials:

  • This compound

  • Anhydrous DMSO

  • Target experimental medium (e.g., DMEM + 10% FBS), pre-warmed to 37°C

  • Sterile microcentrifuge tubes or conical tubes

  • Vortex mixer

Procedure:

  • Prepare Stock Solution: Prepare a 10 mM stock solution of this compound in anhydrous DMSO. Ensure the compound is fully dissolved. Store at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

  • Pre-warm Medium: Place a sufficient volume of your experimental medium in a 37°C water bath or incubator until it reaches temperature.

  • Dilution: a. Place the required volume of the pre-warmed medium into a sterile tube. b. While gently vortexing the medium at a low speed, slowly add the required volume of the 10 mM DMSO stock solution drop-by-drop to the side of the tube. c. Continue to vortex gently for another 10-15 seconds to ensure homogeneity.

  • Final Check: Visually inspect the solution against a light source to ensure there is no visible precipitate or cloudiness.

  • Use Immediately: It is recommended to use the freshly prepared working solution immediately to minimize the risk of precipitation over time.

Protocol 2: Kinetic Solubility Assay by Visual Inspection

This assay helps determine the maximum concentration of this compound that can be maintained in your specific experimental medium over a defined period without precipitating.

Materials:

  • 10 mM stock solution of this compound in DMSO

  • Your specific experimental medium, pre-warmed to 37°C

  • Sterile 96-well clear-bottom plate or microcentrifuge tubes

  • Multichannel pipette

  • Incubator at 37°C with 5% CO₂

  • Microscope

Procedure:

  • Prepare Serial Dilutions: In your pre-warmed medium, prepare a series of dilutions of your compound. For example, you can perform a 2-fold serial dilution starting from a high concentration (e.g., 100 µM) down to a low concentration (e.g., ~0.1 µM). Include a vehicle control (medium with the same final DMSO concentration).

  • Incubation: Place the plate or tubes in a 37°C incubator.

  • Visual Inspection: At various time points (e.g., 0, 2, 4, 8, 24 hours), carefully inspect each well or tube for any signs of precipitation. This can be done by eye and confirmed under a microscope.

  • Determine Kinetic Solubility: The highest concentration that remains clear (free of precipitate) at a given time point is the kinetic solubility under those conditions.

Protocol 3: Stability Assessment by LC-MS

This protocol provides a framework for determining the half-life of this compound in your cell culture medium.

Materials:

  • This compound

  • Your specific cell culture medium

  • Incubator (37°C, 5% CO₂)

  • Sterile microcentrifuge tubes

  • Acetonitrile with 0.1% formic acid (or other suitable extraction solvent)

  • LC-MS system

Procedure:

  • Spike the Medium: Prepare a solution of this compound in your pre-warmed cell culture medium at the desired final concentration (e.g., 1 µM).

  • Time Point Zero (T=0): Immediately take an aliquot of the spiked medium. This will be your T=0 sample.

  • Incubation: Place the remaining medium in a sterile, sealed container in the incubator.

  • Collect Time Points: At various time points (e.g., 2, 4, 8, 12, 24 hours), collect aliquots of the incubated medium.

  • Sample Preparation for LC-MS: a. To each aliquot, add 3 volumes of ice-cold acetonitrile with 0.1% formic acid to precipitate proteins. b. Vortex and incubate at -20°C for at least 30 minutes. c. Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C. d. Transfer the supernatant to a new tube for LC-MS analysis.

  • LC-MS Analysis: Analyze the samples to quantify the remaining amount of this compound at each time point.

  • Data Analysis: Plot the concentration of the compound against time to determine its stability profile and calculate its half-life (t½) in your specific cell culture medium.

Signaling Pathway and Workflow Diagrams

This compound Mechanism of Action via Cereblon

G CUL4 Cullin 4 DDB1 DDB1 CUL4->DDB1 RBX1 RBX1 DDB1->RBX1 CRBN Cereblon (CRBN) (Substrate Receptor) DDB1->CRBN Neosubstrate Neosubstrate Protein (e.g., IKZF1/3, SALL4) CRBN->Neosubstrate recruits Compound This compound (Molecular Glue) Compound->CRBN binds to Ub Ubiquitin Neosubstrate->Ub Polyubiquitination Proteasome 26S Proteasome Ub->Proteasome Targeted for Degradation Degradation Degraded Peptides Proteasome->Degradation

Mechanism of this compound-induced protein degradation.
Experimental Workflow for Compound Validation

G start Start: this compound prep_stock Prepare 10 mM Stock in Anhydrous DMSO start->prep_stock solubility_assay Kinetic Solubility Assay in Experimental Media prep_stock->solubility_assay stability_assay Stability Assay (LC-MS) in Experimental Media solubility_assay->stability_assay working_solution Prepare Fresh Working Solution (Below Max Soluble Conc.) stability_assay->working_solution in_vitro_assay Perform In Vitro Experiment (e.g., Cell-based Assay) working_solution->in_vitro_assay data_analysis Data Analysis in_vitro_assay->data_analysis end_node End: Validated Results data_analysis->end_node

A general workflow for validating this compound in vitro.

References

Technical Support Center: Refining Analytical Methods for Thalidomide Metabolite Separation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analytical separation of thalidomide and its metabolites. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the primary metabolites of thalidomide that I should be targeting for analysis?

A1: Thalidomide undergoes biotransformation through two main pathways: non-enzymatic hydrolysis and enzyme-mediated hydroxylation.[1][2] This results in a number of metabolites. The key metabolites to target are the hydroxylated forms, such as 5-hydroxythalidomide and 5'-hydroxythalidomide, as well as various hydrolysis products.[3][4] It's important to note that the metabolic profile can differ between species.[5][6][7]

Q2: What are the most common analytical techniques for separating thalidomide and its metabolites?

A2: High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are the most prevalent and robust methods for the separation and quantification of thalidomide and its metabolites in biological matrices.[8][9][10] For separating the enantiomers of thalidomide, chiral HPLC is necessary.[11][12]

Q3: Why is chiral separation of thalidomide important?

A3: Thalidomide is a racemic mixture of (R)- and (S)-enantiomers.[9][12] The (R)-enantiomer is reported to have sedative effects, while the (S)-enantiomer is associated with teratogenic effects.[12] Although the enantiomers can interconvert in vivo, studying the individual enantiomers and their metabolic fate is crucial for understanding the drug's complex pharmacology and toxicology.[12][13]

Q4: How can I prevent the degradation of thalidomide and its metabolites during sample storage and preparation?

A4: Thalidomide is susceptible to hydrolysis, especially at neutral or alkaline pH.[14] To minimize degradation, it is recommended to acidify biological samples (e.g., plasma, serum) to a low pH (e.g., pH 1.5-2.0) with a citrate buffer immediately after collection and store them at -80°C.[14][15]

Q5: What type of HPLC column is best suited for separating thalidomide and its hydroxylated metabolites?

A5: Reversed-phase C18 columns are commonly and successfully used for the separation of thalidomide and its metabolites.[3][8] Specific column choices can vary, and it is advisable to consult validated methods for recommendations on column dimensions and particle size.[3][10]

Troubleshooting Guides

This section provides solutions to common problems encountered during the HPLC and LC-MS/MS analysis of thalidomide and its metabolites.

HPLC Troubleshooting
Problem Potential Cause(s) Recommended Solution(s)
Poor Peak Shape (Tailing or Fronting) Secondary interactions with the column: Active sites on the column interacting with the analytes.[16]- Modify the mobile phase pH to ensure the analytes are in a single ionic form. - Add a competing base or acid to the mobile phase in small concentrations. - Consider using a different type of column with end-capping to reduce silanol interactions.
Column Overload: Injecting too much sample.[17]- Dilute the sample and reinject. - Use a column with a larger internal diameter or a higher loading capacity.
Contamination of Guard/Analytical Column: Build-up of matrix components.[17]- Replace the guard column. - Flush the analytical column with a strong solvent (e.g., reverse phase flush).[17] If the problem persists, replace the column.
Shifting Retention Times Inconsistent Mobile Phase Composition: Improperly prepared or degraded mobile phase.[17]- Prepare fresh mobile phase daily. - Ensure accurate measurement and mixing of all mobile phase components.
Fluctuations in Column Temperature: Inadequate temperature control.[17]- Use a column oven to maintain a consistent temperature.
Pump Malfunction: Inconsistent flow rate.- Check the pump for leaks and ensure proper sealing.[17] - Purge the pump to remove any air bubbles.[17]
Loss of Resolution Column Degradation: Loss of stationary phase.[16]- Replace the analytical column.
Inappropriate Mobile Phase: The mobile phase is not optimized for the separation.- Adjust the organic modifier concentration. - Change the type of organic modifier (e.g., from acetonitrile to methanol or vice versa). - Modify the pH of the aqueous portion of the mobile phase.
High Backpressure Column or Frit Blockage: Particulate matter from the sample or mobile phase.[18]- Filter all samples and mobile phases before use. - Reverse-flush the column according to the manufacturer's instructions. - If the pressure remains high, the frit may need to be replaced.
System Blockage: Blockage in the tubing or injector.- Systematically disconnect components to isolate the source of the blockage.
LC-MS/MS Troubleshooting
Problem Potential Cause(s) Recommended Solution(s)
Low Signal Intensity / Poor Sensitivity Ion Suppression: Co-eluting matrix components interfering with the ionization of the target analytes.- Improve sample preparation to remove interfering substances (e.g., use solid-phase extraction). - Optimize chromatographic separation to separate analytes from the matrix suppression zone. - Use a deuterated internal standard to compensate for matrix effects.
Incorrect MS/MS Transitions: Suboptimal precursor and product ion selection.- Re-optimize the MRM transitions for thalidomide and its metabolites by infusing a standard solution.
Inefficient Ionization: Suboptimal source parameters (e.g., temperature, gas flow, voltage).- Perform a source optimization using a standard solution of the analytes.
Inconsistent Results Matrix Effects: Variable ion suppression or enhancement between samples.- Implement a robust internal standard strategy. - Evaluate different sample extraction techniques to minimize matrix effects.
Carryover: Analyte from a previous injection appearing in the current chromatogram.- Optimize the wash solvent and increase the wash volume/time in the autosampler program. - Inject a blank sample after a high-concentration sample to check for carryover.

Experimental Protocols

Protocol 1: LC-MS/MS Method for Simultaneous Determination of Thalidomide, 5-hydroxythalidomide, and 5'-hydroxythalidomide in Human Plasma[3]
  • Sample Preparation:

    • To 100 µL of human plasma, add an internal standard (e.g., umbelliferone).

    • Perform a liquid-liquid extraction with ethyl acetate.

    • Evaporate the organic layer to dryness.

    • Reconstitute the residue in the mobile phase.

  • Chromatographic Conditions:

    • Column: BETASIL C18 (4.6 x 150 mm, 5 µm)

    • Mobile Phase: Methanol:water with 0.1% formic acid (70:30, v/v)

    • Flow Rate: 0.5 mL/min

    • Mode: Isocratic

  • Mass Spectrometric Detection:

    • Ionization Mode: Atmospheric Pressure Chemical Ionization (APCI)

    • Detection: Triple quadrupole mass spectrometer

    • MRM Transitions:

      • Thalidomide: m/z 259.1 → 186.1

      • 5-hydroxythalidomide: m/z 273.2 → 161.3

      • 5'-hydroxythalidomide: m/z 273.2 → 146.1

      • Umbelliferone (IS): m/z 163.1 → 107.1

Protocol 2: Chiral HPLC Method for Separation of Thalidomide Enantiomers[15]
  • Sample Preparation:

    • Stabilize serum or tissue homogenate samples by buffering with citrate-phosphate buffer (pH 2, 0.2M).

    • Extract the thalidomide enantiomers with diethyl ether.

    • Evaporate the ether and reconstitute in the mobile phase.

  • Chromatographic Conditions:

    • Column: Vancomycin stationary phase

    • Mobile Phase: 14% acetonitrile in 20 mM ammonium formate (pH 5.4)

    • Detection: UV at 220 nm

    • Internal Standard: Phenacetin

Quantitative Data Summary

The following tables summarize quantitative data from published analytical methods for thalidomide and its metabolites.

Table 1: LC-MS/MS Method Validation Parameters [3][8]

ParameterThalidomide5-hydroxythalidomide5'-hydroxythalidomide
Linearity Range (ng/mL) 10.0 - 2000.0[3]0.2 - 50.0[3]1.0 - 200.0[3]
Lower Limit of Quantification (LLOQ) (ng/mL) 2[8]0.2[3]1.0[3]
Intra-day Precision (%RSD) 6.8 - 13.5[8]< 15[19]< 15[19]
Inter-day Precision (%RSD) 4.3 - 5.0[8]< 15[19]< 15[19]
Accuracy (%RE) 2.0 - 3.5[8]Not specifiedNot specified
Extraction Recovery (%) 92.1 - 95.3[8]Not specifiedNot specified

Table 2: Pharmacokinetic Parameters of Thalidomide in Healthy Volunteers (200 mg oral dose) [8]

ParameterValue (Mean ± SD)
Cmax (µg/mL) 2.40 ± 0.26
tmax (h) 2.40 ± 0.32
AUC₀₋∞ (µg·h/mL) 21.62 ± 4.01
t₁/₂ (h) 6.18 ± 0.84

Visualizations

Thalidomide_Metabolism Thalidomide Thalidomide Hydrolysis Hydrolysis Thalidomide->Hydrolysis Non-enzymatic Hydroxylation Hydroxylation Thalidomide->Hydroxylation CYP-mediated Hydrolysis_Products Hydrolysis Products Hydrolysis->Hydrolysis_Products Hydroxylated_Metabolites 5-hydroxythalidomide 5'-hydroxythalidomide Hydroxylation->Hydroxylated_Metabolites

Caption: Metabolic pathways of thalidomide.

Analytical_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Sample_Collection Biological Sample Collection (Plasma, Serum) Acidification Acidification (pH 2) Sample_Collection->Acidification Extraction Liquid-Liquid or Solid-Phase Extraction Acidification->Extraction Evaporation Evaporation Extraction->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution HPLC HPLC Separation (C18 Column) Reconstitution->HPLC MS Mass Spectrometry (MRM Detection) HPLC->MS Data_Analysis Data Analysis and Quantification MS->Data_Analysis

Caption: A typical analytical workflow for thalidomide metabolite analysis.

References

Technical Support Center: Enhancing the In Vivo Efficacy of (S)-Thalidomide-4-OH

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information, troubleshooting guides, and frequently asked questions (FAQs) for conducting in vivo experiments with (S)-Thalidomide-4-OH. As a hydroxylated metabolite of thalidomide, its efficacy can be influenced by a variety of experimental factors. This guide aims to address potential challenges and provide standardized protocols to improve experimental outcomes.

Disclaimer: Specific in vivo efficacy and pharmacokinetic data for this compound are limited in publicly available literature. Much of the information provided is extrapolated from studies on its parent compound, thalidomide, and other analogs. Researchers should consider this as a foundational guide and perform necessary optimizations for their specific experimental context.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: The proposed mechanism of action for this compound, similar to thalidomide, involves binding to the Cereblon (CRBN) protein.[1][2] This interaction modulates the activity of the Cullin-4 RING E3 ubiquitin ligase complex (CRL4-CRBN), leading to the ubiquitination and subsequent proteasomal degradation of specific "neosubstrate" proteins.[1][2] This targeted protein degradation is believed to underlie its anti-angiogenic, immunomodulatory, and anti-cancer effects. The (S)-enantiomer of thalidomide exhibits a significantly higher binding affinity for CRBN compared to the (R)-enantiomer.[2]

Q2: Why is there a focus on the (S)-enantiomer of 4-Hydroxythalidomide?

A2: For thalidomide, the (S)-enantiomer is considered the more biologically active form, responsible for both its therapeutic effects and its teratogenic properties.[3] It is hypothesized that this stereospecificity extends to its metabolites. However, it is crucial to note that thalidomide enantiomers can interconvert in vivo, a phenomenon that may also apply to its metabolites.[3]

Q3: What are the known "neosubstrates" targeted for degradation by thalidomide and its metabolites?

A3: For thalidomide and its better-known derivatives like lenalidomide and pomalidomide, key neosubstrates include the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3), as well as casein kinase 1 alpha (CK1α).[2][4] Recent research has identified the promyelocytic leukemia zinc finger (PLZF) protein as a neosubstrate for 5-hydroxythalidomide, a related metabolite, linking it to teratogenicity.[1][5][6] The specific neosubstrate profile of this compound is an active area of research.

Q4: How does the in vivo metabolism of thalidomide affect the availability of this compound?

A4: The formation of hydroxylated metabolites of thalidomide is species-dependent.[7][8] Studies have shown that the proportion of hydroxylated metabolites is higher in mice than in rabbits and may be undetectable in patients.[7][8] This highlights the importance of selecting an appropriate animal model for preclinical studies and the potential for significant differences in pharmacokinetics and efficacy between species.

Q5: What are the main challenges in achieving optimal in vivo efficacy with this compound?

A5: Key challenges include poor aqueous solubility, which can lead to low bioavailability, rapid metabolism and clearance, and potential off-target effects.[4] Furthermore, the interconversion of enantiomers in vivo can complicate the interpretation of results.[3]

Troubleshooting Guide for In Vivo Experiments

Observed Problem Potential Cause(s) Suggested Solution(s)
Low or variable drug exposure (AUC) in plasma. Poor solubility and absorption of the compound.Optimize the formulation. Consider using solubility enhancers such as cyclodextrins, or formulating as a nanoemulsion or nanoparticle suspension.[9][10][11]
Rapid metabolism in the selected animal model.Characterize the metabolic profile in the chosen species. If metabolism is too rapid, consider using a different animal model or co-administering a metabolic inhibitor (with appropriate controls and justification).[7][8]
Inconsistent anti-tumor efficacy or other biological effects. Suboptimal dosing regimen (dose and frequency).Conduct a dose-response study to determine the optimal therapeutic window. Consider more frequent administration if the compound has a short half-life.
Inappropriate animal model.Ensure the chosen animal model is relevant to the disease being studied and is known to metabolize thalidomide in a way that is comparable to humans, if that is the intended translational path.[7][8]
Variability in tumor engraftment or disease induction.Standardize procedures for tumor cell implantation or disease induction to minimize inter-animal variability.
Observed toxicity or adverse effects (e.g., weight loss, lethargy). Off-target effects of the compound.Reduce the dose or dosing frequency. Monitor animal health closely and establish clear endpoints for humane euthanasia if severe toxicity is observed.
Vehicle-related toxicity.Run a vehicle-only control group to assess the tolerability of the formulation components.
Difficulty in correlating in vitro and in vivo results. Differences in metabolic activation between in vitro and in vivo systems.Some studies suggest that thalidomide requires metabolic activation to exert its anti-angiogenic effects.[12] Consider using liver microsomes in in vitro assays to better mimic in vivo metabolism.
Poor tumor penetration of the compound.Assess drug concentration in tumor tissue in addition to plasma. Formulation strategies like nanoparticles may improve tumor targeting.[10][11]

Quantitative Data Summary

Due to the limited availability of specific quantitative data for this compound, the following tables summarize relevant pharmacokinetic and efficacy data for thalidomide and its analogs to provide a comparative context.

Table 1: Comparative Pharmacokinetics of Thalidomide in Different Species

Species Dose Route Mean Elimination Half-life (t½) Mean Area Under the Curve (AUC) Reference
Mice2 mg/kgp.o.0.5 hours4 µmol/L·hour[7][8]
Rabbits2 mg/kgp.o.2.2 hours8 µmol/L·hour[7][8]
Multiple Myeloma Patients200 mgp.o.7.3 hours81 µmol/L·hour[7][8]

Table 2: In Vivo Efficacy of Thalidomide Analogs in a Mouse Xenograft Model

Compound Dose Effect on Tumor Growth Effect on Microvessel Density Reference
Thalidomide50 mg/kg/daySuppressionDecreased[13]
IMiDs (analogs)50 mg/kg/daySignificantly more potent suppression than thalidomideDecreased[13]

Experimental Protocols

Protocol 1: In Vivo Anti-Tumor Efficacy in a Subcutaneous Xenograft Mouse Model

This protocol provides a general framework for assessing the anti-tumor efficacy of this compound. Specific parameters such as cell line, mouse strain, and dosing regimen should be optimized for the specific research question.

1. Cell Culture and Animal Model:

  • Culture a relevant human cancer cell line (e.g., a multiple myeloma or prostate cancer cell line) under standard conditions.
  • Use immunodeficient mice (e.g., NOD/SCID or nude mice) of 6-8 weeks of age.

2. Tumor Implantation:

  • Harvest cancer cells during their logarithmic growth phase and resuspend in a suitable medium (e.g., PBS or Matrigel) at a concentration of 1-5 x 10^7 cells/mL.
  • Inject 100-200 µL of the cell suspension subcutaneously into the flank of each mouse.

3. Tumor Growth Monitoring and Treatment Initiation:

  • Monitor tumor growth by measuring tumor dimensions with calipers every 2-3 days.
  • Calculate tumor volume using the formula: Volume = (Length x Width²) / 2.
  • When tumors reach a predetermined size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.

4. Formulation and Administration of this compound:

  • Prepare the formulation of this compound. A common vehicle for poorly soluble compounds is a mixture of DMSO, PEG300, and saline.
  • Administer the compound via the desired route (e.g., intraperitoneal injection or oral gavage) at the predetermined dose and schedule. The control group should receive the vehicle only.

5. Efficacy and Toxicity Monitoring:

  • Continue to measure tumor volumes and body weights of the mice regularly.
  • At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., immunohistochemistry for proliferation and angiogenesis markers).

Protocol 2: In Vivo Anti-Angiogenesis Assay (Zebrafish Model)

The zebrafish embryo model is a rapid and effective system for preliminary in vivo screening of anti-angiogenic compounds.

1. Zebrafish Maintenance and Embryo Collection:

  • Maintain adult zebrafish under standard conditions.
  • Collect freshly fertilized embryos and raise them in embryo medium.

2. Compound Exposure:

  • At 24 hours post-fertilization (hpf), dechorionate the embryos.
  • Place embryos in a multi-well plate and expose them to varying concentrations of this compound dissolved in the embryo medium (with a low percentage of DMSO as a co-solvent). Include a vehicle control group.

3. Analysis of Angiogenesis:

  • At 48-72 hpf, anesthetize the embryos.
  • Visualize the intersegmental vessels (ISVs) using a fluorescent microscope (if using a transgenic line with fluorescently labeled vasculature, e.g., Tg(fli1:EGFP)) or by whole-mount alkaline phosphatase staining.
  • Quantify the extent of ISV growth and sprouting. A significant reduction in ISV length or number compared to the control group indicates anti-angiogenic activity.

Visualizations

Signaling Pathways and Experimental Workflows

cluster_0 Mechanism of Action S_Thalidomide_4_OH This compound CRBN Cereblon (CRBN) S_Thalidomide_4_OH->CRBN Binds to CRL4 CRL4 E3 Ubiquitin Ligase Complex CRBN->CRL4 Forms complex with Neosubstrates Neosubstrates (e.g., IKZF1, IKZF3, PLZF) CRL4->Neosubstrates Ubiquitinates Proteasome Proteasome Neosubstrates->Proteasome Targeted for Degradation Protein Degradation Proteasome->Degradation Biological_Effects Anti-Angiogenic & Immunomodulatory Effects Degradation->Biological_Effects Leads to

Caption: Mechanism of this compound action via CRBN-mediated protein degradation.

cluster_1 In Vivo Xenograft Workflow Cell_Culture 1. Cancer Cell Culture Tumor_Implantation 2. Subcutaneous Implantation in Mice Cell_Culture->Tumor_Implantation Tumor_Growth 3. Monitor Tumor Growth Tumor_Implantation->Tumor_Growth Randomization 4. Randomize Mice into Groups Tumor_Growth->Randomization Treatment 5. Administer this compound or Vehicle Randomization->Treatment Monitoring 6. Monitor Tumor Volume and Animal Health Treatment->Monitoring Analysis 7. Euthanize and Analyze Tumors Monitoring->Analysis

Caption: Workflow for an in vivo anti-tumor efficacy study.

cluster_2 Troubleshooting Logic Problem Problem Observed e.g., Low Efficacy Cause_Solubility Potential Cause Poor Solubility/Bioavailability Problem->Cause_Solubility Cause_Metabolism Potential Cause Rapid Metabolism Problem->Cause_Metabolism Solution_Formulation Solution Optimize Formulation (e.g., nanoemulsion) Cause_Solubility->Solution_Formulation Solution_Model Solution Change Animal Model or Adjust Dose Cause_Metabolism->Solution_Model

Caption: A simplified troubleshooting decision tree for in vivo experiments.

References

Technical Support Center: Troubleshooting PROTAC Experiments with (S)-Thalidomide-4-OH

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with PROTACs utilizing (S)-Thalidomide-4-OH and its derivatives to recruit the Cereblon (CRBN) E3 ubiquitin ligase.

Troubleshooting Guide

This section addresses specific issues that may be encountered during your PROTAC experiments in a question-and-answer format.

Issue 1: No or Low Degradation of the Target Protein

Question: My PROTAC, which uses this compound, is not showing any degradation of my target protein, or the degradation is very weak. What are the possible causes and how can I troubleshoot this?

Answer:

Lack of target protein degradation is a common issue in PROTAC experiments. The problem can originate from the PROTAC molecule itself, the cellular environment, or the experimental setup. Here is a step-by-step guide to troubleshoot this issue.

Initial Checks:

  • PROTAC Integrity and Purity: Confirm the chemical structure, purity (>95%), and stability of your PROTAC.[1] Degradation during storage or in the experimental medium can significantly impact its activity.[1]

  • E3 Ligase Expression: Verify that your cell line expresses sufficient levels of Cereblon (CRBN), the E3 ligase recruited by thalidomide and its derivatives.[1][2] Low CRBN expression is a frequent reason for the failure of thalidomide-based PROTACs.[1][2]

  • Target Protein Expression: Ensure that your target protein is expressed in the chosen cell line at a detectable level.

dot

start Start: No/Low Target Degradation check_protac 1. Verify PROTAC Integrity & Purity start->check_protac check_crbn 2. Confirm CRBN Expression in Cell Line check_protac->check_crbn check_permeability 3. Assess Cell Permeability & Target Engagement check_crbn->check_permeability check_ternary 4. Evaluate Ternary Complex Formation check_permeability->check_ternary Permeable? optimize_linker 7. Redesign/Optimize PROTAC Linker check_permeability->optimize_linker No check_ubiquitination 5. Test for Target Ubiquitination check_ternary->check_ubiquitination Complex Forms? check_ternary->optimize_linker No check_proteasome 6. Confirm Proteasome Activity check_ubiquitination->check_proteasome Ubiquitinated? check_ubiquitination->optimize_linker No check_proteasome->optimize_linker Active? success Degradation Achieved check_proteasome->success No (Inhibition Confirmed) optimize_linker->success

Caption: Troubleshooting workflow for low PROTAC efficiency.[2]

Possible Causes and Solutions:

Possible Cause Suggested Solution
Poor Cell Permeability Due to their size, PROTACs can have poor cell permeability.[2] Use a Cellular Thermal Shift Assay (CETSA) or NanoBRET™ Target Engagement Assay to confirm target engagement within the cell.[2]
Ineffective Ternary Complex Formation The PROTAC may not be effectively bringing the target protein and CRBN together. Assess ternary complex formation using biophysical assays like TR-FRET, AlphaLISA, or co-immunoprecipitation (Co-IP).[3][4][5]
Suboptimal Linker Length The linker length and composition are critical for productive ternary complex formation.[6][7] A linker that is too short can cause steric hindrance, while a linker that is too long can lead to an unstable complex.[6] Synthesize and test a series of PROTACs with varying linker lengths.[8]
"Hook Effect" At high concentrations, PROTACs can form non-productive binary complexes (PROTAC-target or PROTAC-CRBN) instead of the productive ternary complex, leading to reduced degradation.[2][9] Perform a dose-response experiment with a wide range of concentrations (e.g., 0.1 nM to 10 µM) to identify the optimal concentration for degradation.[2]
Inefficient Ubiquitination Even if a ternary complex forms, it may not be in a conformation that allows for efficient ubiquitination of the target protein. Perform an in-cell ubiquitination assay to see if your target is being ubiquitinated upon PROTAC treatment.[2]
Proteasome Inhibition The proteasome may be inhibited in your experimental system. Co-treat cells with your PROTAC and a proteasome inhibitor (e.g., MG132).[9] If degradation is blocked, this confirms a proteasome-dependent mechanism.[9]
Rapid PROTAC Metabolism Your PROTAC molecule may be unstable and rapidly metabolized in the cell culture medium or within the cells.[10] Use LC-MS/MS to measure the stability of your PROTAC over time in your experimental conditions.[10]

Issue 2: Significant Off-Target Protein Degradation

Question: My proteomics data shows that my this compound-based PROTAC is degrading other proteins in addition to my intended target. How can I address this?

Answer:

Off-target effects are a known challenge with thalidomide-based PROTACs, primarily due to the recruitment of "neosubstrates" by the CRBN E3 ligase.[8][11]

Known Neosubstrates of CRBN:

  • Transcription Factors: Ikaros (IKZF1) and Aiolos (IKZF3) are well-characterized neosubstrates.[11] Their degradation is responsible for the immunomodulatory effects of thalidomide and its analogs.[11]

  • SALL4: This transcription factor is a critical mediator of the teratogenic effects of thalidomide.[8][11]

  • Zinc Finger Proteins (ZFPs): A broader class of proteins that can be degraded by pomalidomide-based PROTACs.[11][12]

Troubleshooting Steps:

Possible Cause Suggested Solution
Degradation of Known Neosubstrates The thalidomide moiety itself is causing the degradation of proteins like IKZF1 and IKZF3.[8] Perform a Western blot to confirm the degradation of these specific neosubstrates.[8]
High PROTAC Concentration Higher concentrations can lead to increased off-target effects.[9] Perform a dose-response experiment to find the lowest effective concentration that degrades your target protein without significantly affecting off-targets.[9]
Promiscuous Binding of the Target Ligand The "warhead" of your PROTAC may be binding to other proteins with similar binding pockets. If your warhead is a kinase inhibitor, perform a broad kinase screen to assess its selectivity.[8]
Linker-Induced Off-Target Effects The linker itself might contribute to non-specific binding. Synthesize and test PROTACs with different linker compositions and attachment points.[8]
Downstream Effects of On-Target Degradation The degradation of your target protein might be affecting the stability of its binding partners or downstream signaling pathways.[9] Conduct a time-course proteomics experiment to differentiate between direct and indirect effects.[9]

Control Experiments to Confirm On-Target Effects:

  • Non-degrading Control: Synthesize an inactive version of your PROTAC, for example, by using an epimer of the thalidomide ligand that does not bind to CRBN.[9] This control should still bind the target protein but not induce its degradation.[9]

  • Rescue Experiments: Overexpress a degradation-resistant mutant of your target protein.[9] If the observed phenotype is reversed, it strongly suggests the effect is due to the degradation of the intended target.[9]

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for a PROTAC using this compound?

A1: this compound is a derivative of thalidomide used as a ligand to recruit the E3 ubiquitin ligase Cereblon (CRBN).[] A PROTAC using this moiety is a heterobifunctional molecule with three components: a ligand for the protein of interest (POI), a linker, and the this compound ligand for CRBN.[8][14] By simultaneously binding to the POI and CRBN, the PROTAC forms a ternary complex.[14][15] This proximity allows CRBN to transfer ubiquitin molecules to the POI, marking it for degradation by the 26S proteasome.[14][15] The PROTAC molecule is not degraded in this process and can act catalytically.[14]

dot

PROTAC PROTAC (this compound based) TernaryComplex Ternary Complex (POI-PROTAC-CRBN) PROTAC->TernaryComplex POI Target Protein (POI) POI->TernaryComplex CRBN CRBN E3 Ligase CRBN->TernaryComplex Ubiquitination Poly-ubiquitination of POI TernaryComplex->Ubiquitination Ubiquitin Transfer Proteasome 26S Proteasome Ubiquitination->Proteasome Recognition Degradation Degraded POI Proteasome->Degradation Degradation start Start cell_treatment 1. Cell Treatment with PROTAC (Dose-Response) start->cell_treatment cell_lysis 2. Cell Lysis & Protein Extraction cell_treatment->cell_lysis protein_quant 3. Protein Quantification (BCA/Bradford) cell_lysis->protein_quant sds_page 4. SDS-PAGE & Membrane Transfer protein_quant->sds_page immunoblot 5. Immunoblotting (Primary & Secondary Antibodies) sds_page->immunoblot detection 6. Chemiluminescent Detection immunoblot->detection analysis 7. Data Analysis (DC50 & Dmax Calculation) detection->analysis end End analysis->end

References

Technical Support Center: Establishing Controls for (S)-Thalidomide-4-OH Variability

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with (S)-Thalidomide-4-OH. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimentation, ensuring greater control over the variability of this critical compound.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a hydroxylated metabolite of Thalidomide. It functions as a Cereblon (CRBN) ligand.[1] CRBN is a substrate receptor of the Cullin 4-RING E3 ubiquitin ligase complex (CRL4). By binding to CRBN, this compound acts as a "molecular glue," inducing the ubiquitination and subsequent proteasomal degradation of specific proteins not normally targeted by this E3 ligase. These targeted proteins are often referred to as "neosubstrates."

Q2: What are the main factors contributing to the variability of this compound in experimental settings?

The primary sources of variability for this compound, much like its parent compound thalidomide, stem from its chemical instability. Key factors include:

  • pH-dependent hydrolysis: The glutarimide and phthalimide rings of the thalidomide structure are susceptible to hydrolysis, which is significantly influenced by the pH of the solution. This degradation is accelerated under basic conditions.

  • Temperature: Higher temperatures can increase the rate of hydrolysis and other degradation reactions. For optimal stability, storage at low temperatures is recommended.

  • Racemization: Thalidomide and its derivatives can undergo chiral inversion in solution, converting between the (S) and (R) enantiomers. This process is also influenced by pH and temperature.[2]

  • Matrix Effects: In biological samples, enzymes and other components can contribute to the degradation or alteration of the compound.

Q3: How should this compound be stored to ensure its stability?

To minimize degradation, this compound should be stored as a dry powder at -20°C for long-term storage (up to 3 years) or at 4°C for shorter periods (up to 2 years). If in solution, it should be stored at -80°C for up to 6 months or at -20°C for up to 1 month.[1] It is advisable to prepare fresh solutions for each experiment whenever possible.

Troubleshooting Guide

Issue 1: Inconsistent or unexpected biological activity.

Possible Cause 1: Degradation of this compound due to improper pH or temperature.

  • Recommendation: Ensure that all buffers and media used in your experiments are within a pH range where the compound is most stable. For thalidomide, hydrolysis is rapid at pH levels greater than 6.[3] While specific data for the 4-OH metabolite is limited, a similar pH sensitivity should be assumed. Maintain a consistent temperature throughout your experiments and avoid repeated freeze-thaw cycles of stock solutions.

Possible Cause 2: Chiral inversion leading to a mixture of enantiomers.

  • Recommendation: Be aware that this compound can interconvert to its (R)-enantiomer in solution.[2] The rate of this racemization is dependent on pH and temperature. If the biological activity you are studying is stereospecific, it is crucial to use freshly prepared solutions and consider the potential for the presence of the other enantiomer. Chiral HPLC analysis can be used to determine the enantiomeric purity of your compound over the course of the experiment.

Issue 2: Poor or irreproducible results in analytical quantification (HPLC/LC-MS).

Possible Cause 1: On-column degradation during HPLC analysis.

  • Recommendation: High temperatures during HPLC can cause degradation of thalidomide and its analogs. The choice of stationary phase can also have a significant impact; for instance, polystyrene divinylbenzene columns have been shown to cause minimal degradation at high temperatures compared to other column types.[4]

Possible Cause 2: Ion suppression or enhancement in LC-MS analysis.

  • Recommendation: Biological matrices can contain components that interfere with the ionization of this compound in the mass spectrometer source. To mitigate this, ensure adequate sample cleanup, such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE). The use of a stable isotope-labeled internal standard is also highly recommended for accurate quantification.

Possible Cause 3: Poor peak shape or resolution in chiral HPLC.

  • Recommendation: Peak tailing in chiral separations can be caused by secondary interactions with the stationary phase. For basic compounds, adding a basic modifier like diethylamine (DEA) to the mobile phase can improve peak shape. Conversely, for acidic compounds, an acidic modifier like trifluoroacetic acid (TFA) may be beneficial. Temperature also plays a crucial role in chiral recognition, and optimizing the column temperature can significantly improve resolution.[5]

Data Presentation

Table 1: Stability of Thalidomide under Various Conditions

CompoundpHTemperature (°C)Half-lifeReference
Thalidomide7.437~8.7 hours[6]
(S)-Thalidomide (Racemization)6.183731.8 hours[2]
(S)-Thalidomide (Racemization)7.783729.9 hours[2]

Experimental Protocols

Protocol 1: General Method for Chiral HPLC Analysis of this compound

This protocol provides a general starting point for the chiral separation of thalidomide and its hydroxylated metabolites. Optimization will be required for specific instrumentation and experimental conditions.

  • Column: A polysaccharide-based chiral stationary phase (CSP) such as Chiralpak AD or Lux i-Amylose-3 (250 x 4.6 mm, 5 µm).[3][7]

  • Mobile Phase: A polar organic mobile phase is often effective. A good starting point is Acetonitrile with 0.1% Diethylamine.[7]

  • Flow Rate: 1.0 mL/min.[7]

  • Injection Volume: 10 µL.

  • Detection: UV at 220 nm or 254 nm.[7][8]

  • Column Temperature: Maintain a constant temperature, typically between 20°C and 40°C. Optimization of temperature is recommended to improve resolution.

  • Sample Preparation: Dissolve the sample in the mobile phase or a compatible solvent. Ensure samples are filtered before injection. For biological matrices, perform a liquid-liquid or solid-phase extraction. To prevent hydrolysis during storage and work-up, acidify the samples.[8]

Protocol 2: Proposed Synthesis of this compound

This proposed synthesis is adapted from established methods for thalidomide synthesis and would require optimization.

  • Step 1: Synthesis of N-Phthaloyl-(L)-Glutamic Acid. This step would need to be modified to use a starting material that will result in the 4-hydroxy final product, such as 3-hydroxyphthalic anhydride.

  • Step 2: Cyclization to form the Glutarimide Ring. The N-protected glutamic acid derivative is then cyclized to form the glutarimide ring. A common method involves reacting with a dehydrating agent such as acetic anhydride or using a carbodiimide coupling agent.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent or by column chromatography.

Note: The synthesis of chiral molecules requires careful control of reaction conditions to avoid racemization. The use of chiral starting materials and mild reaction conditions is crucial.

Mandatory Visualizations

Signaling Pathway

thalidomide_pathway Cereblon-Mediated Protein Degradation Pathway cluster_crl4 CRL4-CRBN E3 Ubiquitin Ligase Complex cluster_ubiquitination Ubiquitination Cascade CRBN Cereblon (CRBN) DDB1 DDB1 CRBN->DDB1 Neosubstrate Neosubstrate (e.g., SALL4, p63) CRBN->Neosubstrate recruits CUL4 Cullin 4 DDB1->CUL4 RBX1 RBX1 CUL4->RBX1 E1 E1 Activating Enzyme E2 E2 Conjugating Enzyme E1->E2 E2->CRBN E2->Neosubstrate transfers Ub Ub Ubiquitin Ub->E1 Thalidomide This compound Thalidomide->CRBN binds PolyUb Polyubiquitin Chain Neosubstrate->PolyUb is polyubiquitinated Proteasome 26S Proteasome PolyUb->Proteasome targeted to Degradation Degraded Peptides Proteasome->Degradation degrades into

Caption: Cereblon-mediated protein degradation by this compound.

Experimental Workflow

experimental_workflow Workflow for Chiral HPLC Analysis start Start sample_prep Sample Preparation (Dissolution/Extraction) start->sample_prep filtration Sample Filtration (0.45 µm filter) sample_prep->filtration hplc_injection HPLC Injection filtration->hplc_injection separation Chiral Separation on CSP Column hplc_injection->separation detection UV Detection separation->detection data_analysis Data Analysis (Peak Integration, Quantification) detection->data_analysis end End data_analysis->end

Caption: A typical experimental workflow for chiral HPLC analysis.

References

Technical Support Center: (S)-Thalidomide-4-OH-Based Assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with (S)-Thalidomide-4-OH. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments involving this crucial Cereblon (CRBN) E3 ubiquitin ligase ligand.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in assays?

This compound is the biologically active S-enantiomer of 4-hydroxythalidomide, a metabolite of thalidomide. It is a potent ligand for the Cereblon (CRBN) protein, which is a substrate receptor for the Cullin-4 RING E3 ubiquitin ligase (CRL4^CRBN^) complex.[1] In research, it is frequently used as a key component in Proteolysis Targeting Chimeras (PROTACs), where it functions to recruit the CRBN E3 ligase to a specific protein of interest, leading to its ubiquitination and subsequent degradation.[1]

Q2: What is the significance of using the (S)-enantiomer specifically?

Thalidomide exists as two enantiomers, (R)- and (S)-thalidomide. The (S)-enantiomer exhibits a significantly higher binding affinity for Cereblon compared to the (R)-enantiomer and is primarily responsible for the neosubstrate degradation activity.[2][3] However, it is critical to remember that the enantiomers can rapidly interconvert in vivo and in aqueous solutions, a process known as racemization.[2][3] This means that even when starting with pure this compound, the (R)-enantiomer will be present in the assay over time.

Q3: How stable is this compound in solution and under typical assay conditions?

The stability of this compound, like its parent compound thalidomide, is influenced by several factors:

  • pH: Hydrolysis of the glutarimide and phthalimide rings is pH-dependent, with degradation increasing at neutral to alkaline pH.[4][5] For storage of stock solutions and in biological samples, acidification (e.g., with citrate-phosphate buffer to pH 2) has been shown to improve stability.[6]

  • Temperature: Higher temperatures accelerate the rate of hydrolysis.[4] Stock solutions should be stored at -20°C or -80°C.[7]

  • Light Exposure: It is advisable to minimize light exposure to prevent potential photodegradation.[4]

For cellular assays, it is recommended to prepare fresh dilutions of the compound from a frozen stock for each experiment to minimize degradation.

Troubleshooting Guides

Section 1: Analyte Quantification (LC-MS/MS)

Q: I am seeing inconsistent or no signal for this compound in my LC-MS/MS analysis. What are the possible causes and solutions?

Possible CauseTroubleshooting Steps
Degradation during sample preparation Ensure samples (plasma, cell lysates) are immediately acidified and chilled after collection to prevent hydrolysis.[6] Use a validated extraction protocol, such as liquid-liquid extraction with ether-dichloromethane or ethyl acetate.[8][9]
Poor ionization Use a mobile phase containing an additive like formic acid (e.g., 0.1%) to promote protonation and improve signal in positive electrospray ionization (ESI) mode.[8][9]
Matrix effects Spiking known concentrations of the analyte into a blank matrix (e.g., plasma from an untreated source) can help assess ion suppression or enhancement. If significant matrix effects are observed, consider a more rigorous sample cleanup method or the use of a stable isotope-labeled internal standard.
Incorrect MRM transitions For hydroxylated thalidomide metabolites, the precursor-to-product ion transition for quantification is typically m/z 273.2 → 161.3 or 273.2 → 146.1.[9] Verify these with a pure standard.
Section 2: Cellular Assays (e.g., Degradation, Viability)

Q: My this compound-based PROTAC is showing lower than expected degradation of the target protein. What should I check?

Possible CauseTroubleshooting Steps
Compound instability in media The half-life of thalidomide derivatives can be short in physiological pH (7.4) of cell culture media.[4] Prepare fresh dilutions from a DMSO stock for each experiment. Minimize the incubation time if possible, or perform a time-course experiment to assess compound stability.
Low cell permeability While hydroxylation can sometimes affect permeability, ensure that the overall PROTAC design is optimized for cell entry. If permeability is a suspected issue, consider using cell lines with known differences in transporter expression or performing a cellular uptake assay.
Poor solubility/precipitation High concentrations of hydrophobic PROTACs can precipitate in aqueous media. Visually inspect the media for any precipitate. Reduce the final concentration or use a co-solvent like DMSO (typically ≤0.5% to avoid toxicity).[10]
Issues with the E3 ligase machinery Confirm that the cell line expresses sufficient levels of CRBN. CRBN knockdown or knockout cells can serve as a negative control. Ensure the proteasome is active; co-treatment with a proteasome inhibitor (e.g., MG132) should rescue the degradation of the target protein.
Section 3: In Vitro Binding Assays (e.g., TR-FRET, FP)

Q: I am getting a low signal or inconsistent results in my Cereblon binding assay.

Possible CauseTroubleshooting Steps
Incorrect buffer composition Ensure the assay buffer is at the optimal pH and contains necessary components as specified by the assay kit or protocol. Avoid buffers that may interfere with the fluorescent signal.
DMSO concentration is too high High concentrations of DMSO (>5%) can negatively impact TR-FRET assay performance.[10] Keep the final DMSO concentration in the assay low and consistent across all wells.
Protein aggregation or degradation Use purified, high-quality recombinant CRBN protein. Ensure proper storage and handling to prevent aggregation or degradation.
Fluorescent probe issues If using a fluorescently labeled thalidomide analog, ensure it has not degraded. Store it protected from light. Titrate the probe to determine the optimal concentration for the assay window.

Quantitative Data Summary

Table 1: Cereblon Binding Affinities of Thalidomide and its Analogs

CompoundAssay TypeBinding Constant (IC₅₀)Reference
ThalidomideTR-FRET7.8 ± 0.3 µM[11]
ThalidomideTR-FRET17.4 - 27.2 nM*[10]
LenalidomideTR-FRET~1.5 µM[10]
PomalidomideTR-FRET~1.2 µM[10]

*Note: IC₅₀ values can vary significantly between different assay formats and with different fluorescent probes.

Table 2: Example LC-MS/MS Calibration Ranges

AnalyteMatrixCalibration RangeReference
ThalidomideHuman Plasma2 - 1500 ng/mL[8]
5-hydroxy thalidomideHuman Plasma0.2 - 50.0 ng/mL[9]
5'-hydroxy thalidomideHuman Plasma1.0 - 200.0 ng/mL[9]

Experimental Protocols

Protocol 1: In Vitro Ubiquitination Assay

This protocol outlines a general procedure to assess the ability of an this compound-based PROTAC to induce the ubiquitination of a target Protein of Interest (POI) in a reconstituted system.

Materials:

  • E1 Activating Enzyme (e.g., UBA1)

  • E2 Conjugating Enzyme (specific to the E3 ligase)

  • Recombinant CRL4^CRBN^ E3 Ubiquitin Ligase complex

  • Purified recombinant POI

  • Ubiquitin

  • ATP solution (100 mM)

  • This compound based PROTAC stock solution (in DMSO)

  • 10X Ubiquitination Buffer (e.g., 500 mM Tris-HCl, 50 mM MgCl₂, 10 mM DTT, pH 7.5)

  • Deionized Water (ddH₂O)

  • SDS-PAGE sample buffer

Procedure:

  • Reaction Assembly: On ice, assemble the reaction components in a microcentrifuge tube. It is recommended to prepare a master mix for common reagents. A typical 25 µL reaction is as follows:

    • 10X Ubiquitination Buffer: 2.5 µL

    • ATP (100 mM): 1 µL

    • Ubiquitin (10 mg/mL): 1 µL

    • E1 Enzyme (5 µM): 0.5 µL (100 nM final)

    • E2 Enzyme (25 µM): 0.5 µL (500 nM final)

    • CRL4^CRBN^ complex (1 µM): 1 µL (40 nM final)

    • POI (10 µM): 2.5 µL (1 µM final)

    • PROTAC or DMSO vehicle: 1 µL (to desired final concentration)

    • ddH₂O: to a final volume of 25 µL

  • Initiate Reaction: Start the reaction by transferring the tubes to a 37°C incubator.

  • Incubation: Incubate for 60-90 minutes.

  • Stop Reaction: Terminate the reaction by adding 5X SDS-PAGE sample buffer and boiling at 95°C for 5 minutes.

  • Analysis: Analyze the samples by SDS-PAGE followed by Western blotting using antibodies specific to the POI to observe the appearance of higher molecular weight ubiquitinated species.[12][13]

Protocol 2: LC-MS/MS Quantification of Hydroxylated Thalidomide Metabolites in Plasma

This protocol provides a general method for the extraction and quantification of this compound from plasma samples.

Materials:

  • Plasma samples

  • Internal Standard (IS) working solution (e.g., Umbelliferone or a stable isotope-labeled analog)

  • Extraction Solvent: Ethyl Acetate or Ether-Dichloromethane (3:2, v/v)[8][9]

  • Reconstitution Solvent: Mobile phase or a compatible solvent mixture

  • LC-MS/MS system with ESI or APCI source

Procedure:

  • Sample Preparation: To 100 µL of plasma in a microcentrifuge tube, add 10 µL of the IS working solution.

  • Liquid-Liquid Extraction: Add 500 µL of ethyl acetate, vortex for 5 minutes, and then centrifuge at high speed (e.g., 12,000 x g) for 10 minutes.

  • Evaporation: Carefully transfer the upper organic layer to a new tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried residue in 100 µL of the mobile phase.

  • LC-MS/MS Analysis:

    • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).[9]

    • Mobile Phase: Isocratic or gradient elution with a mixture of methanol and water containing 0.1% formic acid.[9]

    • Flow Rate: 0.5 mL/min.[9]

    • Injection Volume: 10-20 µL.

    • Detection: Use a triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode. Monitor the specific precursor-to-product ion transitions for the analyte and the IS.[9]

Visualizations

PROTAC_Mechanism_of_Action PROTAC-Mediated Protein Degradation Pathway cluster_PROTAC PROTAC Molecule cluster_E3_Ligase CRL4-CRBN E3 Ligase Complex cluster_Target Target Protein cluster_Ub_System Ubiquitination Machinery PROTAC (S)-Thal-4-OH -- Linker -- POI Ligand CRBN Cereblon (CRBN) PROTAC->CRBN Binds POI Protein of Interest (POI) PROTAC->POI Binds Ternary CRBN->Ternary Forms Ternary Complex CUL4 Cullin 4 DDB1 DDB1 CUL4->DDB1 RBX1 RBX1 CUL4->RBX1 DDB1->CRBN POI->Ternary Forms Ternary Complex E1 E1 (Ub-Activating) E2 E2 (Ub-Conjugating) E1->E2 Transfers Ub E2->Ternary Recruited Ub Ubiquitin Ub->E1 Proteasome 26S Proteasome Degradation_Products Peptides Proteasome->Degradation_Products Degrades POI_Ub Poly-ubiquitinated POI Ternary->POI_Ub Ubiquitination POI_Ub->Proteasome Recognition & Degradation

Caption: PROTAC-mediated protein degradation workflow.

Troubleshooting_Logic_Flow Troubleshooting Workflow for Poor Degradation Start Start: Low/No Target Degradation Check_Compound Check Compound Integrity & Solubility Start->Check_Compound Check_Cellular Check Cellular System Check_Compound->Check_Cellular Compound OK Solubility_Issue Action: Reduce concentration, use co-solvent (DMSO) Check_Compound->Solubility_Issue Precipitate Observed? Stability_Issue Action: Use fresh compound, reduce incubation time Check_Compound->Stability_Issue Degradation Suspected? Check_Assay Check Assay Readout (Western Blot) Check_Cellular->Check_Assay Cell System OK CRBN_Issue Action: Confirm CRBN expression (e.g., via Western Blot) Check_Cellular->CRBN_Issue Is CRBN Present? Proteasome_Issue Action: Use proteasome inhibitor (e.g., MG132) as control Check_Cellular->Proteasome_Issue Is Proteasome Active? Antibody_Issue Action: Validate antibody, check transfer efficiency Check_Assay->Antibody_Issue Readout Issues? End Problem Resolved Check_Assay->End Readout OK Solubility_Issue->Check_Cellular Stability_Issue->Check_Cellular CRBN_Issue->Check_Assay Proteasome_Issue->Check_Assay Antibody_Issue->End

Caption: Logical troubleshooting flow for cellular degradation assays.

References

Validation & Comparative

A Comparative Analysis of Cereblon Binding Affinity: (S)-Thalidomide-4-OH vs. Thalidomide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Thalidomide, its Metabolites, and Cereblon

Thalidomide, a drug with a complex history, exerts its therapeutic and teratogenic effects by binding to Cereblon (CRBN).[1] CRBN is a crucial component of the Cullin-4 RING E3 ubiquitin ligase complex (CRL4^CRBN^).[1][2] The binding of thalidomide and its analogs, known as Immunomodulatory drugs (IMiDs), acts as a "molecular glue," altering the substrate specificity of the E3 ligase. This leads to the ubiquitination and subsequent proteasomal degradation of specific proteins known as "neosubstrates," which are not the natural targets of the CRL4^CRBN^ complex.

Thalidomide is a racemic mixture of two enantiomers, (S)-thalidomide and (R)-thalidomide, which are known to have different binding affinities for CRBN. Furthermore, thalidomide is metabolized in the body, with one of the major metabolites being 4-hydroxythalidomide. The stereochemistry and metabolic modifications of the thalidomide molecule can significantly influence its interaction with CRBN.

Quantitative Comparison of Binding Affinities

The binding affinity of a ligand to its target protein is a key determinant of its biological activity. This is typically quantified by the dissociation constant (Kd) or the half-maximal inhibitory concentration (IC50), with lower values indicating a stronger binding affinity.

While specific quantitative data for (S)-Thalidomide-4-OH is not available in the reviewed literature, extensive research has been conducted on thalidomide and its individual enantiomers.

CompoundAssay TypeBinding Constant (Kd/IC50)Notes
Thalidomide (racemic) Not Specified~250 nM (Kd)Represents the combined affinity of both enantiomers.[2]
Fluorescence Polarization249.20 nM (Ki)Competitive titration against a fluorescent probe.
(S)-Thalidomide Competitive Elution~6-10-fold stronger binding than (R)-enantiomerDemonstrates the stereospecificity of the interaction.[1]
TR-FRET11.0 nM (IC50)Highlights the significantly higher affinity of the (S)-enantiomer.
(R)-Thalidomide Competitive Elution~6-10-fold weaker binding than (S)-enantiomer
TR-FRET200.4 nM (IC50)Significantly lower affinity compared to the (S)-enantiomer.
This compound Data Not Available-

Note on Hydroxylated Metabolites: While quantitative data for 4-hydroxythalidomide is lacking, studies on the related metabolite, 5-hydroxythalidomide, have shown that it can strengthen the affinity for CRBN and enhance the degradation of neosubstrates more effectively than thalidomide itself.[3] This suggests that hydroxylation of the phthalimide ring can be a favorable modification for CRBN binding.

Signaling Pathway and Mechanism of Action

The binding of thalidomide or its derivatives to CRBN initiates a cascade of events leading to the degradation of specific target proteins. This "molecular glue" mechanism is central to the drug's activity.

G cluster_CRL4_complex CRL4-CRBN E3 Ubiquitin Ligase Complex cluster_ubiquitination Ubiquitination Machinery CUL4 Cullin 4 DDB1 DDB1 CUL4->DDB1 RBX1 RBX1 CUL4->RBX1 CRBN Cereblon (CRBN) DDB1->CRBN Neosubstrate Neosubstrate (e.g., IKZF1, SALL4) RBX1->Neosubstrate Ubiquitinates CRBN->Neosubstrate Recruits E1 E1 Activating Enzyme E2 E2 Conjugating Enzyme E1->E2 Transfers Ub Ub Ubiquitin E2->RBX1 Transfers Ub Thalidomide This compound or Thalidomide Thalidomide->CRBN Binds to Proteasome Proteasome Neosubstrate->Proteasome Targeted to Degradation Degradation Products Proteasome->Degradation Degrades into G cluster_prep Preparation cluster_assay Binding Assay cluster_execution Execution cluster_analysis Data Analysis p1 Purify Recombinant CRBN Protein a1 Immobilize CRBN (SPR) p1->a1 a2 Mix CRBN with Fluorescent Probe (FP/TR-FRET) p1->a2 a3 Load CRBN into Cell (ITC) p1->a3 p2 Prepare Ligand Stock (Thalidomide / Derivative) e1 Flow Ligand over Sensor Chip (SPR) p2->e1 e2 Add Ligand (Competitor) (FP/TR-FRET) p2->e2 e3 Titrate Ligand into Cell (ITC) p2->e3 a1->e1 a2->e2 a3->e3 d1 Measure Change in Refractive Index e1->d1 d2 Measure Change in Fluorescence/FRET e2->d2 d3 Measure Heat Change e3->d3 d4 Calculate Kd / IC50 d1->d4 d2->d4 d3->d4

References

Comparative Analysis of (S)-Thalidomide-4-OH and Lenalidomide as E3 Ligase Ligands: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a detailed comparative analysis of (S)-Thalidomide-4-OH and lenalidomide, two prominent molecular glue compounds that modulate the activity of the Cereblon (CRBN) E3 ubiquitin ligase. Both molecules are derivatives of thalidomide and function by inducing the degradation of specific protein targets, a mechanism with significant therapeutic implications in oncology and other diseases. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of their mechanisms, comparative performance data, and detailed experimental protocols.

Introduction: Mechanism of Action

This compound, a metabolite of thalidomide, and lenalidomide, a more potent analogue, belong to the class of immunomodulatory drugs (IMiDs). Their primary mechanism of action involves binding to CRBN, a substrate receptor within the CUL4-RBX1-DDB1-CRBN (CRL4-CRBN) E3 ubiquitin ligase complex.[1][2] This binding event does not inhibit the ligase but rather alters its substrate specificity, inducing the recruitment of "neosubstrates" that are not normally targeted by this complex.

The formation of a ternary complex between CRBN, the IMiD, and a neosubstrate, such as the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3), leads to the polyubiquitination of the neosubstrate.[3][4] This ubiquitination marks the target protein for degradation by the 26S proteasome. The degradation of IKZF1 and IKZF3 is a key factor in the anti-myeloma activity of these compounds.[3][4]

Quantitative Performance Comparison

This section presents a summary of the available quantitative data for this compound and lenalidomide, focusing on their binding affinity to CRBN and their efficiency in degrading the neosubstrate IKZF1. It is important to note that direct head-to-head comparative data under identical experimental conditions is limited in the public domain. The data presented here is compiled from various sources and for structurally similar analogues where direct data for this compound is not available.

Table 1: Binding Affinity to Cereblon (CRBN)

CompoundBinding Affinity (Kd) to CRBNAssay MethodReference
(S)-Thalidomide ~10-fold stronger than (R)-enantiomerCompetitive Elution[5]
Lenalidomide ~178 nMNot Specified[2]
Lenalidomide 0.64 µM ± 0.24 µMIsothermal Titration Calorimetry (ITC)[6]

Note: Data for this compound was not explicitly available. Data for the more active (S)-enantiomer of thalidomide is provided for context.

Table 2: IKZF1 Degradation Efficiency

CompoundDC50 (IKZF1 Degradation)Dmax (IKZF1 Degradation)Cell LineReference
4-OH-EM12 *28 nM82 ± 1%Not Specified[7]
Lenalidomide Data Not AvailableData Not AvailableNot Applicable

*4-OH-EM12 is a 4-hydroxy-isoindolinone derivative, structurally analogous to this compound.

Signaling Pathways and Experimental Workflows

Visual representations of the key biological pathways and experimental procedures are provided below to facilitate a deeper understanding of the mechanism of action and the methods used to evaluate these compounds.

Mechanism of CRBN-Mediated Protein Degradation cluster_0 Cellular Environment cluster_1 Ternary Complex Formation cluster_2 Ubiquitination IMiD This compound or Lenalidomide CRBN CRBN IMiD->CRBN Binds E3_Ligase_Complex CRL4-CRBN E3 Ligase CRBN->E3_Ligase_Complex CUL4 CUL4 CUL4->E3_Ligase_Complex DDB1 DDB1 DDB1->E3_Ligase_Complex RBX1 RBX1 RBX1->E3_Ligase_Complex Ternary_Complex CRBN-IMiD-IKZF1 Ternary Complex Neosubstrate IKZF1 (Target Protein) Ubiquitin Ub Ubiquitination Polyubiquitination of IKZF1 Proteasome 26S Proteasome Degraded_Protein Degraded Peptides Proteasome->Degraded_Protein Degrades Ternary_Complex->Ubiquitination Induces Ubiquitination->Proteasome Targets for Degradation

Caption: CRBN-mediated protein degradation pathway.

Workflow for Binding Affinity Measurement (ITC) Start Start Protein_Prep Prepare CRBN Protein (e.g., in buffer) Start->Protein_Prep Ligand_Prep Prepare Ligand (this compound or Lenalidomide) Start->Ligand_Prep ITC_Experiment Isothermal Titration Calorimetry (ITC) Titrate ligand into protein solution Protein_Prep->ITC_Experiment Ligand_Prep->ITC_Experiment Data_Acquisition Measure Heat Change per Injection ITC_Experiment->Data_Acquisition Data_Analysis Analyze Data (Binding Isotherm) Data_Acquisition->Data_Analysis Determine_Kd Determine Binding Affinity (Kd), Stoichiometry (n), and Enthalpy (ΔH) Data_Analysis->Determine_Kd End End Determine_Kd->End

Caption: Isothermal Titration Calorimetry workflow.

Workflow for Protein Degradation Assay (Western Blot) Start Start Cell_Culture Culture Cells (e.g., MM.1S) Start->Cell_Culture Compound_Treatment Treat Cells with This compound or Lenalidomide Cell_Culture->Compound_Treatment Cell_Lysis Lyse Cells and Collect Protein Compound_Treatment->Cell_Lysis Protein_Quantification Quantify Protein Concentration Cell_Lysis->Protein_Quantification SDS_PAGE SDS-PAGE Electrophoresis Protein_Quantification->SDS_PAGE Western_Blot Transfer to Membrane (Western Blot) SDS_PAGE->Western_Blot Antibody_Incubation Incubate with Primary (anti-IKZF1) and Secondary Antibodies Western_Blot->Antibody_Incubation Detection Chemiluminescent Detection Antibody_Incubation->Detection Data_Analysis Analyze Band Intensity (Quantify IKZF1 Levels) Detection->Data_Analysis Determine_DC50_Dmax Determine DC50 and Dmax Data_Analysis->Determine_DC50_Dmax End End Determine_DC50_Dmax->End

Caption: Western Blot workflow for degradation.

Experimental Protocols

Detailed methodologies for key experiments are provided to enable replication and further investigation.

Isothermal Titration Calorimetry (ITC) for Binding Affinity

Objective: To determine the binding affinity (Kd), stoichiometry (n), and thermodynamic parameters (ΔH, ΔS) of ligand binding to CRBN.

Materials:

  • Purified recombinant human CRBN protein (or CRBN-DDB1 complex for stability).

  • This compound or Lenalidomide.

  • ITC instrument.

  • ITC buffer (e.g., 50 mM HEPES pH 7.4, 150 mM NaCl).

Procedure:

  • Sample Preparation:

    • Dialyze the purified CRBN protein against the ITC buffer extensively to ensure buffer matching.

    • Dissolve the ligand in the final dialysis buffer to the desired concentration (typically 10-20 fold higher than the protein concentration).

    • Degas both protein and ligand solutions immediately before the experiment.

  • ITC Experiment:

    • Load the CRBN solution (e.g., 10-50 µM) into the sample cell of the calorimeter.

    • Load the ligand solution into the injection syringe.

    • Set the experimental temperature (e.g., 25°C).

    • Perform a series of small, timed injections of the ligand into the protein solution, allowing the system to reach equilibrium between injections.

  • Data Analysis:

    • Integrate the heat change peaks for each injection.

    • Plot the heat change per mole of injectant against the molar ratio of ligand to protein.

    • Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding model) to determine the Kd, n, and ΔH.

Western Blot for IKZF1 Protein Degradation

Objective: To quantify the degradation of endogenous IKZF1 in cells treated with the E3 ligase ligands.

Materials:

  • Multiple myeloma cell line (e.g., MM.1S).

  • This compound or Lenalidomide.

  • Lysis buffer (e.g., RIPA buffer with protease inhibitors).

  • BCA protein assay kit.

  • SDS-PAGE gels and electrophoresis apparatus.

  • PVDF membrane and transfer apparatus.

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

  • Primary antibody: Rabbit anti-IKZF1.

  • Loading control antibody: Mouse anti-β-actin or anti-GAPDH.

  • HRP-conjugated secondary antibodies (anti-rabbit and anti-mouse).

  • Chemiluminescent substrate.

  • Imaging system.

Procedure:

  • Cell Treatment:

    • Seed MM.1S cells at an appropriate density.

    • Treat cells with a dose-response range of this compound or lenalidomide for a specified time (e.g., 24 hours). Include a DMSO-treated control.

  • Protein Extraction and Quantification:

    • Harvest and lyse the cells in lysis buffer.

    • Clarify the lysates by centrifugation.

    • Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Normalize protein amounts for all samples and load onto an SDS-PAGE gel.

    • Perform electrophoresis to separate proteins by size.

    • Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with primary anti-IKZF1 antibody overnight at 4°C.

    • Wash the membrane and incubate with HRP-conjugated anti-rabbit secondary antibody for 1 hour at room temperature.

    • Perform chemiluminescent detection using an imaging system.

  • Data Analysis:

    • Strip the membrane and re-probe with a loading control antibody (e.g., anti-β-actin) to ensure equal protein loading.

    • Quantify the band intensities for IKZF1 and the loading control.

    • Normalize the IKZF1 band intensity to the loading control.

    • Plot the normalized IKZF1 levels against the drug concentration to determine the DC50 (concentration for 50% degradation) and Dmax (maximum degradation).

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) for Ternary Complex Formation

Objective: To measure the formation of the ternary complex between CRBN, the ligand, and the neosubstrate (IKZF1).

Materials:

  • Tagged recombinant proteins: e.g., His-tagged CRBN and GST-tagged IKZF1.

  • This compound or Lenalidomide.

  • TR-FRET donor (e.g., terbium-conjugated anti-His antibody).

  • TR-FRET acceptor (e.g., fluorescently labeled anti-GST antibody).

  • TR-FRET compatible microplate reader.

Procedure:

  • Assay Setup:

    • In a microplate, combine the His-tagged CRBN, GST-tagged IKZF1, and varying concentrations of the test compound (this compound or lenalidomide).

    • Add the TR-FRET donor and acceptor antibodies.

    • Incubate the plate to allow for complex formation.

  • TR-FRET Measurement:

    • Excite the donor fluorophore at its specific wavelength.

    • Measure the emission from both the donor and acceptor fluorophores after a time delay.

  • Data Analysis:

    • Calculate the TR-FRET ratio (acceptor emission / donor emission).

    • Plot the TR-FRET ratio against the ligand concentration.

    • The increase in the TR-FRET signal indicates the formation of the ternary complex. The cooperativity of the complex formation can be quantified from these dose-response curves.

Conclusion

Both this compound and lenalidomide are effective E3 ligase ligands that operate through a "molecular glue" mechanism to induce the degradation of neosubstrates like IKZF1. Based on the available data for a structurally similar analogue, this compound demonstrates potent degradation of IKZF1 with a DC50 in the nanomolar range. Lenalidomide is a well-established and potent degrader of IKZF1, with a binding affinity to CRBN in the sub-micromolar to nanomolar range.

While a direct, comprehensive comparison of all performance parameters is challenging due to the lack of standardized, publicly available data, this guide provides a framework for understanding their mechanism and for conducting further comparative studies. The detailed experimental protocols herein should empower researchers to generate robust and comparable datasets to further elucidate the subtle differences in the activity of these important molecules and to guide the development of next-generation protein degraders.

References

A Head-to-Head Comparison: (S)-Thalidomide-4-OH and Pomalidomide in Targeted Protein Degradation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuances of molecular glues is paramount for advancing the field of targeted protein degradation. This guide provides a detailed comparison of (S)-Thalidomide-4-OH and pomalidomide, two prominent Cereblon (CRBN) E3 ligase modulators, focusing on their mechanisms, protein degradation capabilities, and the experimental protocols to evaluate them.

Introduction

Pomalidomide, a thalidomide analog, is a well-established immunomodulatory drug (IMiD) that functions as a "molecular glue" to induce the degradation of specific proteins.[1][2] It binds to the E3 ubiquitin ligase Cereblon (CRBN), altering its substrate specificity to recruit "neosubstrates" for ubiquitination and subsequent proteasomal degradation.[1][3] This mechanism is central to its therapeutic effects, particularly in the treatment of multiple myeloma. The primary neosubstrates of pomalidomide are the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3).[1][4][5][6][7]

This guide will compare the two molecules based on available data and provide detailed experimental protocols for researchers to conduct their own comparative analyses.

Mechanism of Action: Hijacking the Ubiquitin-Proteasome System

Both this compound and pomalidomide function by recruiting neosubstrates to the CRL4-CRBN E3 ubiquitin ligase complex. This is achieved through the formation of a ternary complex between the small molecule, CRBN, and the target protein. This proximity allows for the transfer of ubiquitin from an E2-conjugating enzyme to a lysine residue on the neosubstrate, marking it for degradation by the 26S proteasome.

cluster_0 Cellular Environment CRBN CRL4-CRBN E3 Ligase TernaryComplex Ternary Complex (CRBN-Glue-Neosubstrate) CRBN->TernaryComplex MolGlue This compound or Pomalidomide MolGlue->CRBN Binds Neosubstrate Neosubstrate (e.g., IKZF1, IKZF3) Neosubstrate->TernaryComplex PolyUb Poly-ubiquitinated Neosubstrate TernaryComplex->PolyUb Ubiquitination Ub Ubiquitin Ub->TernaryComplex Proteasome 26S Proteasome PolyUb->Proteasome Recognition Degraded Proteasome->Degraded Degradation

Figure 1. General mechanism of CRBN-mediated protein degradation.

Quantitative Data: A Comparison of Degradation Potency

Direct comparative data for this compound is not available. However, pomalidomide has been extensively studied. The following tables summarize key quantitative data for pomalidomide and what can be inferred for this compound based on related compounds.

Cereblon Binding Affinity

Pomalidomide exhibits a higher binding affinity for CRBN compared to thalidomide, which may contribute to more efficient protein degradation.[5][8] The (S)-enantiomer of thalidomide binds to CRBN with approximately 10-fold greater affinity than the (R)-enantiomer.[9] It is therefore expected that this compound will have a higher affinity than its (R)-counterpart.

CompoundBinding Affinity (IC50/Kd) to CRBNReference
Pomalidomide~2 µM (IC50 in U266 cell extracts)[6]
ThalidomideWeaker than pomalidomide and lenalidomide[6]
(S)-Thalidomide~10-fold stronger binding than (R)-thalidomide[9]
This compoundNot available
Neosubstrate Degradation

Pomalidomide is a potent degrader of the transcription factors IKZF1 and IKZF3. While the neosubstrate profile of this compound has not been fully characterized, studies on the related metabolite, 5-hydroxythalidomide, have shown that hydroxylation can alter substrate specificity, leading to potent degradation of SALL4 but not IKZF1.[10] This suggests that the 4-hydroxy modification could potentially lead to a different degradation profile for this compound compared to pomalidomide.

CompoundTarget ProteinDC50DmaxCell LineReference
PomalidomideIKZF3 (Aiolos)8.7 nM>95%MM1S
This compoundIKZF1/IKZF3Not availableNot available

Experimental Protocols

To facilitate a direct comparison between this compound and pomalidomide, the following detailed experimental protocols are provided.

Western Blot Analysis of IKZF1/IKZF3 Degradation

This protocol allows for the quantification of target protein degradation in response to compound treatment.

Materials:

  • Multiple myeloma cell line (e.g., MM.1S)

  • This compound and Pomalidomide

  • DMSO (vehicle control)

  • Cell culture medium and supplements

  • Phosphate-buffered saline (PBS)

  • RIPA lysis buffer with protease inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • PVDF or nitrocellulose membranes

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies: anti-IKZF1, anti-IKZF3, anti-β-actin or anti-GAPDH (loading control)

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

Procedure:

  • Cell Culture and Treatment: Plate MM.1S cells at a density of 0.5 x 10^6 cells/mL and treat with serial dilutions of this compound, pomalidomide, or DMSO for a specified time (e.g., 24 hours).

  • Cell Lysis: Harvest cells by centrifugation, wash with ice-cold PBS, and lyse with RIPA buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Normalize protein amounts and load equal amounts (e.g., 20-30 µg) onto an SDS-PAGE gel.

    • Perform electrophoresis and transfer the proteins to a membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody overnight at 4°C.

    • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again and apply ECL substrate to visualize the protein bands.

    • Strip the membrane and re-probe for a loading control.

  • Data Analysis: Quantify the band intensities and normalize to the loading control. Calculate DC50 and Dmax values from the dose-response curves.

cluster_1 Western Blot Workflow A Cell Treatment with Compounds B Cell Lysis A->B C Protein Quantification (BCA Assay) B->C D SDS-PAGE C->D E Protein Transfer (Blotting) D->E F Blocking E->F G Primary Antibody Incubation F->G H Secondary Antibody Incubation G->H I Detection (ECL) H->I J Data Analysis (DC50, Dmax) I->J cluster_2 CRBN Competitive Binding Assay Workflow A Cell Lysate Preparation B Pre-incubation with Competitor Compound A->B C Incubation with Thalidomide-Beads B->C D Wash Beads C->D E Elution D->E F Western Blot for CRBN E->F G Data Analysis (IC50) F->G

References

Comparative Analysis of Ikaros and Aiolos Degradation by Thalidomide Analogs: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of the Cereblon-mediated degradation of the transcription factors Ikaros (IKZF1) and Aiolos (IKZF3) by immunomodulatory drugs (IMiDs). This guide focuses on the established mechanisms of thalidomide and its more potent analogs, lenalidomide and pomalidomide, and addresses the current lack of data for the thalidomide metabolite, (S)-Thalidomide-4-OH.

Introduction

The targeted degradation of the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3) is a key mechanism of action for a class of therapeutic compounds known as immunomodulatory drugs (IMiDs). These drugs, which include thalidomide, lenalidomide, and pomalidomide, function as "molecular glues" by binding to the E3 ubiquitin ligase Cereblon (CRBN). This binding event alters the substrate specificity of the CRL4-CRBN complex, leading to the ubiquitination and subsequent proteasomal degradation of Ikaros and Aiolos.[1][2][3] The degradation of these transcription factors has significant therapeutic implications, particularly in the treatment of hematological malignancies like multiple myeloma, as it disrupts cancer cell proliferation and survival pathways.[2][4]

This guide provides a comparative overview of the degradation of Ikaros and Aiolos by well-characterized IMiDs. It also highlights the current gap in publicly available data regarding the activity of this compound, a metabolite of thalidomide, in this process. While the (S)-enantiomer of thalidomide is known to be the more active form for CRBN binding, the specific effects of its hydroxylated metabolite on Ikaros and Aiolos degradation have not been reported in the reviewed literature.

Signaling Pathway of IMiD-Mediated Ikaros/Aiolos Degradation

The binding of an IMiD to CRBN initiates a cascade of events culminating in the degradation of Ikaros and Aiolos. The following diagram illustrates this well-established signaling pathway.

IMiD-Mediated Degradation of Ikaros and Aiolos cluster_0 CRL4-CRBN E3 Ubiquitin Ligase Complex CRBN CRBN DDB1 DDB1 CRBN->DDB1 Ikaros_Aiolos Ikaros (IKZF1) & Aiolos (IKZF3) CRBN->Ikaros_Aiolos Recruits CUL4 CUL4 ROC1 ROC1 CUL4->ROC1 DDB1->CUL4 IMiD IMiD (e.g., Thalidomide, Lenalidomide) IMiD->CRBN Binds to IMiD->Ikaros_Aiolos Recruits Proteasome Proteasome Ikaros_Aiolos->Proteasome Targeted for Degradation Ub Ubiquitin Ub->Ikaros_Aiolos Ubiquitination Degraded_Products Degraded Ikaros/Aiolos Proteasome->Degraded_Products Degrades into

Caption: IMiD-mediated degradation pathway of Ikaros and Aiolos.

Comparative Degradation of Ikaros and Aiolos

While data for this compound is not available, extensive research has been conducted on thalidomide and its more potent analogs, lenalidomide and pomalidomide. The following table summarizes the comparative efficacy of these compounds in degrading Ikaros.

CompoundRelative Potency in Ikaros DegradationKey FindingsCitations
Thalidomide LowThe parent compound of the IMiD class. Demonstrates Ikaros and Aiolos degradation, but at significantly higher concentrations compared to its analogs.[1][5]
Lenalidomide IntermediateMore potent than thalidomide in inducing Ikaros and Aiolos degradation. Widely used in the treatment of multiple myeloma.[1][5][6]
Pomalidomide HighThe most potent of the three at inducing Ikaros and Aiolos degradation, with an ED50 for Ikaros degradation approximately 1000-fold lower than thalidomide in some cellular assays.[1][5]
This compound Data Not Available The activity of this thalidomide metabolite on Ikaros and Aiolos degradation has not been reported in the reviewed scientific literature.

Experimental Protocols

To facilitate research into the activity of this compound and other novel compounds, detailed protocols for key experiments are provided below.

Experimental Workflow for Assessing Ikaros/Aiolos Degradation

The following diagram outlines a typical workflow for investigating the degradation of Ikaros and Aiolos upon treatment with a test compound.

Experimental Workflow for Ikaros/Aiolos Degradation Assay Start Start: Select appropriate cell line (e.g., MM.1S, HEK293T) Cell_Culture Cell Culture & Treatment: Treat cells with test compound (e.g., this compound) and controls (DMSO, Lenalidomide) Start->Cell_Culture Cell_Lysis Cell Lysis: Prepare whole-cell lysates Cell_Culture->Cell_Lysis Protein_Quantification Protein Quantification: Determine protein concentration (e.g., BCA assay) Cell_Lysis->Protein_Quantification Co_IP Co-Immunoprecipitation (Optional): - Immunoprecipitate CRBN - Western blot for Ikaros/Aiolos Cell_Lysis->Co_IP Western_Blot Western Blot Analysis: - SDS-PAGE - Transfer to membrane - Antibody incubation (anti-Ikaros, anti-Aiolos, loading control) - Detection Protein_Quantification->Western_Blot Data_Analysis Data Analysis: - Densitometry of Western blots - Compare protein levels to controls Western_Blot->Data_Analysis Co_IP->Data_Analysis Conclusion Conclusion: Determine if the test compound induces Ikaros/Aiolos degradation Data_Analysis->Conclusion

Caption: A typical experimental workflow for assessing Ikaros/Aiolos degradation.

Detailed Protocol: Western Blot Analysis of Ikaros and Aiolos

This protocol provides a step-by-step guide for performing a Western blot to detect changes in Ikaros and Aiolos protein levels.

1. Cell Culture and Treatment:

  • Culture a suitable human cell line (e.g., multiple myeloma cell line MM.1S or HEK293T cells) in appropriate media and conditions.

  • Seed cells and allow them to adhere (if applicable).

  • Treat cells with the desired concentrations of the test compound (e.g., this compound), a positive control (e.g., 1 µM pomalidomide or 10 µM lenalidomide), and a negative control (e.g., DMSO) for a specified time course (e.g., 6, 12, or 24 hours).

2. Cell Lysis:

  • After treatment, wash the cells with ice-cold PBS.

  • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Scrape the cells and transfer the lysate to a microcentrifuge tube.

  • Incubate on ice for 30 minutes, with vortexing every 10 minutes.

  • Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

  • Collect the supernatant containing the whole-cell lysate.

3. Protein Quantification:

  • Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions.

4. SDS-PAGE and Protein Transfer:

  • Normalize the protein concentrations of all samples with lysis buffer.

  • Add Laemmli sample buffer to the lysates and boil at 95-100°C for 5 minutes.

  • Load equal amounts of protein (e.g., 20-30 µg) per lane onto a polyacrylamide gel (e.g., 4-12% Bis-Tris).

  • Perform electrophoresis to separate the proteins by size.

  • Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

5. Immunoblotting:

  • Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies against Ikaros (IKZF1) and Aiolos (IKZF3) diluted in blocking buffer overnight at 4°C. A loading control antibody (e.g., anti-β-actin or anti-GAPDH) should also be used.

  • Wash the membrane three times with TBST for 10 minutes each.

  • Incubate the membrane with the appropriate HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.

  • Wash the membrane three times with TBST for 10 minutes each.

6. Detection and Analysis:

  • Apply an enhanced chemiluminescence (ECL) substrate to the membrane.

  • Visualize the protein bands using a chemiluminescence imaging system.

  • Perform densitometric analysis of the bands to quantify the relative protein levels of Ikaros and Aiolos, normalized to the loading control.

Detailed Protocol: Co-Immunoprecipitation of CRBN and Ikaros/Aiolos

This protocol is used to confirm the interaction between CRBN and its neosubstrates in the presence of a test compound.

1. Cell Culture and Treatment:

  • Follow the same procedure as for the Western blot protocol.

2. Cell Lysis:

  • Lyse cells in a non-denaturing lysis buffer (e.g., 1% Triton X-100 in PBS with protease inhibitors).

  • Process the lysate as described in the Western blot protocol.

3. Immunoprecipitation:

  • Pre-clear the lysate by incubating with protein A/G agarose beads for 1 hour at 4°C.

  • Centrifuge and collect the supernatant.

  • Add an anti-CRBN antibody to the pre-cleared lysate and incubate overnight at 4°C with gentle rotation.

  • Add fresh protein A/G agarose beads and incubate for 2-4 hours at 4°C.

  • Pellet the beads by centrifugation and wash them three to five times with lysis buffer.

4. Elution and Western Blot Analysis:

  • Elute the immunoprecipitated proteins by boiling the beads in Laemmli sample buffer.

  • Analyze the eluates by Western blotting as described above, using primary antibodies against Ikaros and Aiolos to detect co-immunoprecipitated proteins. A sample of the input lysate should also be run as a control.

Conclusion

The degradation of Ikaros and Aiolos via the CRL4-CRBN E3 ubiquitin ligase is a well-validated mechanism of action for thalidomide and its potent analogs, lenalidomide and pomalidomide. While these compounds serve as important benchmarks, the activity of the thalidomide metabolite this compound in this context remains to be elucidated. The experimental protocols provided in this guide offer a framework for researchers to investigate the potential of this compound and other novel molecules to induce the degradation of these key transcription factors, which could lead to the development of new therapeutic agents. Further research is warranted to characterize the full spectrum of activity of thalidomide metabolites and their potential role in both the therapeutic effects and side effects of the parent drug.

References

A Comparative Analysis of (S)-Thalidomide-4-OH and Novel Cereblon Ligands for Targeted Protein Degradation

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the rapidly advancing field of targeted protein degradation, the selection of an optimal E3 ligase ligand is paramount to the efficacy of proteolysis-targeting chimeras (PROTACs). This guide provides a comprehensive benchmark of the established cereblon (CRBN) ligand, (S)-Thalidomide-4-OH, against a new generation of novel CRBN ligands. This analysis is intended for researchers, scientists, and drug development professionals to facilitate informed decisions in the design and optimization of next-generation protein degraders.

This compound, a derivative of the immunomodulatory imide drug (IMiD) thalidomide, has been a foundational tool in the development of CRBN-recruiting PROTACs. However, the pursuit of improved potency, selectivity, and physicochemical properties has driven the development of innovative scaffolds that address the limitations of thalidomide-based ligands, such as off-target neosubstrate degradation and potential chemical instability.[1][2][3]

This guide presents a head-to-head comparison of performance data, detailed experimental methodologies for key assays, and visual representations of the underlying biological pathways and experimental workflows.

Data Presentation: A Quantitative Comparison

The efficacy of a CRBN ligand within a PROTAC is determined by its binding affinity to CRBN and its ability to induce the degradation of the target protein, quantified by the half-maximal degradation concentration (DC50) and the maximum degradation level (Dmax). The following tables summarize the performance of this compound and a selection of novel CRBN ligands. It is important to note that direct comparisons are most accurate when the target protein, linker, and cell line are consistent. The data presented here is collated from various studies and serves as a comparative reference.

Table 1: CRBN Binding Affinities of Various Ligands

Ligand ClassSpecific LigandBinding Affinity (IC50/K D )Assay TypeReference
Thalidomide AnalogLenalidomideIC50 = 2.694 µMTR-FRET[4]
Thalidomide AnalogPomalidomide~157 nM (K D )Not Specified[]
Thalidomide Analog(S)-Thalidomide~10-fold stronger than (R)-enantiomerBiochemical[6]
Novel BenzamideFluorinated Benzamide (8d)IC50 = 63 ± 16 μMMST[2]
Novel Phenyl DihydrouracilNot SpecifiedComparable to lenalidomideNot Specified[7]
Novel LigandYJ1bIC50 = 0.206 µMTR-FRET[4]
Novel LigandYJ2cIC50 = 0.211 µMTR-FRET[4]
Novel LigandYJ2hIC50 = 0.282 µMTR-FRET[4]
CyclimidJQ1-YcQVaries with structureTR-FRET[8]

Table 2: Comparative Degradation Performance of CRBN-based PROTACs

CRBN Ligand in PROTACTarget ProteinCell LineDC50DmaxNotes
Thalidomide-basedBRD4VariesVaries>90%Often used as a benchmark.[1][9]
Pomalidomide-basedBRD4MM1.SLess potent than lenalidomide-based~90%A commonly used CRBN ligand in PROTACs.[1]
Lenalidomide-basedBRD4MM1.SMore potent than pomalidomide-based>90%Demonstrates the impact of subtle ligand changes on potency.[1]
Novel Benzamide-basedBRD4MOLT4Potent degradation observedNot specifiedOutperforms previously described reference PROTACs.[2][3]
Cyclimid-basedBRD4MDA-MB-231Varies with ligand structureVariesTernary complex binding affinity correlates with degradation.[8][10]

Experimental Protocols

Accurate and reproducible experimental data are crucial for the valid comparison of novel ligands. The following are detailed methodologies for key experiments cited in this guide.

Cereblon Binding Assay: Time-Resolved Fluorescence Energy Transfer (TR-FRET)

This competitive binding assay is widely used to determine the binding affinity of a test compound to CRBN.

  • Principle: The assay measures the disruption of FRET between a terbium-labeled anti-tag antibody bound to a tagged CRBN protein and a fluorescently labeled tracer ligand. An unlabeled test compound competes with the tracer for CRBN binding, leading to a decrease in the FRET signal.[11]

  • Materials:

    • Recombinant GST-tagged human CRBN/DDB1 complex

    • Terbium-labeled anti-GST antibody (donor)

    • Fluorescently labeled thalidomide derivative (tracer/acceptor)

    • Test compounds (e.g., this compound, novel ligands)

    • Assay buffer (e.g., 50 mM HEPES pH 7.4, 150 mM NaCl, 0.01% BSA)

    • Low-volume 384-well plates

  • Procedure:

    • Prepare serial dilutions of the test compounds in the assay buffer.

    • Dispense the diluted compounds or vehicle control into the wells of a 384-well plate.

    • Add a pre-mixed solution of the GST-CRBN/DDB1 complex and the terbium-labeled anti-GST antibody to each well.

    • Incubate for 15-30 minutes at room temperature.

    • Add the fluorescently labeled tracer to each well.

    • Incubate the plate for 60-180 minutes at room temperature, protected from light, to allow the binding to reach equilibrium.[12]

    • Measure the TR-FRET signal using a plate reader with appropriate excitation (e.g., 340 nm) and emission (e.g., 620 nm for donor, 665 nm for acceptor) wavelengths.

    • Calculate the ratio of acceptor to donor emission signals and plot this against the logarithm of the test compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.[12]

Cellular Protein Degradation Assay: Western Blot

Western blotting is a fundamental technique to quantify the degradation of a target protein induced by a PROTAC.

  • Principle: This method uses antibodies to detect the level of a specific protein in cell lysates after treatment with a PROTAC, allowing for the determination of DC50 and Dmax.[1]

  • Procedure:

    • Cell Culture and Treatment: Seed cells at an appropriate density in multi-well plates and allow them to adhere overnight. Treat the cells with a range of PROTAC concentrations for a specified time course (e.g., 4, 8, 16, 24 hours).

    • Cell Lysis: Wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.

    • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.

    • SDS-PAGE and Protein Transfer: Separate the protein lysates by SDS-PAGE and transfer the proteins to a PVDF or nitrocellulose membrane.

    • Immunoblotting:

      • Block the membrane with a blocking buffer (e.g., 5% non-fat milk in TBST) for 1 hour at room temperature.

      • Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C.

      • Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detection and Analysis: Add a chemiluminescent substrate and capture the signal using an imaging system. Quantify the band intensities using densitometry software. Normalize the target protein signal to a loading control (e.g., GAPDH, β-actin) and calculate the percentage of degradation relative to the vehicle-treated control to determine DC50 and Dmax values.[1]

Cell Viability Assay: CellTiter-Glo® Luminescent Cell Viability Assay

This assay assesses the downstream cytotoxic effects of target protein degradation.

  • Principle: This assay quantifies ATP, an indicator of metabolically active cells, to measure cell viability.

  • Procedure:

    • Cell Seeding and Treatment: Seed cells in an opaque-walled 96-well plate and allow them to attach overnight. Treat the cells with a serial dilution of the PROTAC for the desired period (e.g., 48 or 72 hours).

    • Assay Reagent Addition: Equilibrate the CellTiter-Glo® Reagent and the cell plate to room temperature. Add CellTiter-Glo® Reagent to each well.

    • Lysis and Signal Stabilization: Mix the contents on an orbital shaker to induce cell lysis and incubate at room temperature to stabilize the luminescent signal.

    • Measurement: Measure the luminescence using a plate-reading luminometer.

    • Data Analysis: Subtract the average background luminescence from all readings. Calculate the percentage of cell viability relative to the vehicle control and plot against the log of the compound concentration to determine the IC50 value.

Mandatory Visualization

To visually represent the concepts discussed, the following diagrams have been generated using Graphviz (DOT language).

PROTAC_Mechanism cluster_0 Cellular Environment POI Protein of Interest (POI) Ternary_Complex Ternary Complex (POI-PROTAC-CRBN) POI->Ternary_Complex Binds PROTAC PROTAC Molecule PROTAC->Ternary_Complex CRBN Cereblon (CRBN) E3 Ligase Complex CRBN->Ternary_Complex Ubiquitination Ubiquitination Ternary_Complex->Ubiquitination Induces Proteasome 26S Proteasome Ubiquitination->Proteasome Targets for Degradation Degraded Peptides Proteasome->Degradation Results in

Caption: Mechanism of Action for a CRBN-based PROTAC.

Experimental_Workflow cluster_workflow PROTAC Evaluation Workflow Synthesis 1. Compound Synthesis (this compound or Novel Ligand-based PROTAC) Binding_Assay 2. CRBN Binding Assay (e.g., TR-FRET) Synthesis->Binding_Assay Degradation_Assay 3. Cellular Degradation Assay (Western Blot) Binding_Assay->Degradation_Assay Determine Ki/IC50 Viability_Assay 4. Cell Viability Assay (e.g., CellTiter-Glo) Degradation_Assay->Viability_Assay Determine DC50/Dmax Data_Analysis 5. Data Analysis & SAR Viability_Assay->Data_Analysis Determine IC50 Lead_Optimization 6. Lead Optimization Data_Analysis->Lead_Optimization

Caption: A typical experimental workflow for PROTAC development and evaluation.

PROTAC_Structure PROTAC Warhead (Binds to POI) Linker E3 Ligase Ligand (this compound or Novel Ligand)

Caption: Logical relationship of a PROTAC molecule.

References

A Comparative Guide to the Quantitative Analysis of (S)-Thalidomide-4-OH in Biological Matrices

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of drug metabolites is critical for pharmacokinetic, pharmacodynamic, and toxicological studies. This guide provides a comparative overview of established bioanalytical methods for thalidomide and its metabolites, with a specific focus on the considerations for the quantitative analysis of (S)-Thalidomide-4-OH in biological matrices such as plasma and serum. The primary methodologies discussed are High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS), which are the most prevalent techniques for small molecule quantification in complex biological samples.[1]

While specific validated methods exclusively for this compound are not extensively detailed in publicly available literature, this guide leverages data from studies on thalidomide and its other major metabolites to provide a robust framework for methodology selection and development. The principles and performance metrics presented here serve as a valuable reference for establishing a sensitive, specific, and reliable assay for this compound.

Data Presentation: A Comparative Look at Analytical Performance

The choice of an analytical method is often guided by the required sensitivity, selectivity, and the nature of the biological matrix. Below is a summary of the performance of various analytical methods used for the quantification of thalidomide and its metabolites. This data provides a benchmark for what can be expected when developing an assay for this compound.

Table 1: Comparison of LC-MS/MS Method Performance for Thalidomide Quantification

ParameterMethod 1 (Temozolomide as Internal Standard)Method 2 (Umbelliferone as Internal Standard)
Linearity Range 2 - 1500 ng/mL10 - 2000 ng/mL
Correlation Coefficient (r) > 0.9991Not explicitly stated
Intra-day Precision (%RSD) 6.8 - 13.5%Within-batch precision meets acceptance criteria
Inter-day Precision (%RSD) 4.3 - 5.0%Not explicitly stated
Accuracy (%RE) 2.0 - 3.5%Not explicitly stated
Extraction Recovery 92.1 - 95.3%Validated for extraction recovery
Lower Limit of Quantification (LLOQ) 2 ng/mLNot explicitly stated

Table 2: Comparison of HPLC Method Performance for Thalidomide Quantification

ParameterMethod 1Method 2
Linearity Range 0.02 - 50 µM0.1 - 20 µg/mL (for enantiomers)
Detection Method UV at 220 nmUV at 220 nm
Limit of Quantification (LOQ) 0.02 µM (in rat plasma)0.05 µg/mL (for each enantiomer)
Precision (%CV) Not explicitly stated1 - 5% (for both enantiomers)
Correlation Coefficient (r) > 0.99 (implied)> 0.99

Experimental Protocols: Methodologies for Quantitative Analysis

The following sections detail the typical experimental procedures for the quantification of thalidomide and its metabolites in biological matrices. These protocols can be adapted for the specific analysis of this compound.

1. LC-MS/MS Method for Thalidomide in Human Plasma

This method utilizes liquid-liquid extraction for sample cleanup followed by LC-MS/MS for detection and quantification.

  • Sample Preparation:

    • To 100 µL of human plasma, add 100 µL of an internal standard working solution (e.g., temozolomide).[2]

    • Add 150 µL of a methanol-ammonium acetate solution and vortex.[2]

    • Perform liquid-liquid extraction with 3 mL of an ether-dichloromethane mixture (3:2, v/v) by agitating for 10 minutes.[2]

    • Centrifuge the sample at 3000 x g for 5 minutes.[2]

    • Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.[2]

    • Reconstitute the residue in 150 µL of the mobile phase for injection into the LC-MS/MS system.[2]

  • Chromatographic and Mass Spectrometric Conditions:

    • LC Column: TC-C18 column.[2]

    • Mobile Phase: Methanol-10 mM ammonium acetate-formic acid (60:40:0.04, v/v/v).[2]

    • Flow Rate: 0.9 mL/min.[2]

    • Mass Spectrometer: Triple quadrupole mass spectrometer.[3]

    • Ionization Mode: Positive electrospray ionization (ESI).[3]

    • Detection: Multiple reaction monitoring (MRM).[3]

    • MRM Transitions: For thalidomide, m/z 259.1 → 84.0; for the internal standard temozolomide, m/z 195.9 → 138.9.[3]

2. Chiral HPLC Method for Thalidomide Enantiomers in Serum

This method is crucial for separating and quantifying the individual enantiomers of thalidomide and can be adapted for its chiral metabolites.

  • Sample Preparation:

    • Stabilize serum samples by buffering with an equal volume of citrate-phosphate buffer (pH 2, 0.2M).[4]

    • Extract the thalidomide enantiomers from the samples using diethyl ether.[4]

  • Chromatographic Conditions:

    • LC Column: Chiral HPLC column with a vancomycin stationary phase.[4]

    • Mobile Phase: 14% acetonitrile in 20 mM ammonium formate adjusted to pH 5.4.[4]

    • Internal Standard: Phenacetin.[4]

    • Detection: UV detection at 220 nm.[4]

Mandatory Visualizations

The following diagrams illustrate key workflows and pathways relevant to the analysis and mechanism of action of thalidomide and its metabolites.

G cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis cluster_data Data Processing plasma Biological Matrix (Plasma/Serum) add_is Addition of Internal Standard plasma->add_is extraction Liquid-Liquid or Solid-Phase Extraction add_is->extraction evaporation Evaporation of Solvent extraction->evaporation reconstitution Reconstitution in Mobile Phase evaporation->reconstitution injection Injection into LC System reconstitution->injection separation Chromatographic Separation (C18 Column) injection->separation ionization Electrospray Ionization (ESI) separation->ionization ms_detection Mass Spectrometric Detection (MRM) ionization->ms_detection quantification Quantification using Calibration Curve ms_detection->quantification reporting Reporting of Results quantification->reporting

Caption: General workflow for the quantitative analysis of a drug metabolite in a biological matrix using LC-MS/MS.

G thalidomide (S)-Thalidomide crbn Cereblon (CRBN) thalidomide->crbn binds to e3_ligase E3 Ubiquitin Ligase Complex crbn->e3_ligase is part of neo_substrates Neosubstrates (e.g., Ikaros, Aiolos) e3_ligase->neo_substrates recruits ubiquitination Ubiquitination neo_substrates->ubiquitination undergo proteasome Proteasomal Degradation ubiquitination->proteasome downstream_effects Downstream Effects (Immunomodulation, Anti-angiogenesis) proteasome->downstream_effects leads to

Caption: Simplified signaling pathway of (S)-Thalidomide's interaction with the E3 ubiquitin ligase complex.[5]

References

Efficacy of (S)-Thalidomide Derivatives in Cancer Cell Lines: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

(S)-Thalidomide and its analogs have been the subject of extensive research in oncology due to their immunomodulatory and anti-cancer properties. This guide provides a comparative overview of the efficacy of (S)-thalidomide derivatives across various cancer cell lines, with a focus on the available experimental data for (S)-thalidomide. Due to a scarcity of publicly available data specifically for (S)-Thalidomide-4-OH, this guide will focus on the closely related parent compound, (S)-thalidomide, and the broader class of thalidomide analogs to provide a relevant comparative context for researchers, scientists, and drug development professionals.

Quantitative Efficacy Data

The anti-proliferative effects of (S)-thalidomide and its analogs are typically quantified by the half-maximal inhibitory concentration (IC50). The following table summarizes the available IC50 values for (S)-thalidomide and the parent compound, thalidomide, in various cancer cell lines.

CompoundCancer Cell LineCell TypeIC50Reference
(S)-ThalidomideU266Multiple Myeloma362 µM[1][2]
ThalidomideHepG-2Hepatocellular Carcinoma11.26 µg/mL[3]
ThalidomideMCF-7Breast Cancer14.58 µg/mL[3]
ThalidomidePC3Prostate Cancer16.87 µg/mL[3]
ThalidomideCapan-2Pancreatic CancerGrowth inhibition of 4-20% at various concentrations[4]
ThalidomideSW1990Pancreatic CancerGrowth inhibition of 13-47% at 6.25-100 µmol/l[4]

Mechanism of Action: The Role of Cereblon

Thalidomide and its immunomodulatory derivatives (IMiDs) exert their anti-cancer effects primarily by binding to the protein cereblon (CRBN).[5] CRBN is a component of the Cullin-4 RING E3 ubiquitin ligase complex (CRL4-CRBN). The binding of a thalidomide analog to CRBN alters the substrate specificity of the E3 ligase, leading to the ubiquitination and subsequent proteasomal degradation of specific target proteins.[5]

Key downstream effects of this interaction include:

  • Degradation of Transcription Factors: The degradation of Ikaros (IKZF1) and Aiolos (IKZF3), which are essential for B-cell development and survival, is a critical mechanism in the treatment of multiple myeloma.[5]

  • Anti-angiogenic Effects: Thalidomide has been shown to inhibit the formation of new blood vessels, a process crucial for tumor growth.[6][7]

  • Immunomodulation: Thalidomide can modulate the immune system by enhancing the activity of T-cells and Natural Killer (NK) cells, and by inhibiting the production of pro-inflammatory cytokines such as TNF-α.[6]

The following diagram illustrates the signaling pathway of thalidomide and its analogs.

Thalidomide_Signaling_Pathway cluster_cell Cancer Cell Thalidomide Thalidomide / Analog CRBN CRBN Thalidomide->CRBN binds to CRL4 CRL4 Complex CRBN->CRL4 is part of Ikaros_Aiolos Ikaros / Aiolos CRL4->Ikaros_Aiolos targets for ubiquitination Proteasome Proteasome Ikaros_Aiolos->Proteasome degraded by Apoptosis Apoptosis Proteasome->Apoptosis Cell_Growth_Inhibition Cell Growth Inhibition Proteasome->Cell_Growth_Inhibition Ub Ubiquitin Ub->Ikaros_Aiolos

Thalidomide's mechanism of action via CRBN-mediated protein degradation.

Experimental Protocols

The following are generalized protocols for key experiments used to evaluate the efficacy of (S)-thalidomide and its analogs.

Cell Viability Assay (MTT Assay)

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment: Cells are treated with various concentrations of the test compound (e.g., (S)-thalidomide) and a vehicle control (e.g., DMSO) for a specified duration (e.g., 24, 48, 72 hours).

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.

  • Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO or isopropanol).

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells, and the IC50 value is determined.

Apoptosis Assay (Annexin V/PI Staining)

  • Cell Treatment: Cells are treated with the test compound for a specified time.

  • Cell Harvesting: Both adherent and floating cells are collected and washed with cold PBS.

  • Staining: Cells are resuspended in Annexin V binding buffer and stained with FITC-conjugated Annexin V and Propidium Iodide (PI).

  • Flow Cytometry: The stained cells are analyzed by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.

  • Data Analysis: The percentage of apoptotic cells in the treated samples is compared to the control.

The workflow for these experiments is depicted in the diagram below.

Experimental_Workflow cluster_workflow General Experimental Workflow cluster_assays Efficacy Assays start Cancer Cell Culture treatment Treatment with This compound start->treatment viability_assay Cell Viability Assay (e.g., MTT) treatment->viability_assay apoptosis_assay Apoptosis Assay (e.g., Flow Cytometry) treatment->apoptosis_assay western_blot Western Blot (Protein Expression) treatment->western_blot data_analysis Data Analysis (IC50, % Apoptosis) viability_assay->data_analysis apoptosis_assay->data_analysis western_blot->data_analysis end Comparative Efficacy Conclusion data_analysis->end

A generalized workflow for assessing the in vitro efficacy of anti-cancer compounds.

Conclusion

While direct and extensive comparative data on the efficacy of this compound across a wide range of cancer cell lines is limited in the public domain, the available information on its parent compound, (S)-thalidomide, and the broader class of thalidomide analogs demonstrates significant anti-cancer potential. The primary mechanism of action through the modulation of the CRL4-CRBN E3 ubiquitin ligase complex provides a solid foundation for its therapeutic effects. Further research is warranted to fully elucidate the specific activity and potential of this compound in various cancer contexts. The experimental protocols and workflows outlined in this guide provide a framework for such future investigations.

References

Comparative Analysis of (S)-Thalidomide-4-OH: A Review of Preclinical Data

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive cross-validation of experimental results for (S)-Thalidomide-4-OH, a hydroxylated metabolite of thalidomide. It offers an objective comparison of its biological activities with its parent compound, (S)-thalidomide, and other key analogs, supported by available preclinical data. This document summarizes quantitative findings, details experimental methodologies, and visualizes relevant biological pathways to facilitate informed research and development decisions.

Executive Summary

This compound is a metabolite of thalidomide resulting from hydroxylation on the phthalimide ring. Preclinical evidence suggests that this structural modification significantly impacts its biological activity profile compared to the parent (S)-thalidomide. Notably, available data indicates a substantial reduction, and in some assays, a complete loss of anti-angiogenic activity. While quantitative data on its immunomodulatory effects, specifically TNF-α inhibition, and its direct binding affinity to Cereblon (CRBN) are not extensively available in the public domain, the existing findings on its anti-angiogenic properties are critical for understanding its therapeutic potential and mechanism of action.

Data Presentation: A Comparative Overview

The following tables summarize the available quantitative data for this compound in comparison to (S)-thalidomide and its well-characterized analog, lenalidomide.

CompoundCereblon (CRBN) Binding Affinity (Kd)TNF-α Inhibition (IC50)Anti-Angiogenic Activity
(S)-Thalidomide ~250 nM (for racemic thalidomide); (S)-enantiomer has ~10-fold stronger binding than (R)-enantiomer[1]~5-10 µg/mL[2]Active[3]
This compound Data not availableData not availableInactive in CAM assay
Lenalidomide Data availableData availableMore potent than thalidomide[4]

Note: Specific quantitative data for this compound is limited in publicly accessible literature. The table reflects the current availability of information.

Key Experimental Findings

Anti-Angiogenic Activity

A significant piece of evidence regarding the biological activity of 4-hydroxythalidomide comes from a study utilizing the in utero chicken embryo chorioallantoic membrane (CAM) assay. This study demonstrated that hydroxylation of thalidomide at the 4-position resulted in an inactive compound in terms of anti-angiogenic effects. In contrast, hydroxylation at the 5-position retained anti-angiogenic activity. This suggests that the position of hydroxylation on the phthalimide ring is a critical determinant of its anti-angiogenic properties.

Another study investigating thalidomide metabolites in a rat aortic ring assay found that 5'-OH-thalidomide (hydroxylation on the glutarimide ring) exhibited moderate anti-angiogenic activity at high concentrations.[5] However, this study did not report on the activity of 4-hydroxythalidomide.

TNF-α Inhibition
Cereblon (CRBN) Binding

The biological activities of thalidomide and its immunomodulatory analogs (IMiDs) are primarily mediated through their binding to the E3 ubiquitin ligase substrate receptor, Cereblon (CRBN).[7][8] The (S)-enantiomer of thalidomide exhibits a significantly higher binding affinity for CRBN compared to the (R)-enantiomer.[7] This binding event alters the substrate specificity of the CRL4-CRBN complex, leading to the ubiquitination and subsequent degradation of specific neo-substrates.

While it is established that the glutarimide moiety of thalidomide is crucial for CRBN binding, the influence of substitutions on the phthalimide ring, such as the 4-hydroxyl group in this compound, on binding affinity has not been quantitatively detailed in the available literature. Further biophysical assays are required to determine the precise dissociation constant (Kd) of this compound for CRBN.

Experimental Protocols

Detailed methodologies for the key experiments cited are crucial for the cross-validation and replication of findings.

TNF-α Inhibition Assay

Principle: This assay measures the ability of a compound to inhibit the production of TNF-α from immune cells, typically peripheral blood mononuclear cells (PBMCs) or a monocytic cell line (e.g., THP-1), upon stimulation with an inflammatory agent like lipopolysaccharide (LPS).

General Protocol:

  • Cell Culture: PBMCs are isolated from whole blood, or a monocytic cell line is cultured under standard conditions.

  • Treatment: Cells are pre-incubated with varying concentrations of the test compound (e.g., this compound, (S)-thalidomide) for a specified period.

  • Stimulation: Cells are then stimulated with LPS to induce TNF-α production.

  • Quantification: After an incubation period, the cell supernatant is collected, and the concentration of TNF-α is measured using an Enzyme-Linked Immunosorbent Assay (ELISA).

  • Analysis: The percentage of TNF-α inhibition is calculated relative to a vehicle-treated control, and the IC50 value (the concentration at which 50% of TNF-α production is inhibited) is determined.[2][9][10][11][12]

Rat Aortic Ring Assay for Angiogenesis

Principle: This ex vivo assay assesses the anti-angiogenic potential of a compound by measuring its effect on the sprouting of microvessels from cultured segments of a rat aorta embedded in a three-dimensional matrix.

General Protocol:

  • Aorta Excision: The thoracic aorta is dissected from a euthanized rat.

  • Ring Preparation: The aorta is cleaned of periadventitial fibro-adipose tissue and cross-sectioned into 1-2 mm thick rings.

  • Embedding: The aortic rings are embedded in a gel matrix (e.g., Matrigel or collagen) in a multi-well plate.

  • Treatment: The rings are cultured in a defined medium containing the test compound at various concentrations.

  • Observation: The outgrowth of microvessels from the rings is observed and quantified over several days using microscopy and image analysis software.

  • Analysis: The extent of microvessel outgrowth in treated rings is compared to that in vehicle-treated control rings to determine the inhibitory effect of the compound.[13][14][15]

Signaling Pathways and Experimental Workflows

To visually represent the molecular interactions and experimental processes discussed, the following diagrams have been generated using the DOT language.

Thalidomide_Metabolism_and_Activity Overview of Thalidomide Metabolism and Biological Activity Thalidomide (S)-Thalidomide Metabolism Metabolism (e.g., Hydroxylation) Thalidomide->Metabolism CRBN Cereblon (CRBN) Thalidomide->CRBN Binds TNF_alpha TNF-α Production Thalidomide->TNF_alpha Inhibits Angiogenesis Angiogenesis Thalidomide->Angiogenesis Inhibits Thalidomide_4OH This compound Metabolism->Thalidomide_4OH Other_Metabolites Other Metabolites Metabolism->Other_Metabolites Thalidomide_4OH->Angiogenesis Inactive CRL4 CRL4 E3 Ligase Complex CRBN->CRL4 Associates Neosubstrates Neosubstrates (e.g., Ikaros, Aiolos) CRL4->Neosubstrates Ubiquitinates Degradation Proteasomal Degradation Neosubstrates->Degradation

Caption: Metabolism of (S)-Thalidomide and its effects on biological pathways.

TNF_Alpha_Inhibition_Workflow Experimental Workflow for TNF-α Inhibition Assay start Start isolate_cells Isolate PBMCs or Culture Monocytic Cells start->isolate_cells pre_incubate Pre-incubate cells with Test Compounds isolate_cells->pre_incubate stimulate Stimulate with LPS pre_incubate->stimulate incubate Incubate stimulate->incubate collect_supernatant Collect Supernatant incubate->collect_supernatant elisa Measure TNF-α by ELISA collect_supernatant->elisa analyze Calculate % Inhibition and IC50 elisa->analyze end End analyze->end

Caption: Workflow of the TNF-α inhibition assay.

Rat_Aortic_Ring_Assay_Workflow Experimental Workflow for Rat Aortic Ring Assay start Start dissect_aorta Dissect Thoracic Aorta start->dissect_aorta prepare_rings Prepare 1-2 mm Rings dissect_aorta->prepare_rings embed_rings Embed Rings in Matrix prepare_rings->embed_rings add_media Add Culture Media with Test Compounds embed_rings->add_media incubate Incubate and Observe Microvessel Outgrowth add_media->incubate quantify Quantify Angiogenesis incubate->quantify analyze Compare with Control quantify->analyze end End analyze->end

Caption: Workflow of the rat aortic ring assay for angiogenesis.

Conclusion

The available experimental data strongly suggests that the 4-hydroxy metabolite of (S)-thalidomide, this compound, possesses a significantly different biological activity profile compared to its parent compound. The loss of anti-angiogenic activity, as demonstrated in the CAM assay, is a critical finding that may have implications for its therapeutic potential and safety profile. However, a comprehensive understanding of this compound is hampered by the lack of publicly available quantitative data on its TNF-α inhibitory effects and its binding affinity to Cereblon. Further research, including head-to-head in vitro and in vivo studies with (S)-thalidomide and other key analogs, is warranted to fully elucidate the structure-activity relationship and to accurately assess the potential of this compound as a therapeutic agent or to understand its role as a metabolite in the overall activity of thalidomide.

References

Safety Operating Guide

Safe Disposal of (S)-Thalidomide-4-OH: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Logistical Information for the Proper Disposal of (S)-Thalidomide-4-OH

This compound, a metabolite of the potent teratogen thalidomide, requires stringent disposal procedures to mitigate risks to personnel and the environment. Due to its structural similarity to thalidomide, it should be handled as a hazardous substance with potential reproductive toxicity. This guide provides detailed, step-by-step instructions for the safe handling and disposal of this compound in a laboratory setting, in accordance with established safety protocols for cytotoxic and teratogenic compounds.

Core Safety Principles and Hazard Assessment

This compound and its parent compound are classified as highly potent, with the primary health concern being their teratogenic potential, which can lead to severe birth defects. Therefore, all handling and disposal operations must be conducted with the assumption that the compound is biologically active and hazardous.

Key Hazards:

  • Reproductive Toxicity: Suspected of damaging fertility or the unborn child[1][2].

  • Acute Toxicity: Harmful if swallowed[1][2].

  • Environmental Hazard: Potential to harm aquatic life if released. Disposal into drains or general trash is strictly prohibited.

Quantitative Data

PropertyThis compoundThalidomideSource
Chemical Formula C13H10N2O5C13H10N2O4[1]
Molecular Weight 274.23 g/mol 258.23 g/mol [1]
CAS Number 5054-59-150-35-1[1]
Physical State SolidNeedles or white powder[1][3]
Melting Point 273-275 °C269-271 °C[1]
Known Hazards Suspected of damaging fertility or the unborn child, Harmful if swallowedKnown human teratogen, May damage the unborn child, Toxic if swallowed[1][2][4]

Personal Protective Equipment (PPE) Protocol

A multi-layered approach to PPE is mandatory when handling this compound in any form.

EquipmentSpecificationRationale
Gloves Double-gloving with nitrile glovesProvides a barrier against dermal absorption. The outer layer can be safely removed if contaminated.
Eye Protection Chemical safety goggles or a face shieldProtects eyes from splashes or airborne particles.
Lab Coat Disposable gown or lab coatProtects against minor spills and contamination of personal clothing.[5]
Respiratory Protection NIOSH-approved respiratorRequired when handling the solid compound or if there is a risk of aerosol generation.[6]

Step-by-Step Disposal Procedure

The recommended disposal method for this compound is incineration by a licensed professional hazardous waste disposal service.

1. Waste Segregation and Collection:

  • Designated Waste Streams: Establish a dedicated hazardous waste stream for all materials contaminated with this compound.

  • Solid Waste: Collect all disposable materials that have come into contact with the compound, including contaminated gloves, weigh boats, pipette tips, and bench paper, in a designated solid hazardous waste container.

  • Liquid Waste: Collect all solutions containing this compound in a separate, dedicated liquid hazardous waste container. Do not mix with other chemical waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.

  • Sharps Waste: All sharps (needles, scalpels, etc.) contaminated with this compound must be placed in a puncture-resistant sharps container labeled as hazardous waste.

2. Labeling and Storage:

  • Labeling: Clearly label all waste containers with "Hazardous Waste," the chemical name "this compound," and the appropriate hazard symbols (e.g., toxic, reproductive hazard).

  • Storage: Store sealed waste containers in a designated, secure, and well-ventilated satellite accumulation area, away from incompatible materials.

3. Decontamination:

  • Work Surfaces: After handling the compound, decontaminate all work surfaces (e.g., fume hood, balance) with a suitable solvent.

  • Equipment: Decontaminate non-disposable equipment using a validated procedure.

  • Decontamination Waste: All cleaning materials used for decontamination should be disposed of as solid hazardous waste.

4. Final Disposal:

  • Contact EHS: Arrange for the pickup and disposal of the hazardous waste through your institution's EHS office.

  • Documentation: Maintain a detailed log of the waste generated, including the quantity and date of disposal, to ensure regulatory compliance.

Experimental Protocol: Hypothetical Chemical Inactivation

No specific, validated chemical degradation protocol for the disposal of this compound was found in the reviewed literature. However, a hypothetical approach for small-scale laboratory use, based on the general principles of chemical degradation of organic molecules, could involve oxidation. This procedure should only be performed by trained personnel after a thorough risk assessment and with explicit approval from the institutional EHS office.

Objective: To chemically degrade this compound into less hazardous compounds.

Materials:

  • This compound waste

  • Suitable solvent

  • Strong oxidizing agent (e.g., potassium permanganate, sodium hypochlorite)

  • Neutralizing agent (e.g., sodium bisulfite for permanganate, sodium thiosulfate for hypochlorite)

  • Acid and base for pH adjustment

  • Appropriate reaction vessel and stirring equipment

  • Analytical tools for monitoring the reaction (e.g., TLC, LC-MS)

Methodology:

  • In a certified chemical fume hood, dissolve the this compound waste in a suitable solvent.

  • Slowly add the oxidizing agent to the solution while stirring continuously.

  • Monitor the reaction for completion using an appropriate analytical method, such as TLC or LC-MS, to confirm the absence of the starting material.

  • Once the reaction is complete, neutralize any remaining oxidizing agent by slowly adding the appropriate neutralizing agent.

  • Adjust the pH of the final solution to be within the acceptable range for aqueous waste disposal as per your institution's guidelines.

  • Dispose of the treated solution in accordance with your institution's approved procedures for aqueous chemical waste.

Signaling Pathway and Experimental Workflow Visualization

The biological activity of thalidomide and its derivatives, including this compound, is mediated through their interaction with the protein Cereblon (CRBN). This interaction alters the substrate specificity of the CRL4-CRBN E3 ubiquitin ligase complex, leading to the ubiquitination and subsequent proteasomal degradation of specific target proteins.

Disposal_Workflow Figure 1. Logical Workflow for the Disposal of this compound cluster_prep Preparation cluster_collection Waste Collection & Segregation cluster_containment Containment & Labeling cluster_disposal Final Disposal Risk_Assessment Conduct Risk Assessment Consult_SDS Consult Safety Data Sheet (SDS) Risk_Assessment->Consult_SDS Wear_PPE Wear Appropriate PPE Consult_SDS->Wear_PPE Segregate Segregate at Point of Generation Wear_PPE->Segregate Solid_Waste Solid Waste (Gloves, Tips, etc.) Label_Container Label as 'Hazardous Waste: This compound' Solid_Waste->Label_Container Liquid_Waste Liquid Waste (Solutions) Liquid_Waste->Label_Container Sharps_Waste Sharps Waste Sharps_Waste->Label_Container Segregate->Solid_Waste Segregate->Liquid_Waste Segregate->Sharps_Waste Seal_Container Securely Seal Container Label_Container->Seal_Container Store_Securely Store in Designated Area Seal_Container->Store_Securely Contact_EHS Contact EHS for Pickup Store_Securely->Contact_EHS Document_Disposal Document Waste Disposal Contact_EHS->Document_Disposal Incineration Incineration by Licensed Vendor Contact_EHS->Incineration

Caption: Logical workflow for the safe disposal of this compound.

Cereblon_Pathway Figure 2. This compound Mechanism of Action via Cereblon Pathway cluster_complex CRL4-CRBN E3 Ubiquitin Ligase Complex CRBN Cereblon (CRBN) (Substrate Receptor) DDB1 DDB1 Neosubstrate Neosubstrate (e.g., Transcription Factors) CRBN->Neosubstrate Recruits CUL4 Cullin 4 RBX1 RBX1 Thalidomide_OH This compound Thalidomide_OH->CRBN Binds to Proteasome 26S Proteasome Neosubstrate->Proteasome Targeted to Ubiquitin Ubiquitin (Ub) Ubiquitin->Neosubstrate Ubiquitination Degradation Degradation of Neosubstrate Proteasome->Degradation Leads to

Caption: this compound mechanism of action via the Cereblon pathway.

References

Personal protective equipment for handling (S)-Thalidomide-4-OH

Author: BenchChem Technical Support Team. Date: December 2025

(S)-Thalidomide-4-OH , a derivative of the potent teratogen thalidomide, necessitates meticulous handling and disposal protocols to ensure the safety of laboratory personnel and the environment.[1][2][3] As a compound utilized in the development of Proteolysis Targeting Chimeras (PROTACs), its handling requires strict adherence to safety measures due to its potential for reproductive toxicity.[4][5] This guide provides an essential framework for researchers, scientists, and drug development professionals for the safe management of this compound.

Hazard Identification

This compound and its parent compounds are classified as hazardous. The primary health concern is their potential to cause severe birth defects.[1] The Safety Data Sheet (SDS) for the related compound Thalidomide-4-OH indicates the following hazards:

  • H302: Harmful if swallowed.[6]

  • H361: Suspected of damaging fertility or the unborn child.[6]

  • H373: May cause damage to organs through prolonged or repeated exposure.[6]

Given these risks, all handling and disposal operations must be conducted with the assumption that the compound is biologically active and hazardous.[1]

Personal Protective Equipment (PPE)

Appropriate PPE is the final and a critical barrier against exposure.[7] Personnel handling this compound must use the following equipment.

PPE CategorySpecificationRationale
Hand Protection Double-gloving with powder-free, disposable nitrile gloves tested for resistance to chemotherapy drugs (e.g., compliant with ASTM D6978 standard).[8] Change gloves every 30-60 minutes or immediately upon known or suspected contact.[7]Prevents skin contact and absorption, which are primary routes of occupational exposure.[2][7] Double-gloving provides an additional layer of protection. Powder-free gloves prevent aerosolization of the compound.[7]
Body Protection Disposable, long-sleeved, solid-front gown made of a low-permeability fabric (e.g., polyethylene-coated).[8][9] Cuffs should be tucked under the outer glove.[7]Protects skin from accidental spills and contamination.[10] Gowns should not be worn outside the designated handling area.
Eye/Face Protection Chemical safety goggles or a full-face shield.[6][10][11]Protects eyes and face from splashes of liquids or airborne particles of the solid compound.[9]
Respiratory Protection A NIOSH-approved respirator (e.g., N95 or higher) is required when handling the powder outside of a certified chemical fume hood or for cleaning up spills.[7][8][12]Minimizes the risk of inhalation, a potential route of exposure.[2] Surgical masks do not provide adequate respiratory protection against chemical dust.[7][8]

Operational Handling Plan

A systematic approach to handling this compound is crucial to minimize exposure risk.

1. Designated Area:

  • All handling of this compound, including weighing and preparing solutions, must be conducted in a designated area, such as a certified chemical fume hood, to minimize inhalation risk.[4]

2. Personal Hygiene:

  • Wash hands and face thoroughly after handling the substance and before leaving the work area.[13][14]

  • Do not eat, drink, or smoke in areas where the compound is handled.[6][12]

3. Spill Management:

  • In case of a spill, cordon off the area immediately.[12]

  • Personnel involved in the cleanup must wear the full PPE described above, including respiratory protection.

  • For solid spills, gently cover with a damp cloth to avoid raising dust.[12]

  • Collect all spill materials using absorbent pads for liquids or by wet-wiping for solids and place them into a sealed, labeled hazardous waste container.[12]

  • Decontaminate the spill area twice with an appropriate cleaning solution.[12]

4. First Aid:

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes and seek medical attention.[1][6]

  • Skin Contact: Remove contaminated clothing and rinse the affected skin area thoroughly with water.[6] Seek medical attention if irritation persists.

  • Ingestion: If swallowed, rinse mouth and immediately call a poison center or doctor.[6][15]

Disposal Plan

The disposal of this compound and all associated waste must comply with local, state, and federal regulations. Always consult with your institution's Environmental Health and Safety (EHS) department for specific procedures.[4]

1. Waste Segregation:

  • Solid Waste: All disposable labware, gloves, gowns, and wipes contaminated with this compound should be collected in a dedicated, clearly labeled hazardous waste container.[1][4]

  • Liquid Waste: Solutions containing this compound must be collected in a separate, compatible, and clearly labeled hazardous waste container.[4] Do not mix with other solvent waste streams unless explicitly permitted by your EHS department.[1][4]

  • Sharps: Contaminated needles, syringes, or other sharps must be disposed of in a designated sharps container for hazardous chemical waste.[1]

2. Container Management:

  • Keep all hazardous waste containers securely sealed when not in use.[4]

  • Label containers with the chemical name ("this compound"), appropriate hazard symbols (e.g., toxic, reproductive hazard), and the date of waste accumulation.[4]

3. Storage and Collection:

  • Store waste containers in a designated, secure, and well-ventilated area away from incompatible materials.[4]

  • Follow your institution's procedures for the final collection and disposal by a licensed hazardous waste contractor.

Safe Handling and Disposal Workflow

The following diagram illustrates the procedural workflow for the safe management of (S)-Thalido-mide-4-OH.

cluster_prep Preparation & Handling cluster_exp Experimentation cluster_cleanup Cleanup & Decontamination cluster_waste Waste Management prep Don Full PPE (Double Gloves, Gown, Goggles) weigh Weigh Compound in Chemical Fume Hood prep->weigh solubilize Prepare Solution in Chemical Fume Hood weigh->solubilize experiment Conduct Experiment solubilize->experiment liquid_waste Dispose Liquid Waste in Labeled Container solubilize->liquid_waste decontaminate Decontaminate Surfaces & Non-Disposable Equipment experiment->decontaminate experiment->liquid_waste doff Doff PPE decontaminate->doff solid_waste Dispose Solid Waste (Gloves, Gown, Labware) in Labeled Container decontaminate->solid_waste doff->solid_waste storage Store Waste Securely for EHS Pickup solid_waste->storage liquid_waste->storage

Caption: Logical workflow for the safe handling and disposal of this compound.

This guide provides a foundation for the safe handling of this compound. The responsibility for safety lies with the user, who must always prioritize the guidance of their institution's safety office and adhere to all legal requirements.[4]

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(S)-Thalidomide-4-OH
Reactant of Route 2
Reactant of Route 2
(S)-Thalidomide-4-OH

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。